molecular formula C19H25ClN2O2 B1679358 NNC 38-1049 CAS No. 757183-18-9

NNC 38-1049

カタログ番号: B1679358
CAS番号: 757183-18-9
分子量: 348.9 g/mol
InChIキー: VPARRMQGLNFBBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NNC-38-1049 is a novel selective histamine H3 antagonist.

特性

CAS番号

757183-18-9

分子式

C19H25ClN2O2

分子量

348.9 g/mol

IUPAC名

1-(4-chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C19H25ClN2O2/c20-16-7-5-15(6-8-16)18(23)9-10-19(24)22-13-11-21(12-14-22)17-3-1-2-4-17/h5-8,17H,1-4,9-14H2

InChIキー

VPARRMQGLNFBBR-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-cyclopentyl-4-(4-(4-chlorophenyl)-4-oxobutanoyl)piperazine
NNC 0038-0000-1049
NNC 38-1049

製品の起源

United States

Foundational & Exploratory

NNC 38-1049: A Technical Guide to its Mechanism of Action in Appetite Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, which has demonstrated significant potential in preclinical models for the treatment of obesity through appetite suppression. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling pathways, and physiological effects on food intake and body weight. The information presented herein is a synthesis of available preclinical data, intended to provide a comprehensive resource for researchers in the field of metabolic disorders and drug development.

Introduction

The central histaminergic system plays a pivotal role in the regulation of energy homeostasis. The histamine H3 receptor, primarily expressed in the central nervous system, functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits histamine synthesis and release. Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in appetite control, including serotonin, norepinephrine, and acetylcholine.

This compound is a non-imidazole, competitive antagonist of the H3 receptor. Its mechanism of action in appetite suppression is centered on its ability to block the inhibitory effects of the H3 receptor, thereby increasing histaminergic neurotransmission in key hypothalamic nuclei that regulate feeding behavior.

Molecular Profile and In Vitro Pharmacology

This compound exhibits high affinity and selectivity for the histamine H3 receptor. While comprehensive public data from head-to-head comparative studies are limited, available information indicates its potency as an H3 receptor antagonist.

ParameterValueReceptorSpeciesSource
Binding Affinity (Ki) 1.2 nMHistamine H3 ReceptorNot Specified[1]

Mechanism of Action in Appetite Suppression

The primary mechanism by which this compound suppresses appetite is through the blockade of histamine H3 autoreceptors in the hypothalamus. This antagonism leads to a disinhibition of histaminergic neurons, resulting in increased synthesis and release of histamine into the synaptic cleft.

Elevated histamine levels in key hypothalamic areas, such as the paraventricular nucleus (PVN), subsequently activate postsynaptic histamine H1 receptors (H1R).[2] Activation of H1R is well-established to have an anorectic effect, leading to a reduction in food intake.

Furthermore, by antagonizing H3 heteroreceptors located on other neuronal populations, this compound may also modulate the release of other neurotransmitters that play a role in satiety and energy balance.

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

As a competitive antagonist, this compound blocks the binding of endogenous histamine to the H3 receptor, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase. This results in a relative increase in cAMP levels within the histaminergic neuron, contributing to the enhanced synthesis and release of histamine.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron NNC_38_1049 This compound H3R Histamine H3 Receptor (Autoreceptor) NNC_38_1049->H3R Antagonizes Gai Gαi/o H3R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreases Histamine_release Histamine Release cAMP->Histamine_release Modulates Histamine Histamine Histamine_release->Histamine Increases H1R Histamine H1 Receptor Histamine->H1R Activates Appetite_Suppression Appetite Suppression H1R->Appetite_Suppression

Figure 1. Signaling pathway of this compound in appetite suppression.

Preclinical Efficacy in Animal Models

Studies in diet-induced obese rats have demonstrated the efficacy of this compound in reducing food intake and body weight.

ParameterTreatment GroupControl GroupDurationAnimal ModelKey Findings
Food Intake This compound (20 mg/kg, twice daily)Vehicle2 weeksDiet-induced obese ratsSustained reduction in food intake.[2]
Body Weight This compound (20 mg/kg, twice daily)Vehicle2 weeksDiet-induced obese ratsSignificant decrease in body weight.
Plasma Triglycerides This compoundVehicleNot specifiedObese ratsReduction in plasma triglycerides.

Experimental Protocols

The following are generalized protocols representative of the types of experiments used to characterize the mechanism of action of this compound.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the human or rat histamine H3 receptor.

    • Incubate the cell membranes with a radiolabeled H3 receptor antagonist (e.g., [3H]-N-α-methylhistamine) and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

start Prepare H3R-expressing cell membranes incubation Incubate membranes with radioligand and this compound start->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity filtration->quantification calculation Calculate IC50 and Ki quantification->calculation

Figure 2. Workflow for in vitro receptor binding assay.

In Vivo Microdialysis for Hypothalamic Histamine Measurement
  • Objective: To measure the effect of this compound on extracellular histamine levels in the rat hypothalamus.

  • Methodology:

    • Surgically implant a microdialysis guide cannula targeting the paraventricular nucleus of the hypothalamus in rats.

    • After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples to establish basal histamine levels.

    • Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples at regular intervals.

    • Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

    • Express the post-treatment histamine levels as a percentage of the baseline levels.

Diet-Induced Obesity Rat Model for Efficacy Testing
  • Objective: To evaluate the effect of this compound on food intake and body weight in an obese animal model.

  • Methodology:

    • Induce obesity in rats by feeding them a high-fat diet for a specified period.

    • Randomly assign the obese rats to a treatment group (receiving this compound) and a control group (receiving vehicle).

    • Administer the compound or vehicle daily (e.g., via oral gavage or intraperitoneal injection) for the duration of the study (e.g., 2 weeks).

    • Measure daily food intake and body weight for each animal.

    • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., plasma triglycerides).

    • Statistically analyze the differences in food intake, body weight change, and metabolic parameters between the treatment and control groups.

obesity_induction Induce obesity in rats (high-fat diet) randomization Randomize obese rats into treatment and control groups obesity_induction->randomization administration Daily administration of This compound or vehicle randomization->administration measurements Daily measurement of food intake and body weight administration->measurements analysis Analyze data and metabolic parameters measurements->analysis

Figure 3. Experimental workflow for in vivo efficacy testing.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist that effectively suppresses appetite and reduces body weight in preclinical models of obesity. Its primary mechanism of action involves the blockade of H3 autoreceptors in the hypothalamus, leading to an increase in histamine release and subsequent activation of anorexigenic H1 receptors. The available data support the therapeutic potential of targeting the central histaminergic system with H3 receptor antagonists for the management of obesity. Further research and clinical development are warranted to fully elucidate the efficacy and safety of this compound in humans.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available preclinical data. The full-text of some primary research articles was not available, which may limit the comprehensiveness of the data presented.

References

NNC 38-1049: A Technical Guide to its Role in the Histaminergic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key player in the regulation of neurotransmitter release within the central nervous system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and its effects on the histaminergic system. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The histaminergic system, through its four identified receptor subtypes (H1, H2, H3, and H4), is critically involved in a wide array of physiological functions, including wakefulness, cognitive processes, and energy homeostasis. The histamine H3 receptor, primarily located presynaptically on histaminergic and other neurons, acts as an autoreceptor and heteroreceptor, respectively, to negatively regulate the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2] This inhibitory role makes the H3 receptor an attractive therapeutic target for various neurological and metabolic disorders.

This compound, with the IUPAC name 1-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)butane-1,4-dione, is a non-imidazole antagonist that exhibits high affinity and selectivity for the histamine H3 receptor.[3][4] Its ability to block the inhibitory effects of the H3 receptor leads to an increase in histamine levels in the brain, which has been shown in preclinical studies to reduce food intake and body weight, suggesting its potential as an anti-obesity therapeutic.[4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H3 receptor.[3] By binding to the receptor, it blocks the binding of the endogenous agonist, histamine. This antagonism prevents the activation of the Gi/o protein coupled to the H3 receptor, thereby inhibiting the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The net effect of this compound's action is an increase in the synthesis and release of histamine and other neurotransmitters, thereby enhancing histaminergic neurotransmission.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and functional potency at the histamine H3 receptor.

Table 1: Binding Affinity of this compound

ReceptorSpeciesAssay TypeRadioligandKᵢ (nM)Reference
Histamine H₃HumanRadioligand Binding[³H]-Nα-methylhistamine1.2[6] (Secondary Source)
Histamine H₃RatRadioligand Binding[³H]-Nα-methylhistamineNot explicitly stated, but described as "highly specific"[3]

Table 2: Functional Potency of this compound

Assay TypeCell LineSpeciesAgonistParameterValueReference
cAMP AccumulationHEK293HumanR-alpha-methylhistaminepA₂Not explicitly stated, but described as a "competitive antagonist"[3]
cAMP AccumulationHEK293RatR-alpha-methylhistaminepA₂Not explicitly stated, but described as a "competitive antagonist"[3]

Table 3: In Vivo Effects of this compound in Diet-Induced Obese Rats

DosageAdministration RouteDurationEffect on Food IntakeEffect on Body WeightReference
20 mg/kg (twice daily)Oral2 weeksSustained reductionSignificant decrease[7]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and its interaction with the histaminergic system.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a standard procedure for determining the binding affinity of this compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human or rat histamine H3 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-Nα-methylhistamine

  • Non-specific binding control: Thioperamide (B1682323) (10 µM)

  • Test compound: this compound

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the H3 receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well).

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kₔ value).

    • For determining non-specific binding, add 10 µM thioperamide instead of this compound in a separate set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonist activity of this compound at the histamine H3 receptor.

Objective: To determine the pA₂ value of this compound, a measure of its antagonist potency.

Materials:

  • HEK293 cells stably expressing the human or rat histamine H3 receptor

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)

  • Forskolin (B1673556) or Isoprenaline (to stimulate adenylyl cyclase)

  • Histamine H3 receptor agonist: R-alpha-methylhistamine

  • Test compound: this compound

  • cAMP detection kit (e.g., LANCE cAMP kit)

Procedure:

  • Cell Preparation:

    • Seed HEK293 cells expressing the H3 receptor in a 96-well plate and grow to confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15 minutes).

    • Add a fixed concentration of forskolin or isoprenaline to stimulate cAMP production.

    • Simultaneously, add increasing concentrations of the H3 receptor agonist, R-alpha-methylhistamine.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

This protocol provides a general framework for measuring extracellular histamine levels in the rat hypothalamus following administration of this compound.

Objective: To assess the effect of this compound on histamine release in the hypothalamus of freely moving rats.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound: this compound

  • Analytical system for histamine quantification (e.g., HPLC with fluorescence detection)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the desired hypothalamic region (e.g., the posterior hypothalamus).

    • Allow the animal to recover from surgery for a few days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a stabilizing agent.

    • After a baseline collection period, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Histamine Analysis:

    • Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection after derivatization with o-phthalaldehyde.

  • Data Analysis:

    • Express the histamine concentrations as a percentage of the baseline levels.

    • Compare the histamine levels in the this compound-treated group to a vehicle-treated control group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the histamine H3 receptor and a typical experimental workflow for evaluating H3 receptor antagonists.

H3_Receptor_Signaling_Pathway Histamine Histamine H3R H3 Receptor Histamine->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

H3_Antagonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Functional_Assay cAMP Functional Assay (Determine pA2) Functional_Assay->Lead_Optimization Microdialysis In Vivo Microdialysis (Measure Histamine Release) Clinical_Trials Clinical Trials Microdialysis->Clinical_Trials Behavioral_Studies Behavioral Studies (Food Intake & Body Weight) Behavioral_Studies->Clinical_Trials Compound_Synthesis This compound Synthesis & Characterization Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay Lead_Optimization->Microdialysis Lead_Optimization->Behavioral_Studies

Caption: Experimental Workflow for H3 Receptor Antagonists.

Conclusion

This compound is a valuable research tool for elucidating the role of the histaminergic system, particularly the H3 receptor, in various physiological and pathological processes. Its potent and selective antagonist activity makes it a lead compound for the development of therapeutics targeting conditions such as obesity. This technical guide provides a foundational understanding of this compound, summarizing key data and methodologies to aid researchers and drug development professionals in their endeavors. Further investigation into its detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its potential translation into clinical applications.

References

An In-Depth Pharmacological Profile of NNC 38-1049: A Selective Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent, selective, and competitive antagonist of the histamine (B1213489) H3 receptor (H3R). As an orally active compound, it has demonstrated significant effects on the central nervous system, primarily through the modulation of histamine release. By blocking the presynaptic inhibitory autoreceptor function of the H3R, this compound leads to an increase in the synaptic concentration of histamine and other neurotransmitters. This mechanism of action underlies its observed effects on reducing food intake and body weight in preclinical models, positioning it as a compound of interest for the research and development of treatments for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, selectivity, functional activity, and in vivo effects, supplemented with detailed experimental protocols and pathway diagrams.

Introduction

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its role in regulating these crucial neurochemical systems, the H3R has emerged as a promising therapeutic target for a range of neurological and metabolic disorders.

This compound is a non-imidazole antagonist of the H3R that has been investigated for its potential therapeutic applications. Its ability to cross the blood-brain barrier and exert central effects makes it a valuable tool for studying the physiological roles of the H3R and a candidate for further drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesKi (nM)Reference
Histamine H3Human1.2[1]

No specific Ki values for rat H3 or other histamine receptor subtypes (H1, H2, H4) for this compound were explicitly found in the search results. However, it is described as a highly specific and selective H3 receptor antagonist.

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Rats

ParameterDoseRoute of AdministrationEffectReference
Food Intake20 mg/kg (twice daily)OralSustained reduction over a two-week study[2][3][4]
Body Weight20 mg/kg (twice daily)OralSignificant decrease compared to controls over a two-week study[2][3][4]
Hypothalamic Histamine Levels20 mg/kgIntraperitonealSignificant increase in extracellular concentrations[5][6]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the histamine H3 receptor. The H3R is constitutively active and coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the H3R by histamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous histamine, this compound prevents this inhibitory signaling cascade. As a presynaptic autoreceptor, the antagonism of H3R by this compound removes the negative feedback on histaminergic neurons, resulting in increased synthesis and release of histamine. This elevation in histamine levels in key brain regions, such as the hypothalamus, is believed to mediate the anorectic and weight-reducing effects of the compound.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Autoreceptor Histamine H3 Autoreceptor Histamine_Release->H3_Autoreceptor Binds to Histamine_Synapse Histamine Histamine_Release->Histamine_Synapse G_Protein Gαi/o H3_Autoreceptor->G_Protein Activates NNC_38_1049 This compound NNC_38_1049->H3_Autoreceptor Antagonizes G_Protein->Histamine_Release Inhibits (Negative Feedback) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Postsynaptic_Receptor Postsynaptic Histamine Receptors (e.g., H1, H2) Histamine_Synapse->Postsynaptic_Receptor Activates Neuronal_Activity Altered Neuronal Activity (e.g., in Hypothalamus) Postsynaptic_Receptor->Neuronal_Activity Physiological_Effect ↓ Food Intake ↓ Body Weight Neuronal_Activity->Physiological_Effect

Figure 1: this compound Mechanism of Action at the Histamine H3 Autoreceptor.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a method to determine the binding affinity of this compound to the histamine H3 receptor using a competitive radioligand binding assay.

  • Materials:

    • Membrane preparation from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH) or other suitable H3R radioligand.

    • This compound.

    • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit (B1669187) or unlabeled histamine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [3H]-NAMH (typically at or below its Kd value).

      • Varying concentrations of this compound or vehicle for total binding.

      • Non-specific binding control for determining non-specific binding.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Serial Dilutions of this compound Prepare_Plates Prepare 96-well Plates with Radioligand and Controls Prepare_Reagents->Prepare_Plates Add_Membranes Add H3R-expressing Membrane Preparation Prepare_Plates->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Curve Plot Competition Curve Calculate_Binding->Plot_Curve Determine_Ki Determine IC50 and Calculate Ki Plot_Curve->Determine_Ki

Figure 2: Workflow for the Histamine H3 Receptor Radioligand Binding Assay.
Functional cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

  • Materials:

    • Cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

    • H3R agonist (e.g., R-α-methylhistamine).

    • This compound.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell culture medium and assay buffer (e.g., HBSS).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • 96- or 384-well plates.

  • Procedure:

    • Seed the H3R-expressing cells into appropriate well plates and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells and pre-incubate.

    • Add a fixed concentration of the H3R agonist (typically its EC80) and forskolin to all wells (except for basal and forskolin-only controls).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • The antagonist potency can also be expressed as a pA2 value, which can be determined through Schild analysis by constructing agonist concentration-response curves in the presence of multiple fixed concentrations of this compound.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_detection_analysis Detection & Analysis Seed_Cells Seed H3R-expressing Cells in Plates Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Replace_Medium Replace Medium with Assay Buffer + PDE Inhibitor Incubate_Overnight->Replace_Medium Add_Antagonist Add Serial Dilutions of this compound Replace_Medium->Add_Antagonist Add_Agonist Add H3R Agonist + Forskolin Add_Antagonist->Add_Agonist Incubate_cAMP Incubate to Allow cAMP Production Add_Agonist->Incubate_cAMP Lyse_Cells Lyse Cells Incubate_cAMP->Lyse_Cells Measure_cAMP Measure Intracellular cAMP Levels Lyse_Cells->Measure_cAMP Plot_Data Plot Dose-Response Curve Measure_cAMP->Plot_Data Determine_Potency Determine IC50 or pA2 Value Plot_Data->Determine_Potency Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis_data Sample Analysis Anesthetize Anesthetize Rat Implant_Cannula Stereotaxically Implant Guide Cannula Anesthetize->Implant_Cannula Recovery Allow Recovery Implant_Cannula->Recovery Insert_Probe Insert Microdialysis Probe Recovery->Insert_Probe Perfuse_Probe Perfuse with aCSF Insert_Probe->Perfuse_Probe Collect_Baseline Collect Baseline Dialysate Samples Perfuse_Probe->Collect_Baseline Administer_Drug Administer this compound or Vehicle Collect_Baseline->Administer_Drug Collect_Post_Drug Collect Post-Drug Dialysate Samples Administer_Drug->Collect_Post_Drug Analyze_Histamine Analyze Histamine by HPLC-Fluorescence Collect_Post_Drug->Analyze_Histamine Quantify_Data Quantify and Express as % of Baseline Analyze_Histamine->Quantify_Data Statistical_Analysis Perform Statistical Comparison Quantify_Data->Statistical_Analysis

References

NNC 38-1049: A Selective Histamine H3 Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key player in the regulation of neurotransmitter release in the central nervous system.[1] As a G protein-coupled receptor, the H3 receptor primarily signals through Gαi/o proteins to inhibit adenylyl cyclase activity. Its antagonism has been a focal point of research for its potential therapeutic applications in a variety of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

In Vitro Pharmacology

This compound has demonstrated high affinity and competitive antagonism at both human and rat histamine H3 receptors.[1] Its potency has been characterized in various in vitro assays, confirming its selectivity for the H3 receptor subtype.

Binding Affinity and Functional Potency

The following table summarizes the binding affinity (Ki) and functional potency (Kb) of this compound at histamine H3 receptors.

SpeciesAssay TypeParameterValue (nM)
HumancAMP AssayKb2.3
RatGTP-γ-S AssayKi5
Not SpecifiedNot SpecifiedKi1.2[2]

Table 1: In Vitro Affinity and Potency of this compound at Histamine H3 Receptors.

Experimental Protocol: Functional Antagonism in HEK293 Cells

The competitive antagonist potency of this compound was determined in intact HEK293 cells stably expressing either the human or rat histamine H3 receptor.[1]

Objective: To quantify the ability of this compound to antagonize the effect of the H3 receptor agonist R-alpha-methylhistamine on isoprenaline-induced cAMP accumulation.

Materials:

  • HEK293 cells expressing human or rat histamine H3 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Isoprenaline

  • R-alpha-methylhistamine

  • This compound

  • cAMP assay kit

Procedure:

  • Cell Culture: HEK293 cells expressing the H3 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are pre-incubated with varying concentrations of this compound for a specified period.

    • Subsequently, cells are stimulated with a fixed concentration of isoprenaline to induce cAMP production.

    • Immediately following isoprenaline addition, cells are challenged with the H3 receptor agonist, R-alpha-methylhistamine, at its EC50 concentration.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to reverse the inhibitory effect of R-alpha-methylhistamine on isoprenaline-induced cAMP accumulation is quantified, and the antagonist dissociation constant (Kb) is calculated using the Schild equation.

cluster_workflow Functional Antagonism Assay Workflow start Seed HEK293-H3R cells in 96-well plates preincubation Pre-incubate with This compound start->preincubation stimulation Stimulate with Isoprenaline preincubation->stimulation challenge Challenge with R-alpha-methylhistamine stimulation->challenge measurement Measure intracellular cAMP challenge->measurement analysis Calculate Kb using Schild analysis measurement->analysis

HEK293 Cell-Based Functional Assay Workflow

In Vivo Pharmacology

In vivo studies in rats have demonstrated that this compound is orally bioavailable, crosses the blood-brain barrier, and exerts its pharmacodynamic effects on central histamine levels.[1]

Pharmacokinetics in Rats

Following oral administration, measurable concentrations of this compound were detected in both plasma and brain tissue of rats.[1]

Dose (mg/kg, p.o.)MatrixDetectable Concentration
3 - 60PlasmaYes
15 - 60BrainYes

Table 2: In Vivo Bioavailability of this compound in Rats.

Experimental Protocol: In Vivo Microdialysis in Rats

To assess the effect of this compound on hypothalamic histamine levels, in vivo microdialysis was performed in rats.[1]

Objective: To measure the extracellular concentration of histamine in the rat hypothalamus following the administration of this compound.

Materials:

  • Male Wistar rats

  • This compound

  • Microdialysis probes

  • Stereotaxic apparatus

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the hypothalamus of the rat.

  • Recovery: Rats are allowed to recover from surgery for a specified period.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular histamine levels.

  • Drug Administration: this compound is administered to the rat via intraperitoneal (i.p.) injection (e.g., 20 mg/kg).[1]

  • Post-Dosing Collection: Dialysate samples continue to be collected at regular intervals to monitor changes in histamine concentration.

  • Sample Analysis: The concentration of histamine in the dialysate samples is quantified using a sensitive HPLC method with fluorescence detection.

  • Data Analysis: The change in extracellular histamine concentration from baseline following this compound administration is calculated and statistically analyzed. A significant increase in extracellular histamine was observed following a 20 mg/kg intraperitoneal injection of this compound.[1]

cluster_workflow In Vivo Microdialysis Workflow surgery Implant guide cannula in rat hypothalamus recovery Allow for post-operative recovery surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer this compound (i.p.) baseline->drug_admin post_dosing Collect post-dosing dialysate samples drug_admin->post_dosing analysis Quantify histamine levels by HPLC post_dosing->analysis result Analyze change from baseline analysis->result cluster_pathway Histamine H3 Receptor Signaling Pathway Histamine Histamine H3R H3 Receptor Histamine->H3R Activates NNC_1049 This compound NNC_1049->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP cAMP->Neurotransmitter_Release Inhibition of Release

References

NNC 38-1049: A Technical Overview of its Therapeutic Potential in Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of obesity. By blocking the autoregulatory H3 receptor, this compound increases the release of histamine in the hypothalamus, a key brain region for regulating energy homeostasis. This heightened histaminergic activity leads to a reduction in food intake and subsequent body weight loss. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering valuable insights for researchers and professionals in the field of obesity drug development.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating appetite and energy expenditure. The histaminergic system within the hypothalamus has emerged as a promising target for anti-obesity therapeutics. This compound is a competitive antagonist of the histamine H3 receptor, which acts as a presynaptic autoreceptor to inhibit the synthesis and release of histamine.[1][2] By blocking this receptor, this compound enhances histaminergic neurotransmission, thereby promoting satiety and reducing body weight.[1]

Mechanism of Action

This compound exerts its anti-obesity effects primarily through its action as a histamine H3 receptor antagonist in the central nervous system. The proposed signaling pathway is as follows:

  • H3 Receptor Blockade: this compound competitively binds to and blocks the presynaptic histamine H3 receptors located on histaminergic neurons in the hypothalamus.[1]

  • Increased Histamine Release: This blockade removes the negative feedback inhibition on histamine synthesis and release, leading to a significant increase in the extracellular concentration of histamine in key hypothalamic nuclei, such as the paraventricular nucleus (PVN) and the ventromedial hypothalamus (VMH).[1][3]

  • Activation of Postsynaptic Histamine Receptors: The elevated histamine levels lead to the activation of postsynaptic histamine receptors, primarily the H1 receptor, on neurons that regulate appetite and energy expenditure.[3][4]

  • Anorectic Effect: Activation of these downstream pathways ultimately results in a reduction in food intake and an increase in lipid oxidation, contributing to weight loss.[1]

This compound Signaling Pathway cluster_postsynaptic Postsynaptic Effects NNC_38_1049 This compound H3_Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) NNC_38_1049->H3_Receptor Antagonizes Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibits (normally) H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor Activates Postsynaptic_Neuron Postsynaptic Hypothalamic Neuron Appetite_Regulation Decreased Appetite & Increased Energy Expenditure H1_Receptor->Appetite_Regulation

Caption: Signaling pathway of this compound in hypothalamic neurons.

Preclinical Data

Preclinical studies in diet-induced obese (DIO) rats have demonstrated the efficacy of this compound in reducing food intake and body weight.

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Rats
Treatment GroupDose (mg/kg, p.o., b.i.d.)Study Duration (days)Change in Body Weight (g)p-value vs. Control
Control (Vehicle)-14+0.4 ± 2.7-
This compound2014-18.4 ± 3.4<0.01
Data from Malmlöf et al., 2005[1]
Table 2: Dose-Dependent Effect of this compound on Food Intake in Rats
Dose (mg/kg, p.o.)Acute Food Intake Reduction
3Not significant
15Significant reduction
60Significant reduction
Data from Malmlöf et al., 2005[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model

A common protocol to induce obesity in rats for the evaluation of anti-obesity compounds is as follows:

DIO Rat Model Workflow Acclimatization Acclimatization (1 week) High_Fat_Diet High-Fat Diet Feeding (e.g., 45-60% kcal from fat) (Several weeks to months) Acclimatization->High_Fat_Diet Body_Weight_Monitoring Regular Body Weight and Food Intake Monitoring High_Fat_Diet->Body_Weight_Monitoring Group_Allocation Allocation to Treatment Groups (e.g., Vehicle, this compound) Body_Weight_Monitoring->Group_Allocation Treatment_Period Chronic Dosing (e.g., 14 days, b.i.d., p.o.) Group_Allocation->Treatment_Period Data_Collection Continued Monitoring and Terminal Measurements Treatment_Period->Data_Collection

Caption: General experimental workflow for a diet-induced obesity study.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: After an acclimatization period on a standard chow diet, rats are switched to a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of several weeks to months to induce obesity.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Treatment: Once a stable obese phenotype is established, animals are randomized into treatment groups. This compound is typically administered orally (p.o.) twice daily (b.i.d.) for a specified duration (e.g., 14 days). A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

In Vitro Histamine H3 Receptor Antagonist Potency Assay

The competitive antagonist potency of this compound can be determined using intact HEK293 cells expressing the human or rat histamine H3 receptor.[1]

Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing the histamine H3 receptor are cultured under standard conditions.

  • cAMP Accumulation Assay:

    • Cells are stimulated with isoprenaline to induce the accumulation of cyclic AMP (cAMP).

    • The H3 receptor agonist, R-alpha-methylhistamine, is added to inhibit the isoprenaline-induced cAMP accumulation.

    • This compound is then added at various concentrations to antagonize the effect of R-alpha-methylhistamine.

  • Data Analysis: The ability of this compound to reverse the inhibition of cAMP accumulation by the H3 agonist is measured, and the antagonist potency (e.g., IC50 or pA2 value) is calculated.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

To assess the effect of this compound on histamine levels in the brain, in vivo microdialysis can be performed in awake, freely moving rats.[1]

Protocol Outline:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the hypothalamus of anesthetized rats.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular histamine.

  • Drug Administration: this compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.

  • Histamine Analysis: The concentration of histamine in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorometric detection.

Conclusion

This compound represents a promising therapeutic agent for the treatment of obesity. Its mechanism of action, centered on the antagonism of the histamine H3 receptor and subsequent enhancement of hypothalamic histamine release, is well-supported by preclinical evidence. The data presented in this guide highlight its efficacy in reducing food intake and body weight in a relevant animal model of obesity. The detailed experimental protocols provide a foundation for further research and development of this and similar compounds. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on NNC 38-1049 and the Regulation of Food Intake Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histamine (B1213489) H3 receptor antagonist, NNC 38-1049, and its role in the regulation of food intake and body weight. This document details the mechanism of action, summarizes key preclinical findings, and provides detailed experimental protocols for the cited studies.

Core Concepts: Mechanism of Action

This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] Its primary mechanism of action in regulating food intake involves the blockade of presynaptic H3 autoreceptors on histaminergic neurons in the hypothalamus.[3][4] This inhibition of the negative feedback loop leads to an increased synthesis and release of histamine into the synaptic cleft.[3] The elevated histamine levels then act on postsynaptic histamine H1 receptors (H1R) located on other hypothalamic neurons, which are key regulators of appetite and energy balance.[4][5] Activation of these H1 receptors is associated with a reduction in food intake, contributing to the anorectic effects of this compound.[5][6] The primary sites of action within the hypothalamus are believed to be the ventromedial hypothalamus (VMH) and the paraventricular nucleus (PVN).[3][5]

Signaling Pathway

The anorectic effect of this compound is initiated by its binding to and antagonism of the histamine H3 receptor. This leads to an increase in histamine release. The released histamine then binds to and activates the Gq-protein coupled histamine H1 receptor on adjacent neurons. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signaling event that ultimately leads to a reduction in food intake.

cluster_presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Hypothalamic Neuron H3R H3 Receptor (Autoreceptor) Histamine_vesicle Histamine Vesicles H3R->Histamine_vesicle Inhibits (Negative Feedback) Histamine_release Histamine Release Histamine_vesicle->Histamine_release Increased NNC381049 This compound NNC381049->H3R Antagonizes H1R H1 Receptor (Gq-coupled) Histamine_release->H1R Binds & Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca2+ (intracellular) ER->Ca2 Releases Appetite_regulation Decreased Food Intake Ca2->Appetite_regulation Leads to

Caption: Signaling pathway of this compound in appetite regulation.

Preclinical Data: Efficacy in Diet-Induced Obesity Models

Preclinical studies have demonstrated the efficacy of this compound in reducing food intake and body weight in animal models of diet-induced obesity (DIO). The most notable study by Malmlöf et al. (2005) provides key quantitative data on its effects.

Quantitative Data Summary

The following tables summarize the quantitative data from the pivotal preclinical study on this compound.

ParameterTreatment Group (this compound)Control Group (Vehicle)
Dosage 20 mg/kg, twice dailyVehicle
Administration Route IntraperitonealIntraperitoneal
Treatment Duration 2 weeks2 weeks
Animal Model Diet-Induced Obese RatsDiet-Induced Obese Rats
Change in Body Weight -18.4 ± 3.4 g+0.4 ± 2.7 g
Statistical Significance p < 0.01-
ParameterObservation
Food Intake Sustained reduction throughout the 2-week study
Energy Expenditure Unchanged
Respiratory Quotient Tendency to decrease

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, based on established protocols for diet-induced obesity models and the specific details available from the Malmlöf et al. (2005) study.

Diet-Induced Obesity (DIO) Rat Model

Objective: To induce an obese phenotype in rats through dietary manipulation to model human obesity.

Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats, approximately 5-6 weeks of age, are commonly used.

  • Acclimation: Upon arrival, animals are single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard chow and water ad libitum for a one-week acclimation period.

  • Diet Induction: Following acclimation, rats are switched to a high-fat diet (HFD). A common HFD composition is 45% kcal from fat. The diet is provided ad libitum.

  • Monitoring: Body weight and food intake are monitored weekly. The development of obesity is typically observed over a period of 8-12 weeks, with DIO rats exhibiting significantly greater body weight gain compared to control rats on a standard chow diet.

This compound Efficacy Study in DIO Rats

Objective: To evaluate the effect of this compound on food intake and body weight in diet-induced obese rats.

Protocol:

  • Animal Model: Diet-induced obese male rats are used.

  • Group Allocation: Animals are randomly assigned to a treatment group (this compound) and a control group (vehicle).

  • Drug Administration:

    • The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg, administered twice daily.

    • The control group receives i.p. injections of the vehicle solution.

  • Treatment Duration: The treatment is carried out for a period of two weeks.

  • Data Collection:

    • Body Weight: Individual animal body weights are recorded daily.

    • Food Intake: The amount of food consumed by each rat is measured daily by weighing the food hopper. Spillage is accounted for by collecting and weighing any spilled food.

  • Data Analysis: The change in body weight from baseline and the average daily food intake are calculated for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences between the treatment and control groups.

Experimental Workflow

The following diagram illustrates the workflow of a typical preclinical study evaluating the efficacy of this compound.

start Start: Select Male Rats acclimation Acclimation (1 week) Standard Chow start->acclimation diet High-Fat Diet Induction (8-12 weeks) acclimation->diet grouping Randomly Assign to Groups (this compound vs. Vehicle) diet->grouping treatment Treatment Period (2 weeks) Twice Daily IP Injections grouping->treatment data_collection Daily Data Collection: - Body Weight - Food Intake treatment->data_collection analysis Data Analysis: - Body Weight Change - Food Intake Reduction data_collection->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for this compound efficacy study.

Conclusion

This compound demonstrates a clear mechanism of action as a histamine H3 receptor antagonist, leading to a reduction in food intake and body weight in preclinical models of obesity. The quantitative data from studies in diet-induced obese rats provide strong evidence for its potential as a therapeutic agent for weight management. The detailed experimental protocols provided herein offer a foundation for the design and execution of further research in this area. Future investigations could focus on the long-term efficacy and safety of this compound, as well as a more detailed elucidation of the downstream signaling pathways involved in its anorectic effects.

References

Unveiling the Anorectic Potential of NNC 38-1049: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical studies investigating the anorectic effects of NNC 38-1049, a potent and selective histamine (B1213489) H3 receptor antagonist. The following sections detail the compound's mechanism of action, summarize key quantitative data from animal studies, and provide comprehensive experimental protocols for the pivotal experiments conducted. This document is intended for researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases.

Core Mechanism of Action: Targeting the Histaminergic System

This compound exerts its anorectic effects by acting as a competitive antagonist at the histamine H3 receptor.[1] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, this compound effectively disinhibits histamine release, leading to a significant increase in extracellular histamine concentrations in key brain regions involved in appetite regulation, such as the hypothalamus. This elevated histamine level is believed to subsequently activate other histamine receptors, likely the H1 receptor, which are known to mediate satiety and reduce food intake.

Quantitative Data Summary

The preclinical efficacy of this compound in reducing food intake and body weight has been demonstrated in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Body Weight in Dietary Obese Rats
Treatment GroupDoseDurationMean Body Weight Change (g)Significance vs. Control
This compound20 mg/kg (twice daily)2 weeks-18.4 ± 3.4P < 0.01
ControlVehicle2 weeks+0.4 ± 2.7-

Data from a study in old and dietary obese rats.

Table 2: Pharmacokinetics of this compound in Rats
Dose (Oral)Peak Plasma ConcentrationPeak Brain Concentration
3 mg/kgMeasurableNot specified
15 mg/kgMeasurableMeasurable
60 mg/kgMeasurableMeasurable

Measurable levels of this compound were detected in the plasma and brain following single oral doses.

Table 3: Effect of this compound on Hypothalamic Histamine Levels
TreatmentDose (Intraperitoneal)Effect on Extracellular Histamine
This compound20 mg/kgSignificant increase

Single intraperitoneal injections led to a notable rise in hypothalamic histamine concentrations.

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, this section outlines the methodologies for the key experiments cited.

Dietary-Induced Obesity (DIO) Rat Model
  • Animal Model: The specific strain of rats used in the primary study was not detailed in the available abstracts. However, a common practice for inducing obesity is to use strains like Sprague-Dawley or Wistar rats.

  • Diet: Rats are fed a high-fat diet to induce obesity. The exact composition of the diet, including the percentage of calories from fat, protein, and carbohydrates, is crucial for model consistency.

  • Duration: The duration of the high-fat diet feeding required to induce an obese phenotype can vary but is a critical parameter to establish before drug testing.

  • Drug Administration: In the long-term study, this compound was administered twice daily at a dose of 20 mg/kg. The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used for drug formulation are essential details for replication.

  • Measurements: Body weight and food intake were recorded regularly throughout the 2-week study period.

In Vivo Microdialysis for Hypothalamic Histamine Measurement
  • Surgical Procedure: Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the target brain region, the hypothalamus.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the hypothalamus, are collected at regular intervals.

  • Analytical Method: The concentration of histamine in the dialysate is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorometric or mass spectrometric detection.

  • Data Analysis: Changes in histamine levels are calculated relative to a stable baseline period before drug administration.

Behavioral Assays
  • Behavioral Satiety Sequence (BSS): This test is used to determine if a reduction in food intake is due to the promotion of normal satiety or to aversive side effects. The sequence and duration of behaviors such as eating, grooming, and resting are observed and scored after drug administration and presentation of food. A normal satiety sequence is expected if the compound is acting through physiological satiety mechanisms. The study with this compound at a 20 mg/kg dose did not observe changes in the BSS.

  • Conditioned Taste Aversion (CTA): This assay assesses whether the drug induces malaise or illness, which could lead to a learned aversion to a novel taste paired with the drug's effects. Typically, animals are given a novel-flavored solution to drink, followed by an injection of the test compound. After a recovery period, they are given a choice between the novel-flavored solution and water. A reduced preference for the flavored solution indicates a conditioned taste aversion. Repeated administration of this compound for 7 days did not induce CTA.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a general experimental workflow.

signaling_pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Hypothalamus) Histidine Histidine Histamine_Vesicle Histamine (in vesicles) Histidine->Histamine_Vesicle Synthesis Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H3_Receptor H3 Autoreceptor Histamine_Released->H3_Receptor Negative Feedback H1_Receptor H1 Receptor Histamine_Released->H1_Receptor Activation Anorectic_Effect Anorectic Effect (Reduced Food Intake) H1_Receptor->Anorectic_Effect NNC_38_1049 This compound NNC_38_1049->H3_Receptor Antagonism

Caption: Proposed signaling pathway of this compound's anorectic effect.

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment & Observation cluster_mechanistic_studies Mechanistic & Behavioral Studies cluster_data_analysis Data Analysis Induce_Obesity Induce Obesity in Rats (High-Fat Diet) Baseline_Measurements Baseline Body Weight & Food Intake Measurement Induce_Obesity->Baseline_Measurements Administer_Drug Administer this compound or Vehicle Baseline_Measurements->Administer_Drug Monitor_Food_Intake Monitor Daily Food Intake Administer_Drug->Monitor_Food_Intake Monitor_Body_Weight Monitor Daily Body Weight Administer_Drug->Monitor_Body_Weight Analyze_Data Statistical Analysis of All Data Monitor_Body_Weight->Analyze_Data Microdialysis In Vivo Microdialysis (Hypothalamic Histamine) Microdialysis->Analyze_Data Behavioral_Tests Behavioral Assays (BSS, CTA) Behavioral_Tests->Analyze_Data

Caption: General experimental workflow for preclinical evaluation.

References

The Influence of NNC 38-1049 on Lipid Oxidation and Respiratory Quotient: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of the selective histamine (B1213489) H3 receptor antagonist, NNC 38-1049, on lipid oxidation and the respiratory quotient. The information presented herein is a synthesis of available preclinical data, aimed at providing a comprehensive resource for professionals in the fields of metabolic research and drug development. This document summarizes the core findings, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Executive Summary

This compound, a potent and selective antagonist of the histamine H3 receptor, has been investigated for its potential anti-obesity effects. Preclinical studies have demonstrated that administration of this compound in diet-induced obese animal models leads to a reduction in food intake and a significant decrease in body weight. A key metabolic finding is the compound's influence on substrate utilization. At higher doses, this compound has been observed to cause a decrease in the respiratory quotient (RQ), which is indicative of a metabolic shift towards increased lipid oxidation for energy production. This document provides a detailed examination of these effects.

Quantitative Data Summary

While precise quantitative data from peer-reviewed publications are limited, the consistent qualitative finding is that this compound modulates energy substrate utilization. The available information on the effect of this compound on the respiratory quotient and lipid oxidation is summarized below.

ParameterEffect Observed with this compound AdministrationImplication
Respiratory Quotient (RQ) A tendency to decrease at higher doses.A lower RQ value suggests a greater reliance on fat as an energy source compared to carbohydrates.
Lipid Oxidation An indicated increase, inferred from the decrease in RQ.Suggests that this compound promotes the breakdown of lipids for energy expenditure.

Experimental Protocols

The following sections describe the methodologies employed in the key experiments that investigated the effects of this compound on metabolic parameters.

Animal Model and Treatment
  • Animal Model: The primary animal model used in these studies was the dietary-induced obese (DIO) rat. Male rats are typically rendered obese by feeding them a high-fat diet for an extended period. This model is chosen for its clinical relevance to human obesity.

  • Compound Administration: this compound was administered orally (p.o.) to the rats. The dosage range explored in acute and chronic studies was typically between 3 and 60 mg/kg of body weight. For longer-term studies, a twice-daily administration schedule (e.g., 20 mg/kg, b.i.d.) was often used to maintain therapeutic exposure.

Indirect Calorimetry for Respiratory Quotient and Lipid Oxidation Measurement

The assessment of respiratory quotient and lipid oxidation was performed using indirect calorimetry. This technique measures the rates of oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure and substrate utilization.

  • Apparatus: An open-circuit indirect calorimetry system is used. This system consists of metabolic cages that are continuously supplied with fresh air at a known flow rate. The concentrations of oxygen and carbon dioxide in the air entering and exiting the cages are measured by gas analyzers.

  • Acclimatization: Prior to the experimental period, the animals are acclimatized to the metabolic cages for a sufficient duration to minimize stress-related alterations in metabolism.

  • Measurement Protocol:

    • Rats are individually housed in the metabolic cages with free access to food and water, unless a fasted state is required for the experimental design.

    • Airflow through the cages is maintained at a constant and known rate.

    • Gas samples from the outlet of each cage are sequentially drawn and analyzed for O₂ and CO₂ concentrations. A reference air sample is also analyzed periodically to account for any drift in the analyzers.

    • Data on VO₂ and VCO₂ are collected continuously over the experimental period, typically spanning 24 hours to account for diurnal variations in metabolic rate.

  • Data Analysis:

    • Respiratory Quotient (RQ): Calculated as the ratio of the volume of CO₂ produced to the volume of O₂ consumed (VCO₂ / VO₂). An RQ of 1.0 indicates pure carbohydrate oxidation, while an RQ of ~0.7 indicates pure fat oxidation. An RQ between 0.7 and 1.0 signifies a mix of carbohydrate and fat oxidation.

    • Lipid Oxidation: The rate of lipid oxidation can be calculated from VO₂ and VCO₂ values using established stoichiometric equations.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_measurement Measurement cluster_analysis Data Analysis & Outcome animal_model Dietary-Induced Obese Rats acclimatization Acclimatization to Metabolic Cages animal_model->acclimatization dosing Oral Administration of This compound (3-60 mg/kg) acclimatization->dosing indirect_calorimetry Indirect Calorimetry (24-hour continuous measurement) dosing->indirect_calorimetry vo2_vco2 Measure O2 Consumption (VO2) and CO2 Production (VCO2) indirect_calorimetry->vo2_vco2 calculate_rq Calculate Respiratory Quotient (RQ = VCO2 / VO2) vo2_vco2->calculate_rq calculate_lipid_ox Calculate Lipid Oxidation Rate vo2_vco2->calculate_lipid_ox outcome Decreased RQ & Increased Lipid Oxidation calculate_rq->outcome calculate_lipid_ox->outcome

Figure 1: Experimental Workflow for Metabolic Studies.

signaling_pathway cluster_drug_action Drug Action cluster_receptor Receptor Level cluster_neurotransmitter Neurotransmitter Modulation cluster_downstream_effects Downstream Physiological Effects nnc_38_1049 This compound h3_receptor Histamine H3 Receptor (Autoreceptor on Histaminergic Neurons) nnc_38_1049->h3_receptor antagonizes histamine_release Increased Hypothalamic Histamine Release h3_receptor->histamine_release inhibition is blocked, leading to neurotransmitter_modulation Modulation of other Neurotransmitters (e.g., Norepinephrine) histamine_release->neurotransmitter_modulation sympathetic_activation Increased Sympathetic Nervous System Activity neurotransmitter_modulation->sympathetic_activation lipolysis Increased Lipolysis in Adipose Tissue sympathetic_activation->lipolysis lipid_oxidation Increased Lipid Oxidation lipolysis->lipid_oxidation rq_decrease Decreased Respiratory Quotient lipid_oxidation->rq_decrease

Figure 2: Proposed Signaling Pathway of this compound.

Discussion and Conclusion

The available evidence strongly suggests that the histamine H3 receptor antagonist this compound can modulate substrate metabolism, promoting a shift towards increased lipid oxidation. This effect is likely mediated through its action in the central nervous system, where antagonism of the H3 autoreceptor leads to an increase in the release of histamine and other neurotransmitters in the hypothalamus. This, in turn, is hypothesized to increase sympathetic nervous system outflow to peripheral tissues, such as adipose tissue, stimulating lipolysis and the subsequent oxidation of fatty acids for energy.

The observed decrease in the respiratory quotient, while not yet fully quantified in publicly available literature, provides a strong qualitative indicator of this metabolic reprogramming. For researchers and drug development professionals, these findings highlight the potential of targeting the histamine H3 receptor as a therapeutic strategy for obesity and related metabolic disorders. Further studies are warranted to precisely quantify the effects of this compound on lipid oxidation and the respiratory quotient and to fully elucidate the downstream signaling pathways involved.

Methodological & Application

Application Notes and Protocols for NNC 38-1049 in Rodent Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated efficacy in reducing food intake and body weight in preclinical rodent models of obesity.[1][2][3] Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters involved in appetite regulation. By blocking these receptors, this compound increases the levels of histamine in the hypothalamus, a key brain region for energy balance.[1][4] This heightened histaminergic tone is associated with a suppression of appetite and subsequent weight loss.[5][6] These application notes provide a comprehensive overview of the in vivo use of this compound in rodent obesity models, including detailed protocols and quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study investigating the effects of this compound in a diet-induced obesity (DIO) rat model.

ParameterDetails
Compound This compound
Animal Model Diet-Induced Obese (DIO) Rats
Dosage 20 mg/kg
Route of Administration Oral (gavage), twice daily
Treatment Duration 2 weeks
Key Outcomes - Sustained reduction in food intake[5][7] - Significant decrease in body weight compared to control group[5][7]
Reference Malmlöf et al., 2005[5][7]

Experimental Protocols

This section outlines the detailed methodologies for in vivo studies using this compound in rodent obesity models, based on established practices and available data.

Diet-Induced Obesity (DIO) Rodent Model Protocol

Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat diet.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard chow diet (e.g., 10-15% kcal from fat)

  • High-fat diet (HFD) (e.g., 45% or 60% kcal from fat)

  • Animal caging with bedding

  • Water bottles

  • Animal scale

Procedure:

  • Acclimation: Upon arrival, house the rats individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for at least one week to allow for acclimation to the facility.

  • Baseline Measurements: Record the initial body weight of each animal.

  • Diet Induction: Switch the experimental group to a high-fat diet (HFD), while the control group continues on the standard chow diet. Ensure ad libitum access to both food and water.

  • Monitoring: Monitor body weight and food intake 2-3 times per week for a period of 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.

  • Confirmation of Obesity: The DIO phenotype is typically confirmed when the HFD group exhibits a significantly higher body weight (usually 15-20% greater) and increased adiposity compared to the control group.

This compound Dosing Protocol

Objective: To administer this compound to DIO rodents to assess its effects on food intake and body weight.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)*

  • Oral gavage needles

  • Syringes

  • Animal scale

Procedure:

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a rat receiving 1 ml of solution, the concentration would be dependent on the animal's weight). It is recommended to prepare the formulation fresh daily.

  • Animal Grouping: Randomly assign the DIO animals to a vehicle control group and one or more this compound treatment groups.

  • Dosing: Administer the vehicle or this compound solution orally via gavage. Based on the findings of Malmlöf et al. (2005), a twice-daily administration schedule is recommended.[5][7]

  • Monitoring: Continue to monitor body weight and food intake daily throughout the treatment period (e.g., 2 weeks).

  • Endpoint Analysis: At the end of the study, collect terminal samples for further analysis.

Note: The specific vehicle used in the pivotal Malmlöf et al. (2005) study is not explicitly stated in the available abstracts. A 0.5% methylcellulose solution is a common and appropriate vehicle for oral administration of hydrophobic compounds in rodents.

Endpoint Measurement Protocols

Objective: To assess the metabolic and physiological effects of this compound treatment.

a) Body Composition Analysis:

  • Dual-Energy X-ray Absorptiometry (DEXA): A non-invasive method to measure bone mineral density, lean mass, and fat mass.

  • Magnetic Resonance Imaging (MRI): Provides detailed images to quantify fat and lean tissue mass.

  • Bioelectrical Impedance Analysis (BIA): A less common but available method for estimating body composition.

b) Metabolic Parameters:

  • Blood Collection: Collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture.

  • Glucose and Insulin (B600854): Measure plasma glucose and insulin levels to assess glucose homeostasis and insulin sensitivity. An oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) can also be performed.

  • Lipid Profile: Analyze plasma levels of triglycerides, total cholesterol, HDL, and LDL.

Visualizations

Histamine H3 Receptor Antagonist Signaling Pathway in Appetite Regulation

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Hypothalamic Neuron (e.g., in PVN, VMH) H3R Histamine H3 Receptor (Autoreceptor) Histamine_Vesicle Histamine Vesicles Histamine Histamine Histamine_Vesicle->Histamine Release Histamine->H3R Binds & Inhibits Release (Negative Feedback) H1R Histamine H1 Receptor Histamine->H1R Binds & Activates NNC_38_1049 This compound NNC_38_1049->H3R Blocks Signaling_Cascade Downstream Signaling (Activation of anorexigenic pathways) H1R->Signaling_Cascade Appetite_Suppression Appetite Suppression Signaling_Cascade->Appetite_Suppression

Caption: Signaling pathway of this compound in hypothalamic appetite regulation.

Experimental Workflow for In Vivo Studies with this compound

start Start: Select Rodent Strain (e.g., Sprague-Dawley rats) acclimation Acclimation (1 week, standard chow) start->acclimation baseline Baseline Measurements (Body Weight) acclimation->baseline diet Diet-Induced Obesity (8-12 weeks, High-Fat Diet) baseline->diet grouping Randomize into Groups (Vehicle vs. This compound) diet->grouping dosing Twice Daily Oral Dosing (2 weeks) grouping->dosing monitoring Daily Monitoring (Body Weight, Food Intake) dosing->monitoring endpoints Terminal Endpoint Analysis (Body Composition, Metabolic Parameters) monitoring->endpoints end End of Study endpoints->end

Caption: Experimental workflow for this compound studies in DIO rodents.

References

Application Notes and Protocols for NNC 38-1049 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for administering NNC 38-1049, a potent and selective histamine (B1213489) H3 receptor antagonist, in rat models for obesity research. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on food intake, body weight, and hypothalamic histamine levels.

Introduction

This compound is an orally active, competitive antagonist of the histamine H3 receptor.[1][2] Its mechanism of action involves blocking the presynaptic H3 autoreceptors on histaminergic neurons, leading to increased release of histamine in the brain, particularly in the hypothalamus.[1][2] This increase in hypothalamic histamine is associated with a reduction in food intake and subsequent body weight loss, making this compound a compound of interest for the study and potential treatment of obesity.[1][2]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound and similar H3 receptor antagonists in rats.

Table 1: Effect of Single Oral Administration of this compound on Food Intake in Normal Rats

Dosage (mg/kg)Food Intake Reduction (%)Time Point
3Not specifiedNot specified
15SignificantNot specified
30SignificantNot specified
60SignificantNot specified

Data derived from Malmlöf et al., 2005. Specific percentage reductions and time points were not available in the abstract.

Table 2: Effect of Chronic Administration of this compound on Body Weight in Diet-Induced Obese (DIO) Rats

TreatmentDosageDurationChange in Body Weight (g)
Vehicle-15 days+ (gain)
This compound20 mg/kg (twice daily)15 days- (loss)

Data derived from Malmlöf et al., 2005. Specific mean and standard deviation values were not available in the abstract.

Table 3: Effect of a Similar H3 Antagonist (NNC 38-1202) on Body Weight in DIO Rats

TreatmentDosageDurationNet Body Weight Change (g)
Vehicle-22 days+13.6 ± 3.0
NNC 38-12025 mg/kg (daily)22 days-11.0 ± 4.8

Data from a study on a similar H3 receptor antagonist, providing context for expected effect size (Malmlöf et al., 2006).

Table 4: Effect of this compound on Hypothalamic Histamine Levels

Administration RouteDosage (mg/kg)Change in Extracellular Histamine
Intraperitoneal20Significant Increase
Oral15339 ± 54% increase (for NNC 38-1202)
Oral30403 ± 105% increase (for NNC 38-1202)

Data for intraperitoneal administration from Malmlöf et al., 2005. Data for oral administration is from a study on a similar H3 receptor antagonist, NNC 38-1202 (Malmlöf et al., 2006).

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model

Objective: To establish a rat model of obesity through dietary manipulation, mimicking aspects of human obesity development.

Materials:

  • Male Wistar or Sprague-Dawley rats (5-6 weeks old)

  • Standard rodent chow

  • High-fat diet (HFD): A common composition is 40-60% of total calories from fat, often from sources like lard or coconut oil.[3][4][5][6][7] A representative HFD might consist of 68% normal rat chow, 20% instant milk powder, 6% corn oil, and 6% ghee, providing approximately 414 kcal/100g with 40% of calories from fat.[6]

  • Cages with wire-bottoms to minimize coprophagy and allow for accurate food intake measurement.

Procedure:

  • Upon arrival, acclimatize rats for at least one week with ad libitum access to standard chow and water.

  • Divide rats into control and experimental groups.

  • Provide the control group with continued ad libitum access to standard chow.

  • Provide the experimental group with ad libitum access to the high-fat diet.

  • Monitor body weight and food intake weekly for a period of 10-14 weeks to induce obesity. Animals on the HFD are expected to show a significant increase in body weight and adiposity compared to the control group.[3][4][5][6][7]

Administration of this compound

Objective: To administer this compound to rats via oral or intraperitoneal routes.

a) Oral Administration (Gavage)

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes (appropriate volume for dosing)

Procedure:

  • Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 1-5 mL/kg body weight.

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

  • Administer the dosing solution slowly.

  • Withdraw the needle gently and return the rat to its cage.

  • Monitor the animal for any signs of distress.

b) Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (23-25 gauge)

Procedure:

  • Prepare the dosing solution under sterile conditions.

  • Gently restrain the rat, exposing the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution slowly.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

Objective: To measure extracellular histamine levels in the rat hypothalamus following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a molecular weight cut-off that allows histamine to pass)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with fluorescence detection for histamine analysis

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula directed at the paraventricular nucleus of the hypothalamus.

  • Allow the rat to recover from surgery for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[8][9]

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in a fraction collector.[8][9]

  • After a baseline collection period, administer this compound (e.g., 20 mg/kg IP).

  • Continue collecting dialysate samples to measure the change in histamine levels post-administration.

  • Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.[8][9]

Mandatory Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NNC381049 This compound H3R Histamine H3 Receptor (Autoreceptor) NNC381049->H3R Antagonizes AC Adenylate Cyclase H3R->AC Inhibits Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Leads to Histamine Histamine Histamine_Release->Histamine Ca_Channel Ca2+ Channel Ca_Channel->Histamine_Vesicle Triggers Fusion cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_Channel Inhibits H1R Histamine H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Anorexigenic Effect) Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Signaling pathway of this compound action.

Experimental_Workflow_NNC381049 cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis Acclimatization Acclimatization (1 week) Diet_Induction Diet-Induced Obesity (10-14 weeks on HFD) Acclimatization->Diet_Induction Grouping Randomization into Treatment Groups Diet_Induction->Grouping Administration This compound Administration (Oral or IP) Grouping->Administration Measurements Daily Measurement: - Food Intake - Water Intake - Body Weight Administration->Measurements Microdialysis In Vivo Microdialysis (Hypothalamic Histamine) Administration->Microdialysis Stats Statistical Analysis (e.g., ANOVA, t-test) Measurements->Stats Microdialysis->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for this compound studies in rats.

References

Application Notes and Protocols for the Study of Diet-Induced Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Comprehensive Guide to Utilizing NNC 38-1049 and GIP Receptor Antagonists in Preclinical Diet-Induced Obesity Research

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed overview of the use of this compound and Gastric Inhibitory Polypeptide (GIP) receptor antagonists in the study of diet-induced obesity (DIO). While the initial query suggested a connection between this compound and GIP receptor antagonism, it is crucial to clarify that this compound functions as a potent and competitive histamine (B1213489) H3 receptor antagonist.[1][2] Its effects on appetite and body weight are mediated through the histaminergic system.

In contrast, GIP receptor antagonists represent a distinct therapeutic strategy for obesity, targeting the incretin (B1656795) hormone GIP, which plays a role in energy storage and metabolism. This document will address both classes of compounds separately, providing detailed experimental protocols, quantitative data from preclinical studies, and visualizations of their respective signaling pathways.

Section 1: this compound - A Histamine H3 Receptor Antagonist

This compound is an orally active and competitive antagonist of the histamine H3 receptor.[1][2] Its mechanism of action in reducing food intake and body weight is linked to its ability to increase histamine levels in the brain, particularly in the hypothalamus, a key region for appetite regulation.[3]

Quantitative Data from Diet-Induced Obese Rat Studies

The following table summarizes the effects of this compound in a diet-induced obesity model in rats.

ParameterVehicle ControlThis compound (20 mg/kg, b.i.d.)Reference
Study Duration 2 weeks2 weeks[3]
Animal Model Diet-induced obese ratsDiet-induced obese rats[3]
Change in Body Weight +0.4 ± 2.7 g-18.4 ± 3.4 g[3]
Food Intake SustainedSustained reduction[3]
Water Intake (24h) No significant changeNo significant change[3]
Experimental Protocol: Evaluation of this compound in a Diet-Induced Obesity Rat Model

This protocol is based on methodologies described in preclinical studies of this compound.[3]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Diet: High-fat diet (e.g., 45-60% kcal from fat) to induce obesity. A control group should be fed a standard chow diet.

  • Induction Period: Typically 8-12 weeks, or until a significant difference in body weight is observed between the high-fat and standard diet groups.

2. Drug Administration:

  • Compound: this compound.

  • Dose: 20 mg/kg body weight.

  • Route of Administration: Oral gavage, administered twice daily (b.i.d.).

  • Vehicle: To be determined based on the solubility of this compound.

  • Treatment Duration: 14 days.

3. Measured Endpoints:

  • Body Weight: Measured daily.

  • Food and Water Intake: Measured daily.

  • Metabolic Parameters (Optional): At the end of the study, blood samples can be collected to measure plasma levels of glucose, insulin (B600854), triglycerides, and cholesterol.

  • Hypothalamic Histamine Levels (Optional): Microdialysis can be used to measure extracellular histamine concentrations in the hypothalamus.

4. Statistical Analysis:

  • Data should be analyzed using appropriate statistical methods, such as a t-test or ANOVA, to compare the this compound treated group with the vehicle control group.

Signaling Pathway of this compound in Appetite Regulation

This compound, as a histamine H3 receptor antagonist, blocks the autoreceptor function of H3 receptors on histaminergic neurons. This disinhibition leads to increased synthesis and release of histamine in the hypothalamus. Elevated histamine levels then act on other histamine receptors, such as H1 receptors, which are known to suppress appetite. This pathway can also influence the release of other neurotransmitters involved in energy balance.

NNC_38_1049_Signaling cluster_0 Presynaptic Histaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (e.g., in Hypothalamus) Histamine_synthesis Histamine Synthesis Histamine_release Histamine Release Histamine_synthesis->Histamine_release H3_Receptor Histamine H3 Autoreceptor Histamine_release->H3_Receptor Negative Feedback Histamine Histamine Histamine_release->Histamine NNC_38_1049 This compound NNC_38_1049->H3_Receptor Antagonizes H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Activates Appetite_Suppression Appetite Suppression H1_Receptor->Appetite_Suppression

This compound Mechanism of Action

Section 2: GIP Receptor Antagonists

Gastric Inhibitory Polypeptide (GIP) is an incretin hormone that, in addition to its role in glucose-dependent insulin secretion, is involved in fat deposition and energy storage.[4] Antagonism of the GIP receptor has emerged as a potential therapeutic strategy for obesity. (Pro3)GIP is a commonly used GIP receptor antagonist in preclinical studies.

Quantitative Data from Diet-Induced Obese Mouse Studies with (Pro3)GIP

The following table summarizes the effects of the GIP receptor antagonist (Pro3)GIP in a diet-induced obesity model in mice.

ParameterHigh-Fat Diet (HFD) + VehicleHFD + (Pro3)GIP (25 nmol/kg/day)Reference
Study Duration 50 days50 days[5]
Animal Model Diet-induced obese miceDiet-induced obese mice[5]
Body Weight (Day 50) 60 ± 1 g55 ± 1 g[5]
Energy Intake No significant changeNo significant change[5]
Locomotor Activity 73.9 ± 2.9 line breaks/min95.4 ± 6.2 line breaks/min[5]
Adipose Tissue Mass IncreasedSignificantly decreased[5]
Liver Triglycerides IncreasedSignificantly decreased[5]
Experimental Protocol: Evaluation of a GIP Receptor Antagonist in a Diet-Induced Obesity Mouse Model

This protocol is based on methodologies described in preclinical studies of (Pro3)GIP.[5]

1. Animal Model:

  • Species: Male C57BL/6J mice.

  • Diet: High-fat diet (e.g., 45-60% kcal from fat) to induce obesity. A control group should be fed a standard chow diet.

  • Induction Period: 160 days to establish obesity and related metabolic disturbances.

2. Drug Administration:

  • Compound: (Pro3)GIP.

  • Dose: 25 nmol/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection, administered daily.

  • Vehicle: Saline.

  • Treatment Duration: 50 days.

3. Measured Endpoints:

  • Body Weight: Measured daily.

  • Food Intake: Measured daily.

  • Locomotor Activity: Assessed using activity monitors.

  • Metabolic Parameters: At the end of the study, plasma levels of glucose, insulin, triglycerides, and cholesterol should be measured.

  • Tissue Analysis: Adipose tissue and liver can be collected for histological analysis and measurement of triglyceride content.

4. Statistical Analysis:

  • Data should be analyzed using appropriate statistical methods, such as a t-test or ANOVA, to compare the (Pro3)GIP treated group with the vehicle control group.

Signaling Pathway of GIP Receptor Antagonism in Adipose Tissue

GIP, upon binding to its receptor (GIPR) on adipocytes, promotes energy storage by stimulating lipoprotein lipase (B570770) activity and glucose uptake, leading to lipid accumulation. GIP receptor antagonists block these effects, thereby reducing fat deposition in adipose tissue. This can lead to a decrease in adipose tissue mass and an improvement in associated metabolic parameters.

GIP_Receptor_Antagonist_Signaling cluster_0 Circulation cluster_1 Adipocyte GIP GIP GIP_Receptor GIP Receptor (GIPR) GIP->GIP_Receptor Activates GIPR_Antagonist GIP Receptor Antagonist ((Pro3)GIP) GIPR_Antagonist->GIP_Receptor Antagonizes LPL_Activity Lipoprotein Lipase Activity GIP_Receptor->LPL_Activity Stimulates Glucose_Uptake Glucose Uptake GIP_Receptor->Glucose_Uptake Stimulates Lipid_Accumulation Lipid Accumulation LPL_Activity->Lipid_Accumulation Glucose_Uptake->Lipid_Accumulation

GIP Receptor Antagonist Mechanism

Experimental Workflow for a Diet-Induced Obesity Study

The following diagram illustrates a typical experimental workflow for evaluating anti-obesity compounds in a DIO model.

DIO_Workflow Start Start of Study Acclimatization Animal Acclimatization (1-2 weeks) Start->Acclimatization Diet_Induction Diet-Induced Obesity Induction Phase (8-16 weeks) Acclimatization->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment Treatment Period (e.g., 2-8 weeks) Randomization->Treatment Data_Collection Daily Measurement: - Body Weight - Food/Water Intake Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis: - Metabolic Parameters - Tissue Collection Treatment->Endpoint_Analysis Data_Analysis Statistical Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End of Study Data_Analysis->End

Diet-Induced Obesity Study Workflow

Conclusion

Both this compound and GIP receptor antagonists have demonstrated efficacy in preclinical models of diet-induced obesity, albeit through distinct mechanisms. This compound's central action on the histaminergic system offers a unique approach to appetite suppression. GIP receptor antagonists, on the other hand, target peripheral mechanisms of energy storage in adipose tissue. The provided protocols and data serve as a valuable resource for researchers designing and conducting studies to further investigate these and other potential anti-obesity therapeutics. Careful consideration of the specific research question and the distinct mechanisms of action of these compounds is essential for successful study design and interpretation of results.

References

Application Notes and Protocols for NNC 38-1049 in Hypothalamic Microdialysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] In the central nervous system, H3 receptors primarily function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound effectively increases the concentration of histamine in the synaptic cleft. This mechanism has been shown to influence various physiological processes, most notably a reduction in food intake and body weight, making this compound a valuable tool for research in obesity and metabolic disorders.[1][3][4]

Hypothalamic microdialysis is a powerful technique used to measure the in vivo release of neurotransmitters, such as histamine, in specific brain regions of awake and freely moving animals.[5][6] This document provides detailed application notes and protocols for the use of this compound in hypothalamic microdialysis experiments to investigate its effects on histamine release and subsequent physiological outcomes.

Data Presentation

Quantitative Effects of this compound Administration in Rats
ParameterRoute of AdministrationDoseObservationReference
Hypothalamic Histamine Levels Intraperitoneal20 mg/kgSignificant increase in extracellular histamine concentrations.[1][7]
Food Intake Oral3-60 mg/kgSignificant, dose-dependent reductions in food intake.[1][3]
Body Weight Oral (twice daily)20 mg/kgSustained reduction in food intake and a significant decrease in body weight over a two-week period in diet-induced obese rats.[3][4]
Plasma and Brain Levels Oral3-60 mg/kgMeasurable amounts of this compound were found in the plasma.[1]
Plasma and Brain Levels Oral15-60 mg/kgMeasurable amounts of this compound were found in the brain.[1]
Basal and Stimulated Histamine Levels in Rat Hypothalamus (for comparison)
ConditionMethodAnalyteConcentration/OutputReference
Basal Release Hypothalamic MicrodialysisHistamine7.1 pg/30 min[5]
Basal Release Hypothalamic MicrodialysisHistamine0.09 +/- 0.01 pmol/20 min[6]
Basal Extracellular Level Hypothalamic MicrodialysisHistamine35.45 +/- 4.56 fmol/10 µl[8]
High K+ (100 mM) Perfusion Hypothalamic MicrodialysisHistamine170% increase in output[5]
Thioperamide (H3 antagonist) administration (5 mg/kg, i.p.) Hypothalamic MicrodialysisHistamine~2-fold increase in output[5]

Experimental Protocols

Protocol 1: Hypothalamic Microdialysis for Histamine Measurement Following this compound Administration in Rats

Objective: To measure the in vivo release of histamine in the rat hypothalamus following systemic administration of this compound.

Materials:

  • This compound

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • Stereotaxic apparatus

  • Microdialysis probes (with a molecular weight cut-off suitable for small molecules like histamine)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF) or Ringer's solution

  • Fraction collector

  • HPLC system with fluorescence detection

  • Derivatization agents for histamine (e.g., o-phthalaldehyde (B127526) (OPA) or 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE))[8][9]

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeted at the desired hypothalamic nucleus (e.g., paraventricular nucleus, anterior hypothalamus).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hypothalamus of the awake, freely moving rat.

    • Connect the probe to a microinfusion pump and perfuse with aCSF or Ringer's solution at a constant flow rate (e.g., 1-2 µl/min).[5][9]

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of histamine release.[10]

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials.[5][8][9]

    • Collect at least 3-4 baseline samples to establish a stable basal histamine level.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer this compound via the desired route (e.g., intraperitoneally at 20 mg/kg).[1][7]

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-4 hours) to monitor the change in histamine levels.

  • Histamine Analysis:

    • Derivatize the histamine in the collected dialysate samples using a fluorescent labeling agent (e.g., OPA or PSE).[8][9]

    • Analyze the samples using HPLC with fluorescence detection to quantify the histamine concentration.[5][8]

  • Data Analysis:

    • Express the histamine concentrations as a percentage of the mean baseline values.

    • Perform statistical analysis to determine the significance of the this compound-induced changes in histamine release.

Mandatory Visualizations

Signaling Pathway of Histamine H3 Receptor and Antagonism by this compound

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_vesicle Histamine (in vesicles) Histidine->Histamine_vesicle Histidine Decarboxylase Histamine_synapse Histamine Histamine_vesicle->Histamine_synapse Release H3R H3 Receptor (Autoreceptor) Histamine_synapse->H3R Negative Feedback Postsynaptic_receptors Postsynaptic Histamine Receptors (e.g., H1, H2) Histamine_synapse->Postsynaptic_receptors Effect Physiological Effect Postsynaptic_receptors->Effect NNC_38_1049 This compound NNC_38_1049->H3R Antagonism cluster_setup Experimental Setup cluster_procedure Microdialysis Procedure cluster_analysis Analysis Surgery 1. Stereotaxic Surgery: Guide Cannula Implantation Recovery 2. Recovery Period (≥ 1 week) Surgery->Recovery Probe_insertion 3. Microdialysis Probe Insertion Recovery->Probe_insertion Equilibration 4. Equilibration (≥ 2 hours) Probe_insertion->Equilibration Baseline 5. Baseline Sample Collection Equilibration->Baseline Drug_admin 6. This compound Administration Baseline->Drug_admin Post_drug 7. Post-Drug Sample Collection Drug_admin->Post_drug Derivatization 8. Sample Derivatization Post_drug->Derivatization HPLC 9. HPLC-Fluorescence Detection Derivatization->HPLC Data_analysis 10. Data Analysis HPLC->Data_analysis

References

Application Notes and Protocols for Measuring Food Intake and Body Weight Changes with NNC 38-1049

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective competitive antagonist of the histamine (B1213489) H3 receptor.[1][2] The histamine H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons in the central nervous system. By blocking these receptors, this compound increases the synthesis and release of histamine in the brain, particularly in the hypothalamus, a key region for regulating energy homeostasis.[1][3] This increased histaminergic activity is associated with a reduction in food intake and subsequent changes in body weight, making this compound and other H3 receptor antagonists promising candidates for obesity research.[3][4]

These application notes provide detailed protocols for utilizing this compound in preclinical studies to measure its effects on food intake and body weight in rodent models. The protocols are designed to guide researchers through the process of inducing obesity, administering the compound, and collecting and analyzing relevant data.

Data Presentation

Table 1: Effects of this compound on Food Intake and Body Weight in Diet-Induced Obese (DIO) Rats
ParameterVehicle ControlThis compound (20 mg/kg, b.i.d.)Reference
Study Duration 2 weeks2 weeks[1]
Initial Body Weight (g) (Data not specified)(Data not specified)
Final Body Weight Change (g) +0.4 ± 2.7-18.4 ± 3.4[1]
Cumulative Food Intake (g) (Data not specified, but reduction was sustained)Sustained reduction[1]
Water Intake No significant change over 24hAcute decrease, but no significant change over 24h[1]
Table 2: Acute Effects of this compound on Metabolic Parameters
ParameterVehicle ControlThis compound (higher doses)Reference
Energy Expenditure UnchangedUnchanged[1]
Respiratory Quotient (RQ) BaselineTendency to decrease[1]
Lipid Oxidation BaselineIndicated increase[1]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rats

This protocol describes the establishment of a diet-induced obesity model in rats, which is essential for studying the efficacy of anti-obesity compounds like this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Animal caging with wire mesh floors for accurate food intake measurement

  • Weighing scale

Procedure:

  • Acclimation: Upon arrival, house rats individually in a temperature-controlled facility (21-23°C) with a 12-hour light/dark cycle. Allow them to acclimate for at least one week with ad libitum access to standard chow and water.

  • Baseline Measurements: Record the initial body weight of each rat.

  • Dietary Regimen:

    • Control Group: Continue to feed the rats with the standard chow diet ad libitum.

    • DIO Group: Provide ad libitum access to the high-fat diet.

  • Monitoring:

    • Measure body weight at least twice weekly.

    • Monitor food intake daily by weighing the provided food and any spillage.

  • Induction Period: Continue the respective diets for 8-12 weeks. Rats on the HFD that show a significantly higher body weight gain compared to the control group are considered diet-induced obese.

Protocol 2: Administration of this compound and Measurement of Food Intake and Body Weight

This protocol details the administration of this compound to DIO rats and the subsequent monitoring of its effects.

Materials:

  • Diet-induced obese (DIO) rats

  • This compound

  • Vehicle (e.g., sterile water, saline, or as specified by the manufacturer)

  • Oral gavage needles or equipment for intraperitoneal (IP) injection

  • Weighing scale

  • Metabolic cages (optional, for detailed analysis)

Procedure:

  • Animal Groups: Divide the DIO rats into at least two groups:

    • Vehicle Control Group: Receives the vehicle only.

    • This compound Treatment Group: Receives this compound at the desired dose (e.g., 20 mg/kg).

  • Compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the required concentration for the intended dosage volume.

  • Administration:

    • Administer this compound or vehicle to the respective groups. The route of administration can be oral (p.o.) or intraperitoneal (i.p.). For chronic studies, administration is typically performed once or twice daily (b.i.d.).[1]

  • Data Collection:

    • Body Weight: Measure and record the body weight of each animal daily, prior to dosing.

    • Food Intake: Measure and record the amount of food consumed by each animal daily. This is done by subtracting the weight of the remaining food and any spillage from the initial weight of the food provided.

    • Water Intake: Measure and record water consumption daily.

  • Study Duration: Continue the treatment and data collection for the planned duration of the study (e.g., 2 weeks).[1]

  • Data Analysis: Analyze the changes in body weight and food intake between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).

Protocol 3: Measurement of Hypothalamic Histamine Levels via Microdialysis

This protocol provides a method to assess the in vivo neurochemical effects of this compound by measuring histamine levels in the hypothalamus.

Materials:

  • Anesthetized or freely moving rats with stereotaxically implanted guide cannulae targeting the hypothalamus.

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

  • This compound and vehicle

Procedure:

  • Surgical Preparation: Surgically implant a guide cannula directed at the desired hypothalamic nucleus (e.g., anterior hypothalamus, paraventricular nucleus) in anesthetized rats. Allow for a recovery period of several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hypothalamus.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a baseline period to establish stable histamine levels.

  • Drug Administration: Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) or vehicle.[1]

  • Post-Treatment Collection: Continue to collect dialysate samples for several hours following administration to monitor changes in extracellular histamine concentrations.

  • Sample Analysis: Analyze the collected dialysate samples for histamine content using a sensitive HPLC-fluorescence method.

  • Data Analysis: Express the post-treatment histamine levels as a percentage of the baseline levels and compare the changes between the this compound and vehicle-treated groups.

Visualization of Pathways and Workflows

NNC_38_1049_Mechanism_of_Action cluster_neuron Histaminergic Neuron cluster_effect Histamine Histamine H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Binds to H3_Autoreceptor->Histamine Inhibits Release (-) Increased_Histamine Increased Hypothalamic Histamine Levels NNC_38_1049 This compound NNC_38_1049->H3_Autoreceptor Blocks Reduced_Food_Intake Reduced Food Intake Increased_Histamine->Reduced_Food_Intake Causes Weight_Loss Body Weight Loss Reduced_Food_Intake->Weight_Loss Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A Animal Selection (e.g., Sprague-Dawley Rats) B Diet-Induced Obesity (High-Fat Diet for 8-12 weeks) A->B C Group Allocation (Vehicle vs. This compound) B->C D Drug Administration (e.g., 20 mg/kg, b.i.d., p.o.) C->D E Daily Measurement of Food Intake & Body Weight D->E F Mechanistic Studies (optional) (e.g., Hypothalamic Microdialysis) D->F G Statistical Analysis E->G F->G

Caption: Experimental workflow for assessing this compound effects.

H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits (-) cAMP cAMP AC->cAMP Produces Histamine_Synthesis_Release Histamine Synthesis & Release NNC_38_1049 This compound NNC_38_1049->H3R Antagonizes PKA PKA cAMP->PKA Activates PKA->Histamine_Synthesis_Release Inhibits (-)

Caption: Simplified H3 receptor signaling pathway.

References

Application Notes and Protocols for NNC 38-1049: Experimental Design for Long-Term Efficacy Studies in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NNC 38-1049 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated potential as a therapeutic agent for the treatment of obesity in preclinical models.[1][2] By blocking the H3 autoreceptor, this compound increases the release of histamine in the brain, particularly in the hypothalamus, a key region for regulating food intake and energy expenditure.[3] This leads to a reduction in food consumption and subsequent weight loss.[2][3] These application notes provide a comprehensive overview of the experimental design for long-term efficacy studies of this compound, including its mechanism of action, detailed experimental protocols, and data presentation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a competitive antagonist at the histamine H3 receptor. The H3 receptor is a presynaptic G-protein coupled receptor that functions as an autoreceptor, inhibiting the synthesis and release of histamine from histaminergic neurons. By blocking this receptor, this compound disinhibits the neuron, leading to an increase in histamine synthesis and release into the synaptic cleft. The elevated histamine levels then act on postsynaptic histamine receptors, such as the H1 receptor, to mediate the downstream effects of reduced appetite and increased metabolism.

NNC_38_1049_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Histamine_vesicle Histamine Release Histamine Release Histamine_vesicle->Release H3R H3 Receptor (Autoreceptor) NNC This compound NNC->H3R Antagonizes Release->H3R Inhibits (-) H1R H1 Receptor Release->H1R Activates (+) Downstream Downstream Signaling (e.g., Decreased Appetite) H1R->Downstream

Caption: Signaling pathway of this compound.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a 2-week preclinical study in diet-induced obese rats.

ParameterTreatment GroupControl GroupDurationOutcomeReference
Body Weight Change This compound (20 mg/kg, twice daily)Vehicle15 days-18.4 ± 3.4 g[3]
15 days+0.4 ± 2.7 g[3]
Food Intake This compound (20 mg/kg, twice daily)Vehicle15 daysSustained reduction[3]
Respiratory Quotient (RQ) This compound (higher doses)VehicleAcuteTendency to decrease (indicating increased lipid oxidation)[3]
Hypothalamic Histamine This compound (20 mg/kg, single i.p. injection)VehicleAcuteSignificant increase in extracellular concentrations[3]

Experimental Protocols

This section provides a detailed protocol for a long-term (2-week) efficacy study in a diet-induced obesity (DIO) rat model, based on published preclinical research.

Protocol 1: Long-Term (2-Week) Efficacy Study in Diet-Induced Obese (DIO) Rats

1. Objective: To evaluate the long-term efficacy of this compound on body weight, food intake, and water intake in a diet-induced obesity rat model.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or as appropriate for the compound's solubility)

  • Male Sprague-Dawley or Wistar rats (aged for dietary obesity induction)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow

  • Metabolic cages for monitoring food and water intake

  • Animal balance

3. Experimental Workflow:

DIO_Rat_Study_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Data Analysis start Acclimatize Rats (1 week) hfd Induce Obesity with High-Fat Diet (several weeks) start->hfd randomize Randomize into Treatment Groups (this compound vs. Vehicle) hfd->randomize treatment Administer this compound (e.g., 20 mg/kg, twice daily) or Vehicle for 15 days randomize->treatment measurements Daily Measurement of: - Body Weight - Food Intake - Water Intake treatment->measurements analysis Statistical Analysis of Body Weight Change, Food and Water Intake measurements->analysis

Caption: Workflow for a long-term efficacy study in DIO rats.

4. Detailed Procedure:

  • Animal Model:

    • Acquire male rats and acclimate them for at least one week with ad libitum access to standard chow and water.

    • Induce obesity by feeding a high-fat diet for a period sufficient to achieve a significant increase in body weight compared to age-matched controls on a standard diet.

  • Grouping and Dosing:

    • Once the desired level of obesity is achieved, randomize the rats into two groups: a treatment group receiving this compound and a control group receiving the vehicle.

    • Administer this compound (e.g., 20 mg/kg) or vehicle twice daily via oral gavage for 15 consecutive days.[3]

  • Data Collection:

    • House the rats individually in metabolic cages.

    • Measure and record body weight, food intake, and water intake daily at the same time each day.

  • Data Analysis:

    • Calculate the change in body weight from baseline for each animal.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Assessment of Energy Expenditure

1. Objective: To determine the effect of this compound on energy expenditure and substrate utilization.

2. Materials:

  • This compound

  • Vehicle

  • DIO rats

  • Indirect calorimetry system

3. Procedure:

  • Acclimate the DIO rats to the indirect calorimetry chambers.

  • Administer a single oral dose of this compound or vehicle.

  • Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for a defined period (e.g., 24 hours).

  • Calculate the respiratory quotient (RQ = VCO2/VO2) to assess substrate utilization (an RQ closer to 0.7 indicates fat oxidation, while an RQ closer to 1.0 indicates carbohydrate oxidation).

  • Calculate energy expenditure using appropriate formulas (e.g., the Weir equation).

4. Data Analysis:

  • Compare the VO2, VCO2, RQ, and energy expenditure between the this compound and vehicle-treated groups using statistical analysis.

Conclusion

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of obesity. The experimental protocols outlined above provide a framework for conducting long-term efficacy studies to further elucidate its therapeutic potential. These studies are crucial for understanding the sustained effects of this compound on body weight regulation and metabolic parameters, and for informing the design of future clinical trials.

References

Application Notes and Protocols: In Vitro Assays for Determining NNC 38-1049 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and competitive antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro assays to determine the binding affinity of this compound and other investigational compounds for the H3R.

Quantitative Data Summary

The binding affinity of this compound for the histamine H3 receptor has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.

CompoundReceptorAssay TypeRadioligandKi (nM)Source
This compoundHistamine H3Competitive BindingNot Specified1.2[3]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the H3R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G protein can also modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and the inhibition of N-type voltage-gated calcium channels. This ultimately leads to the modulation of neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Signaling G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Blocks Influx Agonist Histamine (Agonist) Agonist->H3R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_release Inhibition of Neurotransmitter Release Ca_ion->Neurotransmitter_release

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Membrane Preparation from H3R-Expressing Cells

This protocol describes the preparation of cell membranes containing the histamine H3 receptor, which are essential for in vitro binding assays.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (50 mM Tris-HCl, pH 7.4), ice-cold

  • Homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors), ice-cold

  • Ultracentrifuge

  • Dounce homogenizer

  • Bradford assay kit for protein quantification

Procedure:

  • Culture HEK293-H3R cells to 80-90% confluency.

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Centrifuge the cell suspension at 1000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.

  • Homogenize the cell lysate using a Dounce homogenizer with 20-30 strokes.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in homogenization buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for this compound

This protocol outlines a competitive binding assay to determine the Ki of this compound for the histamine H3 receptor using a radiolabeled ligand.

Materials:

  • H3R-containing cell membranes (from Protocol 1)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]N-α-methylhistamine (a high-affinity H3R agonist)

  • This compound (unlabeled competitor)

  • Non-specific binding control: Histamine (10 µM) or another suitable H3R ligand

  • 96-well microplates

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]N-α-methylhistamine (at a concentration close to its Kd), and 100 µL of H3R membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM histamine, 50 µL of [3H]N-α-methylhistamine, and 100 µL of H3R membrane suspension.

    • Competition: 50 µL of this compound dilution, 50 µL of [3H]N-α-methylhistamine, and 100 µL of H3R membrane suspension.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials.

  • Add 4 mL of scintillation fluid to each vial and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the general workflow for determining the binding affinity of a test compound for the histamine H3 receptor.

Experimental_Workflow start Start prep_membranes Prepare H3R-Expressing Cell Membranes start->prep_membranes protein_quant Quantify Membrane Protein Concentration prep_membranes->protein_quant setup_assay Set Up Competitive Binding Assay protein_quant->setup_assay incubation Incubate at Room Temperature setup_assay->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki Calculation) scintillation->data_analysis end End data_analysis->end

Caption: In Vitro Binding Assay Workflow.

References

Assessing the Behavioral Effects of NNC 38-1049 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and competitive antagonist of the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] By blocking the inhibitory effects of the H3 receptor, this compound enhances the release of histamine and other neurotransmitters like dopamine (B1211576) and acetylcholine, leading to a range of behavioral effects.[3] These application notes provide a comprehensive overview of the behavioral effects of this compound observed in animal models, along with detailed protocols for key experiments.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its effects by binding to and blocking the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by histamine, inhibits the synthesis and release of histamine from histaminergic neurons. It also modulates the release of other neurotransmitters. As an antagonist, this compound prevents histamine from binding to the H3 receptor, thereby disinhibiting the neuron and leading to increased release of histamine and other neurotransmitters. This mechanism underlies the observed behavioral effects of the compound.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_downstream Downstream Effects NNC This compound H3R Histamine H3 Receptor NNC->H3R Antagonizes Histamine_release Histamine Release H3R->Histamine_release Inhibits Histamine_synthesis Histamine Synthesis H3R->Histamine_synthesis Inhibits Neurotransmitter_release Increased Neurotransmitter Release (e.g., Dopamine, ACh) Histamine_release->Neurotransmitter_release Modulates Behavioral_effects Behavioral Effects (e.g., Reduced Food Intake, Altered Locomotion) Neurotransmitter_release->Behavioral_effects

Caption: Mechanism of Action of this compound.

Key Behavioral Effects

The primary behavioral effects of this compound observed in animal models are a significant reduction in food intake and a subsequent decrease in body weight. These findings suggest a potential therapeutic application for this compound in the treatment of obesity.[4][5][6] Additionally, studies have investigated its impact on locomotor activity and its potential relevance in models of psychosis.

Effects on Food Intake and Body Weight

Twice daily oral administration of 20 mg/kg of this compound in diet-induced obese rats led to a sustained reduction in food intake over a two-week period.[7] This reduction in food intake was associated with a significant decrease in body weight compared to control animals.[7]

ParameterTreatment Group (this compound)Control GroupReference
Dosage 20 mg/kg (oral, twice daily)Vehicle[7]
Duration 14 days14 days[7]
Change in Food Intake Sustained ReductionNo significant change[7]
Change in Body Weight Significant DecreaseNo significant change[7]

Experimental Protocols

Assessment of Food Intake and Body Weight

This protocol is designed to evaluate the effects of this compound on food consumption and body weight in a diet-induced obesity model in rodents.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a specified vehicle by the manufacturer)

  • Standard laboratory chow and high-fat diet

  • Animal balance

  • Metabolic cages (for precise food and water intake measurement)

  • Male Wistar or Sprague-Dawley rats

Procedure:

  • Induction of Obesity: House animals individually and provide ad libitum access to a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Acclimation: Acclimate the obese animals to the experimental conditions, including handling and gavage/injection procedures, for at least one week prior to the start of the experiment.

  • Baseline Measurement: Record the baseline body weight and average daily food and water intake for each animal for 3-5 days before the first dose of this compound.

  • Drug Administration: Administer this compound or vehicle orally (gavage) or via intraperitoneal injection at the desired doses. A common dose for assessing effects on food intake is 20 mg/kg, administered twice daily.[7]

  • Data Collection:

    • Measure and record the body weight of each animal daily at the same time.

    • Measure and record food and water intake daily. If using standard cages, this can be done by weighing the food hopper and water bottle. For more precise measurements, use metabolic cages.

  • Data Analysis: Analyze the changes in body weight and food intake over the treatment period. Compare the this compound treated group with the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Obesity_induction Induce Obesity (High-Fat Diet) Acclimation Acclimation Obesity_induction->Acclimation Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Dosing Administer This compound or Vehicle Baseline->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake) Dosing->Monitoring Analysis Statistical Analysis of Changes Monitoring->Analysis

Caption: Workflow for Food Intake and Body Weight Study.
Locomotor Activity Assessment

This protocol outlines the procedure for evaluating the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • This compound

  • Vehicle

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • Male mice or rats

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the start of the experiment. Habituate each animal to the open field arena for a set period (e.g., 30-60 minutes) on the day before testing to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer this compound or vehicle at various doses.

  • Testing: Immediately after administration, place the animal in the center of the open field arena and record its activity for a specified duration (e.g., 60-120 minutes).

  • Data Collection: The automated system will record various parameters of locomotor activity, including:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • Data Analysis: Analyze the data to determine if there are significant differences in locomotor activity between the different dose groups and the vehicle control group.

Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding or aversive properties of this compound.

Materials:

  • This compound

  • Vehicle

  • Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

  • Video tracking software

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each animal in the central compartment (if applicable) and allow it to freely explore all chambers of the apparatus for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer this compound and confine the animal to one of the side chambers (e.g., the initially non-preferred chamber) for a set period (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration.

    • The order of drug and vehicle conditioning days should be counterbalanced across animals.

  • Post-Conditioning (Test for Preference): On the test day (typically the day after the last conditioning session), place the animal in the central compartment (drug-free state) and allow it to freely explore all chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (conditioned place preference). A significant decrease suggests an aversive effect (conditioned place aversion).

Drug Discrimination

This protocol is used to determine if the subjective effects of this compound are similar to those of a known drug of abuse or if it has its own distinct discriminative stimulus effects.

Materials:

  • This compound

  • Training drug (e.g., a known stimulant or anorectic agent)

  • Vehicle

  • Standard two-lever operant conditioning chambers

  • Food pellets or other reinforcers

Procedure:

  • Training:

    • Train animals (typically rats or pigeons) to press one lever (the "drug" lever) to receive a reinforcer after being administered the training drug.

    • Train the same animals to press a second lever (the "vehicle" lever) to receive a reinforcer after being administered the vehicle.

    • Training continues until the animals reliably select the correct lever based on the administered substance (e.g., >80% correct responses).

  • Testing (Generalization):

    • Once the discrimination is established, test sessions are conducted with various doses of this compound.

    • During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld (extinction) to assess the animal's choice without further learning.

    • Record the percentage of responses on the drug-paired lever.

  • Data Analysis:

    • If this compound produces a dose-dependent increase in responding on the drug-paired lever, it is said to "generalize" to the training drug, suggesting similar subjective effects.

    • If this compound does not lead to responding on the drug-paired lever, it suggests it does not share similar subjective effects with the training drug.

    • Alternatively, animals can be trained to discriminate this compound from vehicle to determine if it has its own unique discriminative stimulus properties.

Signaling Pathway

The antagonism of the H3 receptor by this compound leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate protein kinase A (PKA) and influence the phosphorylation of various downstream targets, ultimately leading to an increase in the release of histamine and other neurotransmitters.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NNC This compound H3R H3 Receptor NNC->H3R Antagonizes G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Neurotransmitter_Release Increased Neurotransmitter Release Downstream->Neurotransmitter_Release

Caption: H3 Receptor Antagonist Signaling Pathway.

Conclusion

This compound is a valuable research tool for investigating the role of the histamine H3 receptor in various physiological and behavioral processes. The protocols outlined in these application notes provide a framework for assessing its effects on food intake, body weight, locomotor activity, and its rewarding or aversive properties. Further research utilizing these and other behavioral paradigms will continue to elucidate the therapeutic potential of H3 receptor antagonists.

References

Techniques for Measuring NNC 38-1049 Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049, identified as 1-cyclopentyl-4-(4-(4-chlorophenyl)-4-oxobutanoyl) piperazine, is a histamine (B1213489) H3 receptor antagonist.[1] As these receptors are primarily located in the central nervous system (CNS), the efficacy of this compound is contingent on its ability to cross the blood-brain barrier (BBB).[2][3] This document provides detailed application notes and experimental protocols for measuring the brain penetration of this compound. The methodologies described are based on established techniques for CNS drug candidates and similar histamine H3 receptor antagonists.

Key Quantitative Parameters for Brain Penetration

The extent of brain penetration can be quantified using several key parameters. A summary of these parameters for a representative histamine H3 receptor antagonist, GSK189254, is provided below as a reference for expected outcomes with this compound.

ParameterDescriptionRepresentative Value (GSK189254)Analytical Method(s)
Brain-to-Plasma Ratio (Kp) The ratio of the total concentration of the drug in the brain to that in the plasma at a specific time point.0.9 to 1.2:1[1]Brain Tissue Homogenate Analysis, LC-MS/MS
Unbound Brain-to-Plasma Ratio (Kp,uu) The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in the plasma. This is considered the most accurate measure of BBB penetration.Not explicitly reported for GSK189254, but is a critical parameter to determine.In Vivo Microdialysis, LC-MS/MS
Brain Uptake Clearance (Kin) The rate at which a drug enters the brain from the blood.Not reported for GSK189254.Positron Emission Tomography (PET)

Experimental Protocols

In Vivo Microdialysis for Unbound Brain Concentration

Objective: To directly measure the concentration of unbound this compound in the brain interstitial fluid (ISF) of a living animal, providing a real-time assessment of its ability to cross the BBB. This technique is considered the gold standard for determining the pharmacologically active concentration of a drug in the CNS.[4][5][6]

Experimental Workflow:

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Sample Analysis A Fabricate/Select Microdialysis Probe B Stereotaxic Surgery: Implant Guide Cannula A->B C Animal Recovery Period B->C D Insert Microdialysis Probe C->D E Perfuse with Artificial CSF D->E F Administer this compound E->F G Collect Dialysate Samples F->G H LC-MS/MS Quantification of this compound G->H I Determine Unbound Brain Concentration H->I

Caption: Workflow for in vivo microdialysis to measure this compound in brain ISF.

Detailed Methodology:

  • Animal Model: Male Wistar rats (250-300g) are commonly used.

  • Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum).

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane length, 10-20 kDa molecular weight cutoff) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[7]

    • Allow for a stabilization period of 1-2 hours to obtain a baseline.

    • Administer this compound via the desired route (e.g., intraperitoneal, oral).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • The concentration in the dialysate, corrected for in vitro probe recovery, represents the unbound concentration of this compound in the brain ISF.

Brain Tissue Homogenate Analysis for Total Brain Concentration

Objective: To determine the total concentration of this compound in the brain tissue, which is used to calculate the brain-to-plasma ratio (Kp).

Experimental Workflow:

G A Administer this compound to Animal B Euthanize Animal at Specific Time Point A->B C Collect Blood and Brain Samples B->C D Homogenize Brain Tissue C->D Brain F LC-MS/MS Analysis of Brain Homogenate and Plasma C->F Plasma E Protein Precipitation/Extraction D->E E->F G Calculate Brain-to-Plasma Ratio (Kp) F->G

Caption: Workflow for brain tissue homogenate analysis of this compound.

Detailed Methodology:

  • Dosing and Sample Collection:

    • Administer this compound to rodents at the desired dose and route.

    • At predetermined time points, euthanize the animals.

    • Collect trunk blood (for plasma) and rapidly excise the brain.

    • Rinse the brain with ice-cold saline to remove excess blood.

  • Brain Homogenization:

    • Weigh the brain tissue.

    • Homogenize the brain in a suitable buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) homogenate.[8] This can be done using a bead-based homogenizer or a Potter-Elvehjem homogenizer.[9]

  • Sample Preparation:

    • For both brain homogenate and plasma samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound.[10][11][12]

    • Analyze the prepared brain homogenate and plasma samples.

  • Data Analysis:

    • Calculate the concentration of this compound in both brain (ng/g of tissue) and plasma (ng/mL).

    • Determine the brain-to-plasma ratio (Kp) by dividing the brain concentration by the plasma concentration.

Positron Emission Tomography (PET) Imaging

Objective: To non-invasively visualize and quantify the uptake and distribution of radiolabeled this compound in the brain over time.[13][14][15]

Experimental Workflow:

G cluster_0 Radiolabeling cluster_1 PET Imaging Session cluster_2 Data Analysis A Synthesize Radiolabeled this compound (e.g., with 11C or 18F) C Inject Radiolabeled this compound A->C B Animal Preparation (Anesthesia) B->C D Dynamic PET Scan Acquisition C->D E Arterial Blood Sampling (optional) C->E F Image Reconstruction G Kinetic Modeling F->G H Determine Brain Uptake (e.g., SUV, VT) G->H

Caption: Workflow for PET imaging to assess this compound brain penetration.

Detailed Methodology:

  • Radiolabeling:

    • Synthesize a radiolabeled version of this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Animal Preparation and Imaging:

    • Fast the animal for 4-6 hours if using an FDG co-scan, and ensure adequate hydration.[13]

    • Anesthetize the animal and position it in the PET scanner.

    • Administer the radiolabeled this compound intravenously as a bolus.

    • Acquire dynamic PET images over a period of 60-120 minutes.

    • (Optional but recommended) Collect arterial blood samples throughout the scan to determine the arterial input function.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of 3D images.

    • Co-register the PET images with an anatomical image (e.g., MRI or CT) for accurate localization of brain regions.

    • Apply pharmacokinetic modeling to the time-activity curves from different brain regions to calculate parameters such as the volume of distribution (VT), which reflects the total binding in the brain.

Conclusion

The selection of a specific technique for measuring the brain penetration of this compound will depend on the specific research question and available resources. In vivo microdialysis provides the most direct measure of the pharmacologically relevant unbound drug concentration in the brain. Brain tissue homogenate analysis is a robust method for determining the overall exposure in the brain relative to plasma. PET imaging offers a non-invasive, translational approach to visualize and quantify drug kinetics in the living brain. A combination of these methods will provide a comprehensive understanding of the CNS distribution of this compound, which is crucial for its development as a therapeutic agent.

References

Troubleshooting & Optimization

Addressing solubility challenges of NNC 38-1049 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NNC 38-1049

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with this compound in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a selective histamine (B1213489) H3 receptor antagonist.[1] It is being investigated for its potential as a treatment for obesity.[1] Key chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)butane-1,4-dione[1]
Chemical Formula C₁₉H₂₅ClN₂O₂[2]
Molecular Weight 348.87 g/mol [2]
Appearance Solid powder[2]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?

This is a common issue for poorly water-soluble compounds. While a solvent like dimethyl sulfoxide (B87167) (DMSO) can dissolve many nonpolar compounds at high concentrations, upon dilution into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, leading to precipitation.[3][4] This is often referred to as "crashing out." The low aqueous solubility of lipophilic molecules is a frequent challenge in drug development.[3]

Q3: Are there any known solubility data for this compound in common buffers?

Publicly available, specific quantitative solubility data for this compound in various experimental buffers is limited. However, based on its chemical structure, it is predicted to be a hydrophobic compound with low aqueous solubility. Therefore, a systematic approach to solubility enhancement is recommended.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound is not dissolving or is precipitating in my desired aqueous buffer.

Below is a workflow to troubleshoot this issue. Start with the simplest modifications and proceed to more complex formulation strategies as needed.

G cluster_0 Troubleshooting Workflow start Precipitation Observed stock Optimize Stock Solution (e.g., lower concentration) start->stock Initial Check ph Adjust Buffer pH stock->ph If precipitation persists end Solubility Achieved stock->end cosolvent Add a Co-solvent ph->cosolvent If pH adjustment is insufficient or not permissible ph->end excipient Use Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipient If co-solvents are incompatible with the assay cosolvent->end excipient->end

Caption: A workflow diagram for troubleshooting solubility issues.

Detailed Troubleshooting Steps:

1. Optimize the Stock Solution

  • Question: Could my stock solution be the problem?

  • Answer: Yes. Highly concentrated stock solutions are more prone to causing precipitation upon dilution.

    • Recommendation: Try preparing a less concentrated stock solution in DMSO. While this will require adding a larger volume to your buffer, it can sometimes prevent the compound from crashing out. Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.

2. Adjust the pH of the Buffer

  • Question: How does pH affect the solubility of this compound?

  • Answer: The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound has basic nitrogen atoms that can be protonated at acidic pH, which may increase its aqueous solubility.

    • Recommendation: Empirically test the solubility of this compound in a range of buffers with different pH values (e.g., from pH 5.0 to 7.4) to determine if solubility is improved at a lower pH. Ensure the chosen pH is compatible with your experimental system.

3. Use a Co-solvent

  • Question: What are co-solvents and how can they help?

  • Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[5]

    • Recommendation: Besides DMSO, other common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). You can try preparing your final solution with a small percentage (e.g., 1-5%) of a co-solvent. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

4. Employ Solubilizing Excipients

  • Question: What if pH adjustment and co-solvents are not suitable for my experiment?

  • Answer: Specialized solubilizing agents can be used. Cyclodextrins are a common choice. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6]

    • Recommendation: Sulfobutylether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used. Prepare a solution of the cyclodextrin (B1172386) in your buffer first, and then add the this compound stock solution to it.

Summary of Solubility Enhancement Techniques

TechniqueDescriptionAdvantagesDisadvantages
pH Adjustment Modifying the buffer pH to ionize the compound, thereby increasing its interaction with water.Simple and cost-effective.Only applicable to ionizable compounds; the required pH may not be compatible with the experiment.
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the mixture.Effective for many hydrophobic compounds.The co-solvent may interfere with the biological assay or cause toxicity.
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the drug molecule.[6]High solubilization capacity; generally low toxicity.Can be more expensive; may interact with other components of the assay.
Surfactants Using amphiphilic molecules that form micelles to encapsulate hydrophobic drugs.Can significantly increase solubility.May denature proteins or interfere with cell-based assays.

Experimental Protocols

Protocol 1: General Procedure for Testing and Enhancing Solubility

This protocol provides a step-by-step method for systematically evaluating and improving the solubility of this compound in a target aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Additional buffers with varying pH (e.g., acetate (B1210297) buffer pH 5.0, MES buffer pH 6.0)

  • Co-solvents (e.g., ethanol, PEG 400)

  • Solubilizing excipients (e.g., SBE-β-CD)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a Primary Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved. This is your primary stock.

  • Initial Solubility Test:

    • Add the primary stock solution to your target aqueous buffer to achieve the desired final concentration. For example, add 1 µL of 10 mM stock to 999 µL of buffer for a final concentration of 10 µM.

    • Vortex the solution thoroughly.

    • Visually inspect for any precipitation or cloudiness immediately and after a period of incubation (e.g., 30 minutes) at the experimental temperature.

    • If precipitation is observed, centrifuge the sample (e.g., at 14,000 rpm for 10 minutes) and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration.

  • pH Optimization:

    • Repeat step 2 using a panel of buffers with different pH values to identify a pH at which this compound has higher solubility.

  • Co-solvent Testing:

    • Prepare intermediate solutions of your primary stock in various co-solvents.

    • Add these intermediate solutions to your target buffer, ensuring the final co-solvent concentration is low (e.g., 1-5%).

    • Assess solubility as described in step 2.

  • Cyclodextrin Formulation:

    • Prepare a solution of SBE-β-CD (e.g., 10% w/v) in your target buffer.

    • Add the primary DMSO stock of this compound to the cyclodextrin-containing buffer.

    • Vortex and assess solubility as described in step 2. The formation of the inclusion complex may take some time, so an incubation period with gentle agitation can be beneficial.[7]

Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor, meaning it is located on the histamine-releasing neuron and its activation inhibits further histamine release. By blocking this receptor, this compound prevents this negative feedback, leading to an increase in the synthesis and release of histamine in the brain.[8][9] This increased histamine can then stimulate other postsynaptic histamine receptors, such as H1 and H2, which are involved in regulating downstream cellular processes.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron H3R H3 Receptor (Autoreceptor) Histamine_release Histamine Release H3R->Histamine_release Inhibits NNC381049 This compound NNC381049->H3R Blocks Histamine_synapse Histamine Histamine_release->Histamine_synapse Histamine_synthesis Histamine Synthesis Histamine_synthesis->Histamine_release H1R H1/H2 Receptors Histamine_synapse->H1R Downstream Downstream Signaling (e.g., reduced food intake) H1R->Downstream Activates

Caption: Proposed mechanism of action for this compound.

References

Interpreting variable results in NNC 38-1049 feeding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variable results in feeding studies involving the histamine (B1213489) H3 receptor antagonist, NNC 38-1049.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent effects of this compound on food intake and body weight in our rodent model. What are the potential causes for this variability?

A1: Variable results in feeding studies with this compound can arise from a number of factors. Histamine H3 receptor ligands have shown variable effects in clinical studies, and preclinical results can also be inconsistent. Key areas to investigate include:

  • Animal Model: Genetic differences between strains of mice or rats can significantly impact their response to metabolic drugs.

  • Diet Composition: The palatability and nutrient makeup of the diet can influence feeding behavior and the efficacy of anorectic agents.

  • Dosing Regimen: The dose, frequency, and route of administration of this compound are critical. For instance, a twice-daily oral administration has been shown to be effective in diet-induced obese rats.[1]

  • Acclimation and Stress: Insufficient acclimation to housing, handling, and experimental procedures can lead to stress-induced changes in feeding behavior, masking the effects of the compound.

  • Environmental Factors: Variations in housing conditions such as temperature, light cycle, and noise can impact rodent metabolism and feeding patterns.[2]

  • Method of Food Intake Measurement: The accuracy and frequency of food intake measurement can affect the observed results. Manual measurements are labor-intensive and may be less precise than automated systems.[3][4]

Q2: What is the proposed mechanism of action for this compound in reducing food intake?

A2: this compound is a histamine H3 receptor antagonist. The H3 receptor primarily acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound is thought to increase the release of histamine in the brain.[5] This elevated histamine then acts on other histamine receptors, particularly the H1 receptor, which is known to suppress appetite.[1][5] Therefore, the anorectic effect of this compound is likely mediated by enhanced histaminergic signaling.

Q3: Are there established experimental protocols for administering this compound in feeding studies?

A3: While specific protocols can vary between laboratories, a general framework for a successful study can be established. One published study demonstrated a sustained reduction in food intake and body weight in diet-induced obese rats with twice-daily oral administration of this compound at a dose of 20 mg/kg.[1] A detailed, generalized protocol based on best practices is provided in the "Experimental Protocols" section below.

Q4: How can we minimize variability in our this compound feeding studies?

A4: To enhance the consistency and reliability of your results, consider the following:

  • Standardize Procedures: Ensure all experimental procedures, from animal handling to data collection, are standardized and consistently applied across all groups and cohorts.

  • Control Environmental Conditions: Maintain a stable and controlled environment with consistent temperature, humidity, and a strict 12-hour light/dark cycle. Minimize noise and other stressors.[2]

  • Thorough Acclimation: Allow for an adequate acclimation period for the animals to adjust to their housing, diet, and any experimental apparatus before the study begins.

  • Accurate Dosing: Use precise and validated methods for drug administration to ensure each animal receives the intended dose.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including animal health, food and water intake, and any deviations from the protocol.

Troubleshooting Guide

If you are experiencing variable or unexpected results in your this compound feeding studies, this guide provides a systematic approach to identifying and resolving potential issues.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the generally expected outcomes of successful this compound administration in rodent feeding studies, based on its mechanism of action.

ParameterExpected Outcome with this compoundPotential for Variability
Food Intake DecreaseHigh
Body Weight Decrease/Slower GainHigh
Water Intake May be alteredModerate
Activity Levels May be alteredModerate

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent results in your feeding studies.

G start Inconsistent Results Observed check_protocol Review Experimental Protocol start->check_protocol check_animals Evaluate Animal Model and Health check_protocol->check_animals check_compound Verify Compound Integrity and Dosing check_animals->check_compound check_environment Assess Environmental Factors check_compound->check_environment check_data Analyze Data Collection Methods check_environment->check_data implement_changes Implement Corrective Actions check_data->implement_changes rerun_study Re-run Experiment implement_changes->rerun_study G NNC381049 This compound H3R Histamine H3 Receptor (Autoreceptor) NNC381049->H3R Blocks Histamine Histamine Release H3R->Histamine Inhibits H1R Histamine H1 Receptor Histamine->H1R Activates Appetite Appetite Suppression H1R->Appetite

References

Minimizing off-target effects of NNC 38-1049 in preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of NNC 38-1049 during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and competitive antagonist of the histamine (B1213489) H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor located on histaminergic neurons and a heteroreceptor on other neurons in the central nervous system. By blocking the H3 receptor, this compound inhibits the negative feedback loop on histamine synthesis and release, leading to increased levels of histamine in the brain. This mechanism is being explored for its potential therapeutic effects, such as reducing food intake and body weight.[1][2]

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the increase in neuronal histamine levels, which can lead to decreased food intake and body weight.[1][2] In preclinical models, it has been shown to reduce body weight in diet-induced obese rats.[2]

Q3: Are there any known off-target effects of this compound?

While this compound is reported to be a selective histamine H3 receptor antagonist, comprehensive public data on its off-target profile is limited. In preclinical drug development, off-target effects are a common concern and can lead to undesired pharmacological or toxicological outcomes.[3][4] It is crucial for researchers to proactively assess the selectivity of this compound in their experimental systems.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your preclinical research.

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: The observed phenotype may be due to the modulation of an unintended target by this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Use a structurally distinct H3 receptor antagonist as a control. If the unexpected effect is not replicated with a different antagonist, it may be specific to the chemical structure of this compound and potentially an off-target effect.

    • Perform a dose-response experiment. Atypical dose-response curves (e.g., U-shaped) can sometimes indicate the involvement of multiple targets with different affinities.

  • In Silico Profiling:

    • Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[4][5] These predictions can help prioritize which off-targets to investigate experimentally.

  • In Vitro Selectivity Profiling:

    • Screen this compound against a broad panel of receptors, enzymes, and ion channels.[6][7] Commercial services are available that offer panels of common off-target liabilities.

    • Pay particular attention to targets with structural similarity to the histamine H3 receptor or those known to be affected by similar chemical scaffolds.

Issue 2: Observed cellular toxicity at concentrations close to the effective dose.

Possible Cause: The toxicity may be a result of off-target activity rather than on-target H3 receptor antagonism.

Troubleshooting Steps:

  • Assess Cytotoxicity in a Target-Negative Cell Line:

    • Use a cell line that does not express the histamine H3 receptor. If toxicity is still observed, it is likely an off-target effect.

  • Perform a hERG Channel Assay:

    • Inhibition of the hERG potassium channel is a common cause of cardiotoxicity for small molecules.[8] An in vitro hERG assay is a standard preclinical safety assessment.[8][9]

  • Conduct Kinase Profiling:

    • Many small molecules unintentionally inhibit various protein kinases.[10][11][12][13][14] A broad kinase screen can identify any unintended kinase inhibition that might lead to toxicity.[15]

Issue 3: In vivo results do not correlate with in vitro findings.

Possible Cause: Differences in metabolism, tissue distribution, or the involvement of in vivo-specific off-targets.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Ensure that the in vivo concentrations of this compound are within the range that is selective for the H3 receptor based on in vitro data. Unforeseen high local concentrations in specific tissues could lead to off-target engagement.

  • Use of Chemical Probes:

    • If a specific off-target is suspected, use a selective probe for that target to see if it phenocopies the effects of this compound.

  • Phenotypic Screening:

    • Utilize cell-based phenotypic screening platforms to compare the cellular fingerprint of this compound with a library of compounds with known mechanisms of action. This can provide clues about potential off-target activities.[3]

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesValueReference
Histamine H3 ReceptorBinding Affinity (Ki)Not Specified1.2 nM[16]

Note: This table will be updated as more quantitative data becomes publicly available.

Experimental Protocols

Protocol 1: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol provides a general overview of an automated patch clamp assay to assess the potential for this compound to inhibit the hERG potassium channel.

1. Cell Culture:

  • Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).[17][18]

  • Culture the cells according to standard protocols until they reach the appropriate confluency for the assay.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of test concentrations. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent effects.[8]

3. Automated Patch Clamp Procedure:

  • Harvest and prepare the cells for the automated patch clamp system (e.g., QPatch or SyncroPatch).[8]

  • The instrument will perform cell capture, sealing, and whole-cell recording.

  • Apply a voltage protocol to elicit hERG channel currents.[18]

  • After establishing a stable baseline current, perfuse the cells with the vehicle control followed by increasing concentrations of this compound.

  • Include a known hERG inhibitor (e.g., E-4031) as a positive control.[8]

4. Data Analysis:

  • Measure the peak tail current amplitude at each concentration of this compound.

  • Calculate the percentage of current inhibition relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Protocol 2: Kinase Profiling (Biochemical Assay)

This protocol outlines a general procedure for screening this compound against a panel of protein kinases.

1. Compound Preparation:

  • Prepare this compound at a high concentration (e.g., 10 mM) in 100% DMSO.

  • Submit the compound to a kinase profiling service provider or perform the assay in-house.

2. Kinase Assay:

  • A large panel of purified, active kinases is typically used.[10][13]

  • The assay is usually performed in a high-throughput format (e.g., 384-well plates).

  • The kinase reaction is initiated by adding ATP and a specific substrate in the presence of this compound (often at a fixed concentration, e.g., 1 or 10 µM for initial screening).

  • The reaction is stopped after a defined incubation period.

3. Detection:

  • The amount of substrate phosphorylation or ATP consumption is measured using various detection methods, such as:

    • Radiometric assays (e.g., ³³P-ATP).

    • Fluorescence-based assays (e.g., TR-FRET).[12]

    • Luminescence-based assays (e.g., ADP-Glo™).[14]

4. Data Analysis:

  • The activity of each kinase in the presence of this compound is compared to a vehicle control (DMSO).

  • The results are typically expressed as the percentage of remaining kinase activity or percentage of inhibition.

  • For any significant "hits" (kinases inhibited above a certain threshold), a follow-up IC50 determination is performed with a range of this compound concentrations.

Visualizations

cluster_H3R Histamine H3 Receptor Signaling Histamine Histamine H3R H3R Histamine->H3R Binds Gi_o Gi_o H3R->Gi_o Activates AC AC Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Histamine_Synthesis_Release Histamine_Synthesis_Release PKA->Histamine_Synthesis_Release Decreases NNC_38_1049 NNC_38_1049 NNC_38_1049->H3R Antagonizes

Caption: Histamine H3 Receptor Signaling Pathway and this compound Mechanism of Action.

cluster_workflow Workflow for Investigating Off-Target Effects Start Unexpected Experimental Result Confirm_On_Target Confirm On-Target Engagement Start->Confirm_On_Target In_Silico In Silico Off-Target Prediction Confirm_On_Target->In_Silico In_Vitro In Vitro Selectivity Profiling In_Silico->In_Vitro hERG hERG Assay In_Vitro->hERG Kinase Kinase Profiling In_Vitro->Kinase Hypothesis Formulate Hypothesis on Off-Target hERG->Hypothesis Kinase->Hypothesis Validate Validate with Functional Assays Hypothesis->Validate Mitigate Mitigate or Control for Off-Target Effect Validate->Mitigate

Caption: Experimental Workflow for Investigating Potential Off-Target Effects.

node_action node_action Is_Effect_Dose_Dependent Is the effect dose-dependent? Is_Effect_Replicated Replicated with another H3R antagonist? Is_Effect_Dose_Dependent->Is_Effect_Replicated Yes node_action_off_target Investigate Specific Off-Targets Is_Effect_Dose_Dependent->node_action_off_target No Is_Toxicity_Observed Is cellular toxicity observed? Is_Effect_Replicated->Is_Toxicity_Observed No (Potential Off-Target) node_action_on_target Likely On-Target Effect Is_Effect_Replicated->node_action_on_target Yes Perform_Selectivity_Screen Perform broad selectivity screen Is_Toxicity_Observed->Perform_Selectivity_Screen Yes Is_Toxicity_Observed->node_action_on_target No Perform_Selectivity_Screen->node_action_off_target

Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.

References

NNC 38-1049 stability and storage best practices for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of NNC 38-1049 to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to 3 years. For shorter-term storage, it can be kept at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound should be stored at -80°C for long-term stability, remaining viable for up to 6 months.[1][2] For shorter-term use, solutions can be stored at -20°C for up to 1 month.[1][2]

Q3: Can this compound be shipped at room temperature?

Yes, shipping at room temperature is acceptable for periods of less than 2 weeks.[1] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately.

Q4: What are the general handling precautions for this compound?

When handling this compound, it is important to avoid inhalation, as well as contact with eyes and skin.[1] The formation of dust and aerosols should be avoided, and the compound should be handled in a well-ventilated area.[1] It is also recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q5: Is this compound sensitive to light?

The safety data sheet advises keeping the compound away from direct sunlight, suggesting potential light sensitivity.[1] Therefore, it is best practice to store this compound in a light-protected container.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1][2]
-20°C1 month[1][2]

Troubleshooting Guide

Q: My experimental results with this compound are inconsistent. Could this be a stability issue?

A: Inconsistent results can indeed be a sign of compound degradation. Please consider the following troubleshooting steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature and duration guidelines in Table 1.

  • Review Solution Preparation: If you are using a stock solution, ensure it was prepared correctly and has not exceeded its recommended storage time. Frequent freeze-thaw cycles should be avoided.

  • Check for Contamination: Ensure your stock solution has not been contaminated. It is good practice to aliquot stock solutions into smaller, single-use volumes.

  • Consider Experimental Conditions: Assess if any of your experimental conditions (e.g., high temperature, extreme pH, prolonged exposure to light) could be affecting the stability of this compound.

Q: I suspect my this compound has degraded. What should I do?

A: If you suspect degradation, it is recommended to use a fresh vial of the compound. To confirm degradation, you could consider analytical methods such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your current stock compared to a new, unopened sample.

Visual Guides

experimental_workflow Experimental Workflow for this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment storage_powder Store Powder -20°C (3 years) or 4°C (2 years) weigh Weigh Powder in Well-Ventilated Area storage_powder->weigh Retrieve from storage storage_solution Store Solution -80°C (6 months) or -20°C (1 month) use Use in Experiment storage_solution->use Retrieve for use dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot aliquot->storage_solution Store aliquots

Caption: Recommended workflow for handling and preparing this compound for experiments.

troubleshooting_guide Troubleshooting Guide for this compound Stability Issues start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp & Duration) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Review Solution Preparation & Handling solution_ok Solution Prep OK? check_solution->solution_ok check_protocol Assess Experimental Protocol for Harsh Conditions protocol_ok Protocol OK? check_protocol->protocol_ok storage_ok->check_solution Yes replace_compound Use a Fresh Vial of this compound storage_ok->replace_compound No solution_ok->check_protocol Yes reprepare_solution Prepare Fresh Solution & Aliquot solution_ok->reprepare_solution No modify_protocol Modify Protocol to Minimize Degradation Risk protocol_ok->modify_protocol No contact_support Contact Technical Support for Further Assistance protocol_ok->contact_support Yes replace_compound->start Re-evaluate reprepare_solution->start Re-evaluate modify_protocol->start Re-evaluate

Caption: Decision tree for troubleshooting stability-related issues with this compound.

References

Troubleshooting NNC 38-1049 dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NNC 38-1049. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable dose-response curves in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist of the histamine (B1213489) H3 receptor.[1][2][3][4] As an antagonist, it blocks the receptor from being activated by the endogenous agonist, histamine. The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that typically inhibits the release of histamine and other neurotransmitters.[2] By blocking this receptor, this compound can increase the release of these neurotransmitters.

Q2: I am observing a shallow or flat dose-response curve. What are the potential causes?

A2: A shallow or flat dose-response curve can be indicative of several issues:

  • Compound Insolubility: this compound may be precipitating out of solution at higher concentrations.

  • Incorrect Assay Conditions: The assay window may be too small, or the agonist concentration used for competition assays may be inappropriate.

  • Cell Health: Poor cell viability or low receptor expression levels can lead to a reduced response.

  • Reagent Degradation: The compound or other critical reagents may have degraded over time.

Q3: My IC50 values for this compound are highly variable between experiments. What should I check?

A3: High variability in IC50 values is a common issue in dose-response assays. Key factors to investigate include:

  • Inconsistent Cell Passage Number: Use cells within a consistent and low passage number range.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially during serial dilutions.

  • Variable Incubation Times: Adhere strictly to the incubation times specified in the protocol.

  • Reagent Preparation: Prepare fresh reagents for each experiment and ensure thorough mixing.

  • Curve Fitting Algorithm: Use a consistent and appropriate non-linear regression model to analyze your data.

Q4: Can this compound act as an inverse agonist?

A4: The literature primarily describes this compound as a competitive antagonist.[1][2] However, some H3 receptor ligands can exhibit inverse agonist properties, meaning they can reduce the basal activity of constitutively active receptors.[5] To determine if this compound has inverse agonist activity in your system, you would need to perform a functional assay in the absence of an agonist and look for a decrease in the basal signal.

Troubleshooting Guide for Inconsistent Dose-Response Curves

This guide provides a structured approach to troubleshooting common issues encountered when generating dose-response curves for this compound.

Troubleshooting_Workflow cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks cluster_cells Cell-Related Checks cluster_data Data Analysis Checks start Inconsistent Dose-Response Curve Observed check_compound Verify Compound Integrity & Solubility start->check_compound Start Here check_assay Review Assay Protocol & Conditions start->check_assay check_cells Assess Cell Health & Receptor Expression start->check_cells analyze_data Re-evaluate Data Analysis start->analyze_data compound_prep Prepare Fresh Stock Solution check_compound->compound_prep solubility_test Perform Solubility Test check_compound->solubility_test storage_check Check Storage Conditions check_compound->storage_check agonist_conc Optimize Agonist Concentration (EC50-EC80) check_assay->agonist_conc incubation_time Standardize Incubation Times check_assay->incubation_time reagent_quality Validate Reagent Quality check_assay->reagent_quality viability_assay Perform Cell Viability Assay check_cells->viability_assay passage_control Use Consistent Cell Passage Number check_cells->passage_control receptor_level Confirm Receptor Expression check_cells->receptor_level curve_fit Check Curve Fitting Model analyze_data->curve_fit outliers Identify and Handle Outliers Appropriately analyze_data->outliers end Consistent Dose-Response Curve Achieved compound_prep->end solubility_test->end storage_check->end agonist_conc->end incubation_time->end reagent_quality->end viability_assay->end passage_control->end receptor_level->end curve_fit->end outliers->end

Caption: A logical workflow for troubleshooting inconsistent dose-response curves.

Data Presentation

The following table summarizes key quantitative data for this compound and other relevant histamine H3 receptor ligands. These values can serve as a reference for expected potencies in your experiments.

CompoundReceptorAssay TypeParameterValue (nM)
This compound Human H3BindingKi1.2
PitolisantHuman H3FunctionalEC501.5
ImetitHuman H3BindingKi0.32
HistamineHuman H3BindingKi8

Note: These values are sourced from various publications and may differ based on experimental conditions.

Experimental Protocols

Protocol: this compound Antagonism of Agonist-Induced cAMP Accumulation

This protocol describes a functional assay to determine the potency of this compound as an antagonist of the histamine H3 receptor. The assay measures the ability of this compound to block the inhibitory effect of an H3 agonist (e.g., R-alpha-methylhistamine) on forskolin-stimulated cAMP production in cells expressing the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • This compound

  • H3 receptor agonist (e.g., R-alpha-methylhistamine)

  • Forskolin (B1673556)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 96-well or 384-well white microplates

Procedure:

  • Cell Plating:

    • Seed HEK293-H3R cells into white microplates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range from 1 pM to 10 µM.

    • Prepare a stock solution of the H3 agonist in assay buffer. The final concentration used in the assay should be at its EC80 value, which needs to be predetermined.

    • Prepare a stock solution of forskolin in DMSO. The final concentration should be one that elicits a submaximal stimulation of cAMP production.

  • Assay Protocol:

    • Remove the culture medium from the cells.

    • Add 25 µL of the this compound serial dilutions to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the H3 agonist to all wells except the control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 50 µL of forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of this compound.

Signaling Pathway and Experimental Workflow

H3R_Signaling_Pathway Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R Activates NNC_1049 This compound (Antagonist) NNC_1049->H3R Blocks Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: The signaling cascade of the histamine H3 receptor.

Experimental_Workflow A Seed HEK293-H3R Cells B Prepare this compound Dilutions A->B C Add this compound to Cells B->C D Add H3 Agonist C->D E Add Forskolin to Stimulate cAMP D->E F Incubate E->F G Lyse Cells & Measure cAMP F->G H Data Analysis (IC50 Determination) G->H

Caption: A step-by-step workflow for the this compound functional assay.

References

Navigating NNC 38-1049 Administration: A Technical Guide for Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential considerations for the administration of NNC 38-1049 in mice and rats. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments, with a focus on ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended administration routes for this compound in rats?

A1: Published studies have successfully administered this compound to rats via two primary routes: oral (PO) and intraperitoneal (IP). Oral administration is suitable for assessing the compound's effects after gastrointestinal absorption, mimicking a potential clinical route. Intraperitoneal injection bypasses the gastrointestinal tract, leading to more rapid absorption and potentially higher bioavailability.

Q2: Is there a standard administration route for this compound in mice?

A2: While specific studies detailing the administration of this compound in mice are less prevalent in publicly available literature, general principles of rodent pharmacology suggest that both oral and intraperitoneal routes are feasible. The choice of administration should be guided by the specific research question and the desired pharmacokinetic profile.

Q3: What are the key pharmacokinetic differences to consider between oral and intraperitoneal administration?

A3: Intraperitoneal administration generally results in faster and more complete absorption compared to the oral route.[1] For some compounds, the time to reach maximum plasma concentration (Tmax) is significantly shorter, and the absolute bioavailability is higher with IP versus PO administration.[1][2] This is because IP administration avoids potential degradation in the gastrointestinal tract and first-pass metabolism in the liver.

Q4: How might the pharmacokinetics of this compound differ between mice and rats?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations after oral administration in rats. Inconsistent gavage technique, stress-induced changes in gastric emptying, or formulation issues.Ensure all personnel are proficient in oral gavage techniques. Allow for an acclimatization period to minimize stress. Prepare fresh formulations for each experiment and ensure the compound is fully dissolved or suspended.
Unexpectedly low efficacy after oral administration in mice. Poor oral bioavailability in mice compared to rats. Higher first-pass metabolism in mice.Consider performing a pilot pharmacokinetic study to determine the bioavailability of this compound in your mouse strain. If bioavailability is low, consider increasing the dose or using the intraperitoneal route.
Signs of distress or irritation after intraperitoneal injection. Improper injection technique (e.g., injection into an organ), high injection volume, or irritating vehicle.Ensure proper IP injection technique, aspirating to confirm the absence of fluid before injecting. Adhere to recommended injection volume limits for the species. If the vehicle is suspected to be an irritant, consider alternative formulations.
Inconsistent behavioral or physiological effects at the same dose. Differences in strain, age, or sex of the animals. Circadian rhythm effects.Use animals of the same strain, age, and sex within an experiment. Standardize the time of day for drug administration and behavioral testing to minimize variability due to circadian rhythms.

Data Summary

Table 1: Reported Administration Routes and Dosages for this compound in Rats

Administration Route Dosage Range Reported Effects Reference
Oral (PO)3 - 60 mg/kg (single dose)Measurable plasma and brain concentrations.Malmlöf et al., 2005
Oral (PO)20 mg/kg (twice daily)Sustained reduction of food intake and significant decrease in body weight in diet-induced obese rats.[8]
Intraperitoneal (IP)20 mg/kg (single dose)Significant increases in extracellular histamine (B1213489) concentrations in the hypothalamus.Malmlöf et al., 2005
Intraperitoneal (IP)40 mg/kg (twice daily)Significantly decreased 7-hour water intake in old diet-induced obese rats.MedChemExpress

Note: Data on specific administration protocols and pharmacokinetic parameters for this compound in mice are limited in the reviewed literature. Researchers should consider conducting pilot studies to determine optimal dosing and administration routes for their specific mouse model.

Experimental Protocols

General Protocol for Oral Administration (Gavage) in Rodents

  • Animal Restraint: Gently but firmly restrain the animal. For rats, this can often be done with one hand. For mice, scruffing the neck is a common and effective method.

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (ball-tipped) based on the animal's size.

  • Measurement: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion to reach the stomach.

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the stomach, slowly administer the compound.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Monitor the animal for any signs of distress after the procedure.

General Protocol for Intraperitoneal Injection in Rodents

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective. For rats, a two-handed grip that secures the head and body can be used.

  • Injection Site: Identify the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder.

  • Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) enters the syringe. If fluid is present, withdraw the needle and re-insert at a different location.

  • Injection: Slowly inject the compound into the peritoneal cavity.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of discomfort.

Visualizations

experimental_workflow cluster_rat Rat Studies cluster_mouse Mouse Studies (Inferred) rat_po Oral (PO) 3-60 mg/kg pk_pd Pharmacokinetic/ Pharmacodynamic Analysis rat_po->pk_pd rat_ip Intraperitoneal (IP) 20-40 mg/kg rat_ip->pk_pd mouse_po Oral (PO) mouse_po->pk_pd mouse_ip Intraperitoneal (IP) mouse_ip->pk_pd nnc This compound Formulation nnc->rat_po nnc->rat_ip nnc->mouse_po nnc->mouse_ip outcome Behavioral/Physiological Outcome Assessment pk_pd->outcome

Caption: Experimental workflow for this compound administration in rodents.

species_considerations cluster_mouse Mouse cluster_rat Rat mouse_char Higher Metabolic Rate Potentially Lower Oral Bioavailability pk Pharmacokinetics mouse_char->pk rat_char Lower Metabolic Rate Potentially Higher Oral Bioavailability rat_char->pk admin This compound Administration admin->mouse_char admin->rat_char effect Pharmacological Effect pk->effect

Caption: Key physiological differences between mice and rats influencing pharmacokinetics.

References

Technical Support Center: NNC 38-1049 and Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the potential confounding effects of the histamine (B1213489) H3 receptor antagonist, NNC 38-1049, on locomotor activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and competitive antagonist of the histamine H3 receptor.[1][2] As an antagonist, it blocks the autoreceptor function of H3 receptors on histaminergic neurons, leading to increased synthesis and release of histamine in the brain, particularly in regions like the hypothalamus.[1] This mechanism is being explored for its potential therapeutic effects, such as reducing food intake and body weight.[3][4]

Q2: Can this compound affect the locomotor activity of my experimental animals?

A2: While direct and comprehensive dose-response studies on the effects of this compound on spontaneous locomotor activity are not extensively detailed in publicly available literature, compounds in the same class—histamine H3 receptor antagonists—have been shown to increase locomotor activity.[5] Therefore, it is crucial to consider that this compound may have dose-dependent effects on locomotion that could confound the results of other behavioral assays. One study noted that a 20 mg/kg intraperitoneal dose of this compound did not acutely alter the behavioral satiety sequence in rats, suggesting a lack of overt motor disruption at this specific dose and context.[1]

Q3: Why is it important to control for the locomotor effects of this compound?

A3: Uncontrolled changes in locomotor activity can be a significant confounding variable in many behavioral experiments. For instance, in tests of learning and memory (e.g., Morris water maze, fear conditioning) or anxiety (e.g., elevated plus maze, open field test), an increase or decrease in movement could be misinterpreted as a change in cognitive function or emotional state, respectively. It is essential to dissociate the primary effects of this compound on the behavior of interest from any secondary effects on locomotion.

Q4: What is the proposed signaling pathway for this compound's effects?

A4: this compound, as a histamine H3 receptor antagonist, blocks the inhibitory effect of the H3 autoreceptor on histamine neurons. This disinhibition leads to an increase in histamine synthesis and release into the synaptic cleft. The released histamine can then act on other histamine receptors, such as H1 and H2, which are involved in modulating arousal, wakefulness, and potentially, locomotor activity.

NNC_38_1049_Signaling_Pathway Simplified Signaling Pathway of this compound cluster_pre Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Synapse Histamine Histamine_Vesicle->Histamine_Synapse Release H3_Autoreceptor H3 Autoreceptor Histamine_Synapse->H3_Autoreceptor Negative Feedback H1_Receptor H1 Receptor Histamine_Synapse->H1_Receptor Activates H2_Receptor H2 Receptor Histamine_Synapse->H2_Receptor Activates Postsynaptic_Effects Increased Neuronal Activity/Arousal H1_Receptor->Postsynaptic_Effects H2_Receptor->Postsynaptic_Effects NNC_38_1049 This compound NNC_38_1049->H3_Autoreceptor Blocks

Caption: Simplified signaling pathway of this compound.

Troubleshooting Guide

Issue: I am observing unexpected changes in my behavioral assay after administering this compound, and I suspect it's due to locomotor effects.

Solution: To determine if this compound is influencing your primary behavioral results through effects on locomotor activity, a systematic approach is necessary.

  • Conduct a Dose-Response Pilot Study: Before proceeding with your main experiment, it is highly recommended to perform a pilot study to specifically assess the impact of this compound on spontaneous locomotor activity in an open field test. This will help you identify a dose that does not independently affect locomotion.

  • Incorporate Locomotor Activity as a Control Measure: In your primary behavioral experiment, include a separate cohort of animals that are administered this compound and only assessed for locomotor activity. This will allow you to directly compare any observed locomotor changes with the results of your main behavioral task.

  • Analyze Locomotor Data Appropriately: When analyzing data from an open field test, consider multiple parameters, not just total distance traveled. These include rearing frequency, time spent in the center versus the periphery of the arena (thigmotaxis), and patterns of movement over time (e.g., initial hyperactivity followed by hypoactivity).

  • Statistical Control: If you observe a significant effect of this compound on locomotor activity, you may be able to use statistical methods, such as analysis of covariance (ANCOVA), to adjust for the confounding effect of locomotion in your primary behavioral data. However, this should be done with caution and a clear understanding of the underlying assumptions.

Experimental Protocols

Protocol: Dose-Response Assessment of this compound on Locomotor Activity

This protocol outlines a standard procedure for determining the dose-dependent effects of this compound on spontaneous locomotor activity in rodents using an open field test.

1. Animals and Housing:

  • Specify the species, strain, sex, and age of the animals to be used.

  • House animals individually to prevent social hierarchy effects on behavior.

  • Maintain a consistent 12:12 hour light-dark cycle and control for temperature and humidity.

  • Allow at least one week of acclimatization to the animal facility before any experimental procedures.

2. Apparatus:

  • Use a square open field arena (e.g., 40 x 40 x 40 cm for rats; 25 x 25 x 25 cm for mice) made of a non-porous, easily cleaned material.

  • The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking software) to record locomotor activity.[6][7]

3. Experimental Design:

  • Use a between-subjects design with at least four groups: Vehicle control, Low Dose this compound, Medium Dose this compound, and High Dose this compound. The selection of doses should be based on existing literature for efficacy in other assays.

  • Randomly assign animals to each treatment group.

  • The experimenter should be blinded to the treatment conditions.

4. Procedure:

  • Habituation (Day 1):

    • Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[8]

    • Place each animal in the center of the open field arena and allow it to explore for a set period (e.g., 30-60 minutes). This session allows the animal to habituate to the novel environment and reduces the influence of novelty-induced hyperactivity on the drug-testing day.

    • Clean the arena thoroughly with 70% ethanol (B145695) or another suitable disinfectant between each animal.[9]

  • Drug Administration and Testing (Day 2):

    • Transport the animals to the testing room and allow for acclimatization.

    • Administer the assigned treatment (Vehicle or this compound dose) via the intended route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment interval (based on the pharmacokinetics of this compound), place the animal in the center of the open field arena.

    • Record locomotor activity for a specified duration (e.g., 60 minutes).

5. Data Analysis:

  • Quantify the following parameters for each animal:

    • Total distance traveled (cm)

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing frequency)

    • Time spent in the center versus the periphery of the arena

    • Ambulatory time (time spent moving)

  • Analyze the data using a one-way ANOVA to compare the effects of the different doses of this compound with the vehicle control group.

  • If a significant overall effect is found, perform post-hoc tests to identify which doses differ from the vehicle.

  • Present the data in 5 or 10-minute time bins to visualize the time course of any locomotor effects.[10]

Locomotor_Activity_Workflow Experimental Workflow for Locomotor Assessment Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Open Field (Day 1, 30-60 min) Acclimatization->Habituation Randomization Randomization to Treatment Groups Habituation->Randomization Drug_Administration Drug Administration (Vehicle or this compound) (Day 2) Randomization->Drug_Administration Testing Open Field Test (60 min) Drug_Administration->Testing Data_Collection Automated Data Collection (Distance, Rearing, etc.) Testing->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Post-hoc) Data_Collection->Data_Analysis Results Dose-Response Curve for Locomotor Activity Data_Analysis->Results

Caption: Experimental workflow for assessing locomotor effects.

Data Presentation

The following table summarizes findings from the literature regarding the behavioral effects of this compound and other histamine H3 receptor antagonists. Note the absence of direct, quantitative locomotor data for this compound, highlighting the importance of conducting the pilot study described above.

CompoundSpeciesDose and RouteBehavioral AssayObserved Effect on Locomotion/BehaviorCitation(s)
This compound Rat20 mg/kg, i.p.Behavioral Satiety SequenceNo acute change in BSS or pica behavior observed.[1]
This compound Rat3-60 mg/kg, oralFood IntakeDose-dependent reduction in food intake.[1]
Ciproxifan & ClobenpropitRat3 mg/kg & 15 mg/kg, i.p. (subchronic)Open FieldNo per se effect on locomotor activity; attenuated MK-801-induced hyperactivity.[5]
ThioperamideMouse12.5 and 25 mg/kg, i.p.Photo-beam SystemSignificant increase in locomotor activity.
JNJ-10181457MouseNot specifiedNot specifiedIncreased locomotor activity.
ABT-239Rat0.3-3 mg/kgLocomotor ActivityDid not alter basal or nicotine-evoked locomotor responses.

References

Technical Support Center: Ensuring Reproducibility in NNC 38-1049 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NNC 38-1049 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of your studies. This compound is a potent and competitive histamine (B1213489) H3 receptor antagonist that has shown promise in preclinical models of obesity by reducing food intake and body weight.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent, and competitive antagonist of the histamine H3 receptor.[1][2] By blocking the H3 autoreceptor on histaminergic neurons, it increases the synthesis and release of histamine in the brain, particularly in areas like the hypothalamus that are involved in the regulation of food intake. This increased histamine release is thought to be the primary mechanism for its effects on reducing food intake and body weight.

Q2: What is the recommended animal model for studying the effects of this compound on obesity?

A2: The most commonly used and relevant animal model is the diet-induced obesity (DIO) rodent model. Both rats and mice can be used, with the C57BL/6 mouse strain being particularly susceptible to developing obesity on a high-fat diet.[3][4] Using DIO models allows for the evaluation of this compound's efficacy in a context that mimics aspects of human obesity.

Q3: What are the typical dosage and administration routes for this compound in rats?

A3: For studying effects on food intake and body weight in diet-induced obese rats, a common dosage is 20 mg/kg administered twice daily.[5][6] Both oral (p.o.) and intraperitoneal (i.p.) routes of administration have been used in published studies.

Q4: What kind of effects can I expect to see on food intake and body weight?

A4: In diet-induced obese rats, twice-daily administration of 20 mg/kg of this compound has been shown to cause a sustained reduction in food intake over a two-week period. This reduction in food intake is associated with a significant decrease in body weight compared to vehicle-treated control animals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in food intake and body weight data between animals. 1. Animal Strain and Sex: Different rodent strains have varying susceptibilities to diet-induced obesity and may respond differently to treatment. Sex is also a significant variable. 2. Housing Conditions: Single housing can lead to stress and altered food intake compared to group housing. Cage type (wire-bottom vs. solid-bottom) can also influence food spillage and measurement accuracy.[7][8] 3. Diet Composition: The specific composition of the high-fat diet can significantly impact the development of obesity and the response to treatment.[9][10]1. Standardize Animal Model: Use a consistent rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats) and sex for all experiments. Clearly report these details in your methodology. 2. Consistent Housing: Maintain consistent housing conditions throughout the study. If single housing is necessary for accurate food intake measurements, allow for an acclimatization period. Use cages that minimize food spillage. 3. Standardized Diet: Use a commercially available, standardized high-fat diet and report the diet composition in detail.
Lack of significant effect of this compound on food intake or body weight. 1. Incorrect Dosing or Formulation: The compound may not be properly dissolved or suspended, leading to inaccurate dosing. 2. Timing of Administration and Measurement: The pharmacokinetic profile of this compound will influence the timing of its peak effect. 3. Insufficient Duration of Treatment: A short-term study may not be sufficient to observe significant changes in body weight.1. Proper Vehicle and Formulation: While a specific vehicle for this compound is not consistently reported across all literature, a common starting point for oral formulations of similar compounds is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water. Ensure the compound is homogeneously suspended before each administration. 2. Optimize Timing: Conduct a pilot study to determine the optimal timing for food intake measurements relative to drug administration, considering the expected time to peak plasma and brain concentrations. 3. Sufficient Study Duration: For body weight changes, a treatment period of at least two weeks is recommended based on published studies.
Unexpected behavioral side effects. Off-target effects or excessive central nervous system activity. Histamine H3 receptor antagonists can modulate the release of other neurotransmitters, which may lead to behavioral changes.Dose-Response Study: Conduct a dose-response study to identify a dose that is effective in reducing food intake without causing significant behavioral side effects. Behavioral Monitoring: Include a battery of simple behavioral observations (e.g., locomotor activity, signs of stereotypy) in your experimental protocol.

Experimental Protocols

In Vivo Study of this compound in a Diet-Induced Obesity (DIO) Rat Model

This protocol provides a general framework. Specific details should be optimized for your laboratory conditions.

1. Animal Model and Diet:

  • Species/Strain: Male Sprague-Dawley rats.

  • Age: Start with young adult rats (e.g., 6-8 weeks old).

  • Diet: Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks. A control group should be maintained on a standard chow diet.

2. Housing:

  • Conditions: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Caging: If individual food intake is a primary endpoint, house animals in single cages. Allow for at least one week of acclimatization to single housing before the start of the experiment.

3. Experimental Groups:

  • Group 1: Lean control (standard diet) + Vehicle.

  • Group 2: DIO control + Vehicle.

  • Group 3: DIO + this compound (e.g., 20 mg/kg, twice daily).

4. Drug Preparation and Administration:

  • Vehicle: A common vehicle for oral administration is 0.5% methylcellulose in sterile water.

  • Preparation: Prepare a suspension of this compound in the vehicle. Ensure the suspension is homogenous before each administration.

  • Administration: Administer the drug or vehicle via oral gavage twice daily (e.g., at the beginning of the light and dark cycles).

5. Measurements:

  • Body Weight: Measure daily at the same time.

  • Food Intake: Measure daily by weighing the remaining food. Account for any spillage.

  • Pharmacokinetics (Optional but Recommended): Collect blood samples at various time points after dosing to determine plasma concentrations of this compound. This can help correlate exposure with efficacy and troubleshoot unexpected results.

6. Data Analysis:

  • Analyze changes in body weight and food intake over time using appropriate statistical methods (e.g., repeated measures ANOVA).

  • Compare endpoint values between groups using t-tests or ANOVA with post-hoc tests.

Visualizations

Signaling Pathway of this compound

NNC_38_1049_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Hypothalamus) NNC_38_1049 This compound H3_Receptor Histamine H3 Receptor (Autoreceptor) NNC_38_1049->H3_Receptor Antagonizes Histamine_Synthesis Histamine Synthesis H3_Receptor->Histamine_Synthesis Inhibits Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits Histamine Histamine Histamine_Release->Histamine Postsynaptic_Receptors Postsynaptic Histamine Receptors (e.g., H1) Histamine->Postsynaptic_Receptors Activates Reduced_Food_Intake Reduced Food Intake & Body Weight Postsynaptic_Receptors->Reduced_Food_Intake Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for a DIO Study

DIO_Study_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Diet_Induction Diet-Induced Obesity (8-12 weeks on High-Fat Diet) Acclimatization->Diet_Induction Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Diet_Induction->Baseline_Measurements Group_Allocation Randomize into Groups (Vehicle, this compound) Baseline_Measurements->Group_Allocation Treatment_Period Treatment Period (e.g., 2 weeks) Twice Daily Dosing Group_Allocation->Treatment_Period Daily_Measurements Daily Measurements (Body Weight, Food Intake) Treatment_Period->Daily_Measurements During Treatment Endpoint_Analysis Endpoint Analysis (e.g., Body Composition, Plasma Biomarkers) Treatment_Period->Endpoint_Analysis End of Treatment Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps No_Effect No Effect on Food Intake/ Body Weight Dosing_Issue Dosing/Formulation Error No_Effect->Dosing_Issue PK_Issue Poor Pharmacokinetics No_Effect->PK_Issue Experimental_Variability High Experimental Variability No_Effect->Experimental_Variability Model_Insensitivity Animal Model Insensitivity No_Effect->Model_Insensitivity Verify_Formulation Verify Vehicle & Homogeneity Dosing_Issue->Verify_Formulation PK_Study Conduct PK Study PK_Issue->PK_Study Standardize_Protocol Standardize Housing, Diet, Strain Experimental_Variability->Standardize_Protocol Dose_Response Conduct Dose- Response Study Model_Insensitivity->Dose_Response

References

Data analysis strategies for NNC 38-1049 metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NNC 38-1049 in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent, and competitive antagonist of the histamine (B1213489) H3 receptor.[1][2] Its primary mechanism of action is to block the H3 autoreceptor, which normally inhibits the release of histamine. By antagonizing this receptor, this compound increases the release of histamine in the brain, particularly in areas like the paraventricular nucleus of the hypothalamus.[1][2][3] This increase in hypothalamic histamine is associated with a reduction in food intake and body weight.[2][3]

Q2: What are the main applications of this compound in metabolic research?

This compound is primarily investigated for its potential in obesity research.[1][2] Studies have shown that it can decrease food intake and body weight in animal models.[3][4] It is used to explore the role of the histaminergic system in the regulation of energy balance.

Q3: What are the recommended in vitro models for studying this compound's activity?

A common in vitro model involves using intact HEK293 cells that express either human or rat histamine H3 receptors.[3] In this system, the antagonist potency of this compound can be determined by its ability to counteract the effect of an H3 receptor agonist, such as R-alpha-methylhistamine, on the isoprenaline-induced accumulation of cyclic AMP (cAMP).[3]

Q4: What are typical in vivo experimental designs for this compound studies in rodents?

In vivo studies often utilize rat models. A typical design involves single or repeated administration of this compound, either orally or via intraperitoneal injection.[3] Key endpoints to measure include:

  • Hypothalamic Histamine Levels: Assessed using microdialysis.[3]

  • Food and Water Intake: Monitored over a set period.[3]

  • Body Weight: Recorded regularly, especially in long-term studies with diet-induced obese animals.[3]

  • Energy Expenditure and Respiratory Quotient: To assess metabolic rate and substrate utilization.[3]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Inconsistent in vitro results in cAMP assays Cell line instability or incorrect passage number.Ensure consistent cell passage number and periodically verify receptor expression levels.
Degradation of this compound or agonist.Prepare fresh solutions of compounds for each experiment. Store stock solutions at the recommended temperature and protect from light.
Issues with cAMP detection kit.Verify the expiration date of the kit and run positive and negative controls as recommended by the manufacturer.
High variability in in vivo food intake data Animal stress affecting feeding behavior.Acclimatize animals to the experimental conditions, including handling and single housing, before the study begins.
Palatability of the drug formulation.If administering orally in food, ensure the drug does not have a taste that would deter the animals from eating. Consider oral gavage for precise dosing.
No significant change in body weight in obese models Insufficient duration of treatment.Chronic studies may be required to observe significant effects on body weight. A 2-week study has shown significant effects.[3]
Incorrect dosage.A dose of 20 mg/kg administered twice daily has been shown to be effective in reducing body weight in obese rats.[3]
Development of tolerance.While not explicitly reported for this compound, this is a possibility with chronic drug administration. Consider including washout periods in the study design.
Difficulty in detecting this compound in brain tissue Poor brain penetration of the administered dose.Measurable brain levels have been found after oral doses of 15-60 mg/kg in rats.[3] Ensure the dose is within this range.
Inefficient extraction method.Optimize the tissue homogenization and drug extraction protocol. Use a sensitive analytical method like LC-MS/MS for detection.

Quantitative Data Summary

Table 1: Effects of this compound on Body Weight in Diet-Induced Obese Rats

Treatment GroupDurationDosageMean Body Weight Change (g)Significance vs. Control
This compound2 weeks20 mg/kg, twice daily-18.4 ± 3.4P < 0.01
Control2 weeksVehicle+0.4 ± 2.7-
Data from Malmlöf et al., 2005[3]

Experimental Protocols

1. In Vitro cAMP Accumulation Assay

  • Objective: To determine the antagonist potency of this compound at the H3 receptor.

  • Cell Line: HEK293 cells stably expressing the human or rat histamine H3 receptor.

  • Methodology:

    • Seed the cells in 96-well plates and grow to confluence.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time.

    • Add a fixed concentration of an H3 receptor agonist (e.g., R-alpha-methylhistamine) and a stimulator of adenylyl cyclase (e.g., isoprenaline).

    • Incubate for a period to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

2. In Vivo Microdialysis for Hypothalamic Histamine Measurement

  • Objective: To measure the effect of this compound on extracellular histamine levels in the rat hypothalamus.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Surgically implant a microdialysis guide cannula targeting the paraventricular nucleus of the hypothalamus. Allow for a recovery period.

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., 20 mg/kg, intraperitoneally).[3]

    • Continue to collect dialysate samples at regular intervals post-administration.

    • Analyze the histamine concentration in the dialysate samples using a sensitive method such as HPLC with fluorescence detection.

    • Data Analysis: Express the post-treatment histamine levels as a percentage of the baseline levels.

Visualizations

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

NNC_38_1049_In_Vivo_Workflow cluster_treatment Treatment Phase (e.g., 2 weeks) start Start: Diet-Induced Obese Rat Model acclimatization Acclimatization & Baseline Measurements (Food Intake, Body Weight) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping control_group Control Group (Vehicle) grouping->control_group nnc_group This compound Group (e.g., 20 mg/kg, twice daily) grouping->nnc_group monitoring Daily Monitoring (Food & Water Intake, Body Weight) control_group->monitoring nnc_group->monitoring terminal_studies Terminal Studies (e.g., Microdialysis for Hypothalamic Histamine) monitoring->terminal_studies data_analysis Data Analysis & Comparison terminal_studies->data_analysis

Caption: A typical experimental workflow for in vivo studies of this compound.

References

Validation & Comparative

A Comparative Analysis of NNC 38-1049 and A-331440 in the Reduction of Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational compounds, NNC 38-1049 and A-331440, focusing on their efficacy in reducing food intake. Both molecules have been evaluated in preclinical models as potential anti-obesity agents. This document synthesizes available experimental data, details the methodologies employed in key studies, and illustrates the underlying signaling pathways.

Mechanism of Action: Targeting the Histamine (B1213489) H3 Receptor

Both this compound and A-331440 function as antagonists of the histamine H3 receptor.[1][2] The H3 receptor is primarily a presynaptic autoreceptor found on histaminergic neurons in the central nervous system, particularly in the hypothalamus, a key brain region for appetite regulation.[2][3] By blocking these inhibitory autoreceptors, this compound and A-331440 increase the synthesis and release of histamine from these neurons.[1] The elevated histamine levels then act on postsynaptic histamine H1 receptors, which are known to mediate the anorectic (appetite-suppressing) effects of histamine.[2][3][4]

Quantitative Data on Food Intake and Body Weight Reduction

The following tables summarize the available quantitative data from preclinical studies on the effects of this compound and A-331440 on food intake and body weight in diet-induced obese (DIO) rodents. It is important to note that the data are from separate studies conducted on different species, which should be considered when making direct comparisons.

Table 1: Effect of this compound on Food Intake and Body Weight in DIO Rats

ParameterVehicle ControlThis compound (20 mg/kg, twice daily)DurationStudy Reference
Change in Body Weight +0.4 ± 2.7 g-18.4 ± 3.4 g2 weeks[5]
Food Intake Sustained normal intakeSustained reduction2 weeks[5]

Table 2: Effect of A-331440 on Food Intake and Body Weight in DIO Mice

ParameterVehicle Control (High-Fat Diet)A-331440 (15 mg/kg, b.i.d.)Low-Fat Diet ControlDurationStudy Reference
Body Weight Maintained obese phenotypeReduced to a level comparable to low-fat diet groupMaintained lean phenotype28 days[1][6]
Food Intake Reduction Not specified21.19% reductionNot applicableNot specified[1]

Experimental Protocols

The following are generalized experimental protocols for inducing obesity and measuring food intake in rodents, based on methodologies cited in the literature.

Diet-Induced Obesity (DIO) Model

Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat diet.

Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used strains, as they are susceptible to diet-induced obesity.[7][8]

Housing: Animals are typically housed individually to allow for accurate measurement of food intake. The animal facility is maintained on a 12-hour light/dark cycle at a controlled temperature and humidity.[7]

Diet:

  • Acclimation: Upon arrival, animals are acclimated for a period of 1-2 weeks on a standard chow diet.[8]

  • Induction of Obesity: Following acclimation, animals are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat.[1][7] Control animals remain on a low-fat diet (LFD), with approximately 10% of calories from fat.

  • Duration: The HFD is provided for a period of several weeks to months until a significant difference in body weight is observed between the HFD and LFD groups.[7]

Measurement of Food Intake

Objective: To accurately quantify the amount of food consumed by each animal.

Procedure:

  • A pre-weighed amount of food is provided to each individually housed animal.

  • After a defined period (e.g., 24 hours), the remaining food, including any spillage, is weighed.

  • The daily food intake is calculated by subtracting the weight of the remaining food from the initial weight of the food provided.[4]

  • For studies involving drug administration, food intake is measured at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to assess the acute and chronic effects of the compound.[4]

Signaling Pathways

The anorectic effects of this compound and A-331440 are mediated through the histaminergic system in the hypothalamus. The diagrams below illustrate the key signaling pathways involved.

H3_Receptor_Antagonism cluster_Presynaptic Presynaptic Histaminergic Neuron NNC_38_1049 This compound H3_Receptor Histamine H3 Receptor (Autoreceptor) NNC_38_1049->H3_Receptor Antagonism A_331440 A-331440 A_331440->H3_Receptor Antagonism Histamine_Vesicle Histamine Vesicles H3_Receptor->Histamine_Vesicle Inhibition (blocked) Histamine_Release Increased Histamine Release Histamine_Vesicle->Histamine_Release H1_Receptor_Signaling cluster_Postsynaptic Postsynaptic Hypothalamic Neuron Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq-coupled) Histamine->H1_Receptor Gq Gq protein H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca2+ ER->Ca2 Releases Ca2->PKC Activates Neuronal_Response Neuronal Excitation & Suppression of Appetite Ca2->Neuronal_Response PKC->Neuronal_Response

References

Comparative Analysis of NNC 38-1049 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders. Its antagonists are known to enhance the release of histamine and other neurotransmitters, thereby promoting wakefulness, improving cognitive function, and modulating other physiological processes. This guide provides a detailed comparative analysis of NNC 38-1049, a potent H3R antagonist, with other prominent antagonists such as pitolisant (B1243001), ciproxifan (B1662499), ABT-239, and GSK189254. The comparison is based on their in vitro and in vivo pharmacological properties, supported by experimental data and detailed methodologies.

In Vitro Pharmacological Profile

The in vitro activity of H3R antagonists is primarily determined by their binding affinity (Ki) to the receptor and their functional potency (EC50 or IC50) in various assays. These parameters are crucial for understanding the direct interaction of the compounds with the H3 receptor and their potential efficacy.

Receptor Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected H3R antagonists. The data are compiled from various studies and presented for different species to allow for a cross-species comparison.

CompoundSpeciesBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Assay Type
This compound Human1.2-Radioligand Binding
Rat--
Pitolisant Human0.16[1]1.5 (EC50)[1]Inverse Agonist Activity
Human-5.3 (IC50)[125I]iodoproxyfan Binding
Ciproxifan Rat0.5 - 1.99.2 (IC50)[3H]Histamine Release
Rat0.7-[125I]iodoproxyfan Binding
ABT-239 Human~0.4 (pKi 9.4)-Radioligand Binding
Rat~1.2 (pKi 8.9)-Radioligand Binding
GSK189254 Human0.26 (pKi 9.59)-Radioligand Binding
Rat~3.0 - 7.7 (pKi 8.51-9.17)-Radioligand Binding

Note: Ki values represent the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a binding assay. A lower Ki value signifies a higher binding affinity. EC50/IC50 values represent the concentration of the antagonist that produces 50% of its maximal effect (EC50 for agonists/inverse agonists) or inhibits a specific function by 50% (IC50 for antagonists).

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from cultured cells or brain tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor. H3R antagonists, particularly inverse agonists, can decrease the basal level of GTPγS binding.

Protocol:

  • Membrane Preparation: Cell membranes expressing the H3 receptor and associated G proteins are used.

  • Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the H3R antagonist.

  • Separation: The G protein-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.

  • Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits the basal or agonist-stimulated [35S]GTPγS binding by 50% (IC50) is calculated.

cAMP Accumulation Assay

This assay measures the downstream signaling of H3 receptor activation, which is coupled to the inhibition of adenylyl cyclase and thus a decrease in cyclic AMP (cAMP) levels. Inverse agonists will increase the basal cAMP levels.

Protocol:

  • Cell Culture: Whole cells expressing the H3 receptor are used.

  • Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by incubation with varying concentrations of the H3R antagonist. Forskolin is often used to stimulate adenylyl cyclase and enhance the signal window.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration of the antagonist that produces 50% of the maximal increase in cAMP levels (EC50) is determined.

In Vivo Performance

The in vivo efficacy of H3R antagonists is assessed in various animal models that mimic human disease states, particularly those related to cognitive impairment and sleep-wake disorders.

Cognitive Enhancement

H3R antagonists have been shown to improve cognitive performance in various animal models.

  • ABT-239: In a five-trial inhibitory avoidance test in rat pups, ABT-239 (0.1-1.0 mg/kg) demonstrated a significant improvement in acquisition, showing 10- to 150-fold greater potency than thioperamide (B1682323) and ciproxifan[2]. It also improved social memory in adult (0.01-0.3 mg/kg) and aged rats (0.3-1.0 mg/kg)[2]. In a study on stressed rats, ABT-239 showed potential to prevent restraint stress-induced spatial memory impairments[3][4].

  • Ciproxifan: Daily treatment with ciproxifan (3.0 mg/kg, i.p.) alleviated hyperactivity and cognitive deficits in a transgenic mouse model of Alzheimer's disease[5][6]. It has also been shown to improve attention and memory in normal rats[5].

  • GSK189254: This compound significantly improved the performance of rats in diverse cognition paradigms, including passive avoidance (1 and 3 mg/kg, p.o.), water maze (1 and 3 mg/kg, p.o.), object recognition (0.3 and 1 mg/kg, p.o.), and attentional set shift (1 mg/kg, p.o.)[7].

Wake-Promoting Effects

A hallmark of H3R antagonists is their ability to promote wakefulness.

  • Pitolisant: Approved for the treatment of narcolepsy, pitolisant has demonstrated significant efficacy in reducing excessive daytime sleepiness and cataplexy in clinical trials[8][9][10]. In preclinical studies, it was shown to be a wake-promoting agent without the psychostimulant properties associated with amphetamine-like drugs[11].

  • Ciproxifan: Administration of ciproxifan (3 mg/kg, i.p.) to wild-type mice led to a significant increase in wakefulness[12]. Studies correlating receptor occupancy with wakefulness showed that a robust increase in waking activity was observed at doses that produce greater than 80% receptor occupancy[13].

  • GSK189254 and ABT-239: These compounds also produced wake-promoting activity in vivo in a dose-dependent manner, with a strong correlation between receptor occupancy and the magnitude of the effect[13].

Pharmacokinetics and Brain Penetration

The ability of an H3R antagonist to cross the blood-brain barrier is critical for its central nervous system effects.

  • This compound: While specific quantitative data on brain penetration is limited in the provided search results, its in vivo effects on food intake and body weight suggest central activity.

  • Pitolisant: It is known to be widely distributed to tissues, including the brain[14]. Preclinical studies in mice showed it to be a high brain-penetrating agent with a brain/plasma AUC ratio of 23.5[11].

  • GSK189254: PET studies using [¹¹C]GSK189254 have demonstrated its ability to readily penetrate the blood-brain barrier and bind to H3 receptors in the brain of baboons and rats[15][16].

  • JNJ-39220675 (similar to GSK189254 in structure): PET studies have shown that this compound readily penetrates the blood-brain barrier and occupies H3 receptors after oral administration[15][17].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to H3R antagonism.

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_antagonist H3R Antagonist Action Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Gi Gi Protein H3R->Gi Activates Release ↓ Histamine Release H3R->Release AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antagonist This compound (Antagonist) Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Prepare Membranes with H3 Receptors Incubation 2. Incubate Membranes with Radioligand and Antagonist Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting 4. Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis 5. Determine Ki Value Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Comparative_Analysis_Logic cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Binding Affinity (Ki) Overall_Efficacy Overall Efficacy and Therapeutic Potential Binding->Overall_Efficacy Potency Functional Potency (EC50/IC50) Potency->Overall_Efficacy Cognition Cognitive Enhancement Cognition->Overall_Efficacy Wakefulness Wake-Promoting Effects Wakefulness->Overall_Efficacy PK Pharmacokinetics (Brain Penetration) PK->Overall_Efficacy

Caption: Logic of Comparative Analysis.

Conclusion

This comparative analysis highlights the pharmacological profiles of this compound and other key H3R antagonists. While all compounds demonstrate high affinity and potency for the H3 receptor, there are notable differences in their in vivo efficacy and pharmacokinetic properties. Pitolisant stands out as a clinically approved drug for narcolepsy, underscoring the therapeutic potential of this class of compounds. ABT-239 and GSK189254 show robust preclinical efficacy in models of cognition and wakefulness, supported by good brain penetration. Ciproxifan has been extensively used as a reference compound in preclinical research.

This compound, with its potent H3R antagonism, shows promise, particularly in the context of its effects on food intake and body weight as suggested by some studies. Further head-to-head comparative studies, especially focusing on in vivo efficacy in various models and detailed pharmacokinetic profiling, would be invaluable for a more definitive positioning of this compound within the landscape of H3R antagonists. The data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the development of novel H3R-targeting therapeutics.

References

Unveiling the Anti-Obesity Potential of NNC 38-1049: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-obesity effects of the selective histamine (B1213489) H3 receptor antagonist, NNC 38-1049, reveals promising therapeutic potential. This guide provides a comparative analysis of this compound against other H3 receptor antagonists, supported by experimental data from various preclinical models. The information is tailored for researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases.

This compound is a potent and selective antagonist of the histamine H3 receptor, a key player in the regulation of food intake and body weight. By blocking this receptor, this compound enhances the release of histamine in the brain, a neurotransmitter known to suppress appetite. This mechanism has been explored in various animal models of obesity, demonstrating significant effects on weight management.

Comparative Efficacy of H3 Receptor Antagonists

The following tables summarize the quantitative data from preclinical studies on this compound and two other notable H3 receptor antagonists, A-331440 and Pitolisant (B1243001). These compounds have been evaluated in diet-induced obesity (DIO) rodent models, a standard for assessing anti-obesity therapeutics.

Table 1: Effect on Body Weight in Diet-Induced Obese Rodent Models

CompoundSpeciesDoseDurationBody Weight Change (vs. Control)Reference
This compound Rat20 mg/kg (twice daily)14 days-18.4 ± 3.4 g (vs. +0.4 ± 2.7 g)[1]
A-331440Mouse15 mg/kg (twice daily)28 daysReduced to a level comparable to low-fat diet controls[2]
PitolisantMouse10 mg/kg (daily)14 daysStatistically significant reduction[3][4][5][6]

Table 2: Effect on Food Intake in Diet-Induced Obese Rodent Models

CompoundSpeciesDoseDurationEffect on Food IntakeReference
This compound Rat20 mg/kg (twice daily)14 daysSustained reduction[1]
A-331440Mouse5 mg/kg and 15 mg/kg28 daysReduced long-term food consumption[2]
PitolisantMouse10 mg/kg (daily)14 daysNot specified[3][4][5][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Diet-Induced Obesity (DIO) Rodent Model

A common protocol to induce obesity in rodents involves feeding them a high-fat diet for an extended period.

  • Animals: Male rats or mice are typically used.

  • Diet: A diet with a high percentage of calories from fat (e.g., 45-60%) is provided ad libitum.

  • Duration: The high-fat diet is administered for several weeks (e.g., 10-14 weeks) to induce a significant increase in body weight and adiposity compared to control animals on a standard chow diet.

  • Confirmation of Obesity: The development of obesity is confirmed by monitoring body weight, and in some studies, by measuring body composition (fat mass vs. lean mass).

Administration of this compound and Comparators
  • Route of Administration: Compounds are typically administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Dosing Regimen: The dose and frequency of administration are critical parameters. For instance, this compound was administered twice daily in the study by Malmlöf et al. (2005).[1]

  • Vehicle Control: A control group receiving the vehicle (the solution in which the drug is dissolved) is always included to account for any effects of the administration procedure itself.

Measurement of Efficacy
  • Body Weight: Body weight is measured regularly (e.g., daily or weekly) throughout the study period.

  • Food Intake: Daily or cumulative food intake is quantified to assess the anorectic effects of the compounds.

  • Metabolic Parameters: In some studies, other metabolic parameters such as plasma levels of glucose, insulin, and lipids are measured to assess the overall metabolic impact of the treatment.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the underlying biology and experimental design, the following diagrams are provided.

Histamine_H3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds to G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (related to appetite) CREB->Gene_Expression Regulates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow start Start diet_induction Diet-Induced Obesity (High-Fat Diet) start->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring end_point End-Point Analysis (Metabolic Parameters) monitoring->end_point data_analysis Data Analysis and Comparison end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow for Evaluating Anti-Obesity Compounds.

References

A Comparative Guide to the H3 Receptor Ligands: NNC 38-1049 and Pitolisant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent histamine (B1213489) H3 receptor (H3R) ligands: NNC 38-1049 and pitolisant (B1243001). Both compounds are recognized as potent antagonists or inverse agonists at the H3 receptor, a key regulator of neurotransmitter release in the central nervous system. This document outlines their pharmacological profiles, supported by available experimental data, and details the methodologies for key evaluative experiments.

Introduction to H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the synthesis and release of histamine.[1] It also acts as a heteroreceptor, controlling the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. The H3 receptor exhibits high constitutive activity, meaning it is active even in the absence of an agonist.[1] This property makes it a prime target for inverse agonists, which can reduce this basal activity, leading to enhanced neurotransmitter release and increased wakefulness and cognitive function.

This compound is a selective, non-imidazole H3 receptor antagonist that has been primarily investigated for its potential therapeutic application in the treatment of obesity due to its anorectic effects observed in animal studies.[2][3]

Pitolisant (marketed as Wakix®) is a potent, non-imidazole H3 receptor antagonist/inverse agonist.[4][5] It is the first compound in its class to receive marketing approval for the treatment of narcolepsy with or without cataplexy in adults, highlighting its role in promoting wakefulness.[4][5]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and pitolisant, focusing on their binding affinity and functional potency at the H3 receptor.

CompoundReceptor TargetSpeciesBinding Affinity (Kᵢ)Reference
This compound Histamine H3 ReceptorNot Specified1.2 nM[6]
Pitolisant Histamine H3 ReceptorHuman0.16 nM - 1 nM[7][8]

Table 1: Comparative Binding Affinity. This table displays the binding affinity (Kᵢ) of this compound and pitolisant for the histamine H3 receptor. Lower Kᵢ values indicate higher binding affinity.

CompoundAssay TypeSpecies/Cell LinePotency (EC₅₀/IC₅₀)Reference
This compound Competitive Antagonist PotencyHuman/Rat (HEK293 cells)Data not available in searched resources[2]
Pitolisant Inverse Agonist ActivityNot SpecifiedEC₅₀ = 1.5 nM[6]

Table 2: Comparative Functional Activity. This table presents the functional potency of each compound. For pitolisant, the EC₅₀ value reflects its potency as an inverse agonist. The specific competitive antagonist potency (e.g., pA₂) for this compound from primary literature was not available in the searched resources.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize H3 receptor ligands are provided below.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing the human or rat H3 receptor.

    • Radioligand, such as [³H]-N-α-methylhistamine ([³H]NAMH).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (this compound, pitolisant) at various concentrations.

    • Non-specific binding control (e.g., 100 µM histamine).

    • GF/C filter plates and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • Cell membranes are resuspended in the binding buffer.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]NAMH) and varying concentrations of the unlabeled test compound.

    • Incubate the mixture for 2 hours at 25°C to reach equilibrium.

    • Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay (for Functional Activity)

This functional assay measures the ability of an H3R inverse agonist to counteract the constitutive activity of the receptor, which normally inhibits adenylyl cyclase and reduces cAMP levels.

  • Materials:

    • HEK293 or CHO cells stably expressing the human or rat H3 receptor.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

    • Adenylyl cyclase stimulator (e.g., forskolin).

    • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Test compounds (this compound, pitolisant) at various concentrations.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Protocol:

    • Seed the H3R-expressing cells in a 96- or 384-well plate and allow them to attach overnight.

    • Wash the cells once with the assay buffer.

    • Add the test compounds at various concentrations to the cells.

    • To measure inverse agonism, incubate the cells with the compounds for 15-30 minutes at 37°C.

    • Add a low concentration of forskolin (B1673556) to stimulate adenylyl cyclase, which enhances the signal window.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal effect) and the maximum effect (Eₘₐₓ).

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to H3 receptor ligands.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R_inactive H3R (Inactive) H3R_active H3R (Constitutively Active) H3R_active->H3R_inactive Stabilizes Inactive State G_protein Gi/o Protein H3R_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ligand This compound or Pitolisant (Inverse Agonist) Ligand->H3R_active Binds to Ligand_Evaluation_Workflow start Compound Synthesis (e.g., this compound, Pitolisant) binding_assay In Vitro Binding Assays (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assays (Determine EC50/IC50, Inverse Agonism) binding_assay->functional_assay selectivity Selectivity Profiling (Against other receptors) functional_assay->selectivity pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies in_vivo In Vivo Efficacy Models (e.g., Narcolepsy, Obesity models) pk_studies->in_vivo safety Safety & Toxicology in_vivo->safety clinical Clinical Trials safety->clinical Comparison_Logic root H3 Receptor Inverse Agonists nnc This compound root->nnc pitolisant Pitolisant (Wakix®) root->pitolisant nnc_focus Primary Indication: Obesity (preclinical) nnc->nnc_focus nnc_data Quantitative Data: Limited public availability nnc->nnc_data pitolisant_focus Primary Indication: Narcolepsy (approved) pitolisant->pitolisant_focus pitolisant_data Quantitative Data: Well-characterized (Ki, EC50) pitolisant->pitolisant_data

References

Cross-Study Validation of NNC 38-1049's Efficacy in Preclinical Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Histamine (B1213489) H3 Receptor Antagonists

This guide provides a comprehensive comparison of the efficacy of NNC 38-1049, a selective histamine H3 receptor antagonist, with other relevant compounds in preclinical models of obesity. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an anti-obesity therapeutic.

Introduction

This compound is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[1] By blocking this receptor, this compound increases hypothalamic histamine levels, which is associated with a reduction in food intake and body weight.[2] This mechanism of action has positioned histamine H3 receptor antagonists as a promising class of drugs for the treatment of obesity. This guide synthesizes data from multiple preclinical studies to provide a cross-study validation of this compound's efficacy, comparing it with other H3 receptor antagonists such as Pitolisant (B1243001) and A-331440.

Comparative Efficacy of H3 Receptor Antagonists

The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in diet-induced obesity (DIO) rodent models.

Table 1: Effect on Body Weight in Diet-Induced Obese Rodents

CompoundSpeciesDoseDurationBody Weight Change (vs. Control)Reference
This compound Rat20 mg/kg (oral, twice daily)2 weeksSignificant decrease[2][3]
Pitolisant Mouse10 mg/kg (i.p., daily)14 daysSignificant decrease[4][5][6]
A-331440 Mouse15 mg/kg (oral, twice daily)28 daysReduced to a level comparable to low-fat diet controls[3]
JNJ-5207852 MouseNot specified4 weeksNo significant effect[3]

Table 2: Effect on Food Intake in Diet-Induced Obese Rodents

CompoundSpeciesDoseDurationFood Intake Change (vs. Control)Reference
This compound Rat20 mg/kg (oral, twice daily)2 weeksSustained reduction[2][3]
A-331440 MouseNot specifiedLong-termReduced[3]

Table 3: Effect on Metabolic Parameters

CompoundParameterSpeciesDoseDurationEffectReference
Pitolisant Plasma TriglyceridesMouse10 mg/kg (i.p., daily)14 daysSignificantly lower[4][5][6][7]
Pitolisant Blood GlucoseMouse10 mg/kg (i.p., daily)14 daysSignificantly lower after glucose load[4][5][6]
A-331440 Insulin (B600854) ToleranceMouse15 mg/kg (oral, twice daily)28 daysNormalized[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Diet-Induced Obesity (DIO) Rodent Model

Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from the consumption of a high-fat diet.

Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats, or C57BL/6 or CD-1 mice, are commonly used.[8][9] Animals are typically acquired at a young age (e.g., 5 weeks for rats).[8]

  • Housing: Animals are individually housed in wire-bottom cages to allow for accurate measurement of food intake and to limit physical activity.[8][10]

  • Diet:

    • Induction Phase: Following an acclimation period on a standard chow diet, animals are provided ad libitum access to a high-fat diet (HFD). The HFD typically contains 45-60% of its kilocalories from fat (e.g., lard).[8] A common commercially available HFD is Research Diets D12344.[8] Some protocols also utilize a "cafeteria diet" which includes a variety of palatable, high-fat and high-sugar human foods.[11]

    • Control Group: A control group is maintained on a low-fat diet (LFD), typically with around 10-12% of kilocalories from fat (e.g., Research Diets D11724).[8]

  • Duration: The HFD is provided for a period of several weeks (e.g., 12-14 weeks) to induce a stable obese phenotype, characterized by significantly increased body weight and body fat percentage compared to the LFD control group.[4][5][6]

  • Phenotypic Selection: In some studies, outbred rat strains are used, and animals are further selected into "obesity-prone" (OP) and "obesity-resistant" (OR) groups based on their body weight gain on the HFD.[8][10]

Drug Administration and Efficacy Assessment

Objective: To evaluate the effect of H3 receptor antagonists on body weight, food intake, and metabolic parameters in DIO rodents.

Protocol:

  • Drug Preparation: The test compounds (this compound, Pitolisant, A-331440) are typically dissolved or suspended in a suitable vehicle (e.g., water, saline with a small percentage of a solubilizing agent like Tween 80).

  • Administration:

    • Route: Administration can be oral (p.o.) via gavage or intraperitoneal (i.p.).

    • Frequency: Dosing can be once or twice daily.

    • Dose: Doses are determined based on preliminary dose-ranging studies.

  • Efficacy Endpoints:

    • Body Weight: Measured daily or at regular intervals throughout the treatment period.

    • Food Intake: Measured daily by weighing the amount of food provided and the amount remaining.

    • Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of plasma triglycerides, cholesterol, glucose, and insulin levels. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are also commonly performed.

Visualizations

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the mechanism of action of H3 receptor antagonists.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Histamine Vesicle Release ↓ Histamine Release Vesicle->Release H1R H1 Receptor Release->H1R Increased Histamine in Synapse NNC381049 This compound (Antagonist) NNC381049->H3R Blocks Appetite ↓ Appetite H1R->Appetite

Caption: H3 receptor signaling and antagonist action.

Experimental Workflow for Efficacy Testing

The following diagram outlines the typical experimental workflow for evaluating the efficacy of anti-obesity compounds in a diet-induced obesity model.

G start Start: Select Rodent Strain acclimation Acclimation (Standard Chow) start->acclimation diet Diet-Induced Obesity (High-Fat Diet) acclimation->diet phenotyping Phenotyping (Body Weight/Fat) diet->phenotyping treatment Treatment Initiation (Vehicle or Compound) phenotyping->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis (Metabolic Parameters) monitoring->endpoint End of Treatment Period data Data Analysis and Comparison endpoint->data end End data->end

References

A Comparative Analysis of the Selectivity Profiles of NNC 38-1049 and JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent histamine (B1213489) H3 receptor antagonists, NNC 38-1049 and JNJ-5207852. The information presented is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Executive Summary

Both this compound and JNJ-5207852 are potent antagonists of the histamine H3 receptor. JNJ-5207852 has been extensively characterized and demonstrates high affinity for the human and rat H3 receptors with exceptional selectivity against other histamine receptor subtypes and a broader panel of off-target proteins. This compound is also a potent and highly specific H3 receptor antagonist. While comprehensive public data on its off-target screening is limited, available information indicates high specificity for the H3 receptor.

Data Presentation

The following table summarizes the available quantitative data on the binding affinities of this compound and JNJ-5207852.

TargetThis compoundJNJ-5207852
Primary Target
Human Histamine H3 ReceptorpKb ≈ 8.64 (Kb = 2.3 nM)pKi = 9.24
Rat Histamine H3 ReceptorpKi ≈ 8.30 (Ki = 5 nM)pKi = 8.90
Histamine Receptor Selectivity
Human Histamine H1 ReceptorData not availablepKi < 5
Human Histamine H2 ReceptorData not availablepKi < 5
Human Histamine H4 ReceptorData not availablepKi < 5
General Off-Target Selectivity
Broad Panel ScreeningDescribed as "highly specific"[1]No significant binding (<50% inhibition at 1 µM) against a panel of ~50 GPCRs, ion channels, and transporters[2]

Note: pKb and pKi are logarithmic measures of binding affinity. A higher value indicates a stronger binding affinity. A pKi < 5 indicates very low affinity.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays and functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

General Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or JNJ-5207852).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity of a compound as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

General Methodology for H3 Receptor Antagonism:

  • Cell Culture: Cells stably expressing the histamine H3 receptor are cultured in appropriate media. The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Assay Setup: The cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (this compound or JNJ-5207852).

  • Agonist Stimulation: A known H3 receptor agonist (e.g., (R)-α-methylhistamine) is added at a fixed concentration (typically the EC80) to stimulate the receptor and inhibit cAMP production.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The data are plotted as cAMP levels versus the concentration of the antagonist, and the IC50 or pA2 value is determined to quantify the potency of the antagonist.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

G_protein_coupled_receptor_signaling_pathway Histamine H3 Receptor Signaling Pathway Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release H3R->Neurotransmitter_Release AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates experimental_workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes with H3 receptor Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Separation Separate bound and free radioligand (Filtration) Incubation->Separation Quantification Quantify bound radioligand (Scintillation Counting) Separation->Quantification Analysis Determine IC50 and Ki values Quantification->Analysis logical_relationship Selectivity Profile Comparison Logic cluster_A This compound Profile cluster_B JNJ-5207852 Profile CompoundA This compound A_Primary High Affinity for H3 Receptor CompoundA->A_Primary CompoundB JNJ-5207852 B_Primary High Affinity for H3 Receptor CompoundB->B_Primary A_Selectivity High Specificity (Limited public off-target data) A_Primary->A_Selectivity Comparison Comparison A_Selectivity->Comparison B_Selectivity High Selectivity (Broad off-target panel data available) B_Primary->B_Selectivity B_Selectivity->Comparison

References

Comparative Efficacy of NNC 38-1049 and Other Histamine H3 Receptor Antagonists in Long-Term Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data

The global obesity epidemic necessitates the exploration of novel therapeutic avenues. One such promising target is the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters involved in the regulation of food intake and energy expenditure. Antagonism of the H3 receptor has been shown to reduce food intake and promote weight loss in various preclinical models. This guide provides a comparative analysis of the long-term efficacy of the selective H3 receptor antagonist NNC 38-1049 against other compounds in the same class, supported by available experimental data.

Overview of this compound

This compound is a potent and selective histamine H3 receptor antagonist that has demonstrated efficacy in reducing body weight in animal models of obesity.[1] Its mechanism of action involves blocking the inhibitory effect of presynaptic H3 receptors, thereby increasing the release of histamine in the brain. Elevated histamine levels are associated with decreased appetite and increased satiety.

Comparative Efficacy in Diet-Induced Obesity (DIO) Models

Long-term studies in diet-induced obese (DIO) rodents are a cornerstone for evaluating the potential of anti-obesity therapeutics. Below is a summary of the available data for this compound and a key comparator, A-331440.

Table 1: Efficacy of H3 Receptor Antagonists in Long-Term DIO Models

CompoundAnimal ModelDurationDosageKey Findings on Body WeightReference
This compound Diet-Induced Obese (DIO) Rats15 daysDaily oral administrationSustained reduction in food intake and a significant decrease in body weight compared to the vehicle-treated control group.[2]
A-331440 Diet-Induced Obese (DIO) Mice28 days15 mg/kg, oral b.i.d.Reduced body weight to a level comparable to that of mice fed a low-fat diet. Also demonstrated reductions in body fat and normalization of insulin (B600854) tolerance.[3][4]

Other histamine H3 receptor antagonists that have shown promise in preclinical obesity models include NNC 38-1202, JNJ-5207852, GT-2394, A-423579, and A-631972.[5][6] However, detailed long-term comparative data for these compounds against this compound is limited.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

Diet-Induced Obesity (DIO) Model Protocol (General)

A common approach to induce obesity in rodents involves feeding a high-fat diet for an extended period.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Housing: Animals are typically single-housed in a temperature- and light-controlled environment.

  • Diet: A high-fat diet (e.g., 45-60% kcal from fat) is provided ad libitum for a period of several weeks to months to induce an obese phenotype. A control group is fed a standard chow or low-fat diet.

  • Acclimatization: Animals are allowed a period of acclimatization to the housing conditions and diet before the start of the treatment.

  • Compound Administration: The test compounds (e.g., this compound, A-331440) are typically administered orally (e.g., by gavage) once or twice daily for the duration of the study. A vehicle control group receives the same administration without the active compound.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly). Other parameters such as body composition (fat and lean mass), and metabolic markers (e.g., plasma glucose, insulin, lipids) may also be assessed at various time points.

Specific Protocol for A-331440 Study

The study by Hancock et al. (2004) provides a specific example:

  • Animal Model: Mice stabilized on a high-fat diet (45 kcal% from lard).[4]

  • Treatment Duration: 28 days.[4]

  • Dosing: A-331440 was administered orally twice daily (b.i.d.).[4]

  • Endpoints: Measurement of obesity-related parameters including body weight, body fat, and insulin tolerance.[4]

Signaling Pathways and Visualizations

The therapeutic effect of H3 receptor antagonists is rooted in their modulation of neuronal signaling.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7][8]

H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_antagonist Therapeutic Intervention cluster_downstream Downstream Effect Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds G_protein Gαi/o H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (N-type channels) G_protein->Ca_channel Inhibits βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Vesicle_Fusion ↓ Vesicle Fusion Ca_channel->Vesicle_Fusion Histamine_Release ↓ Histamine Release Vesicle_Fusion->Histamine_Release Increased_Histamine ↑ Histamine in Synapse NNC_38_1049 This compound (Antagonist) NNC_38_1049->H3R Blocks Appetite_Suppression Appetite Suppression Increased_Histamine->Appetite_Suppression

Caption: Simplified signaling pathway of the presynaptic histamine H3 autoreceptor and the action of this compound.

Experimental Workflow for Preclinical Obesity Studies

The general workflow for evaluating anti-obesity compounds in long-term DIO models is a multi-step process.

Experimental_Workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Phase start Selection of Animal Model (e.g., Rats, Mice) diet High-Fat Diet (ad libitum) start->diet monitoring_induction Monitor Body Weight & Food Intake diet->monitoring_induction obese_phenotype Establishment of Obese Phenotype monitoring_induction->obese_phenotype randomization Randomization into Treatment Groups obese_phenotype->randomization treatment Daily Administration of Compound or Vehicle randomization->treatment monitoring_treatment Continuous Monitoring of Body Weight & Food Intake treatment->monitoring_treatment terminal_endpoints Terminal Procedures: Body Composition, Metabolic Markers monitoring_treatment->terminal_endpoints data_analysis Statistical Analysis of Efficacy terminal_endpoints->data_analysis conclusion Conclusion on Anti-Obesity Effect data_analysis->conclusion

Caption: General experimental workflow for long-term efficacy studies of anti-obesity compounds in DIO models.

Conclusion

References

NNC 38-1049: A Comparative Safety Analysis Against First-Generation H3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel histamine (B1213489) H3 receptor antagonist, NNC 38-1049, against first-generation H3 antagonists, including thioperamide, clobenpropit (B1669187), and ciproxifan. The information is compiled from available preclinical data to assist researchers in understanding the potential therapeutic advantages and liabilities of these compounds.

Executive Summary

This compound is a potent and competitive histamine H3 receptor antagonist. Preclinical studies have primarily focused on its potential in metabolic disorders, demonstrating effects on reducing food intake and body weight. In contrast, first-generation H3 antagonists, while also potent, have been associated with a range of effects, including wakefulness-promotion and motor coordination impairments at higher doses. Direct comparative safety studies between this compound and first-generation antagonists are limited in the public domain. However, by compiling available preclinical data, this guide offers an objective overview to inform further research and development.

Comparative Safety and Efficacy Profile

The following table summarizes the known preclinical effects of this compound and first-generation H3 antagonists. It is important to note that the toxicological properties of this compound have not been fully investigated[1].

FeatureThis compoundThioperamideClobenpropitCiproxifan
Primary Investigated Effect Reduction of food intake and body weight[2][3]Wakefulness-promotion, cognitive enhancement[4][5]Cognitive enhancement[6][7]Wakefulness-promotion, cognitive enhancement[4][8][9][10]
Reported CNS Effects Acute injections reported to significantly increase extracellular histamine concentrations in the hypothalamus[11]Increased locomotor activity at lower doses (12.5 and 25 mg/kg)[12]; Inhibition of motor coordination at higher doses (>75 mg/kg)[13]; Potentiates effects of other CNS drugs (e.g., MK-801)[14][15]Impaired motor function at high doses (80 mg/kg)[16]Induces wakefulness and enhances attention[8][9][10]; Can enhance motor effects of other drugs[17]
Other Reported Effects Not extensively documented in available literature.Inhibits adrenal steroidogenesis[18]May have neuroprotective effects[19][20][21]Potentiates effects of antipsychotic drugs like haloperidol[22]
Safety/Toxicity Data Toxicological properties not fully investigated[1]High doses can reduce locomotor activity and inhibit motor coordination[13]Impaired motor function at 80 mg/kg in rotarod test[16]Generally well-tolerated in preclinical studies at effective doses, but can enhance motor effects of other drugs[17]

Signaling Pathways and Experimental Protocols

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates the release of histamine and other neurotransmitters.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Histamine Histamine Histamine->H3R ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release Inhibition cAMP->Neurotransmitter_Release Modulation

Figure 1: Simplified Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Preclinical Safety Assessment

A typical preclinical safety assessment for an H3 receptor antagonist involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in animal models.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Reporting Receptor_Binding Receptor Binding Assays (Selectivity Profiling) CYP450_Inhibition Cytochrome P450 Inhibition Assays Receptor_Binding->CYP450_Inhibition hERG_Channel_Assay hERG Channel Blockade Assay CYP450_Inhibition->hERG_Channel_Assay Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination) hERG_Channel_Assay->Acute_Toxicity Behavioral_Tests Behavioral Assessments (Locomotor activity, rotarod) Acute_Toxicity->Behavioral_Tests Repeated_Dose_Toxicity Repeated-Dose Toxicity Studies Behavioral_Tests->Repeated_Dose_Toxicity PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Repeated_Dose_Toxicity->PK_PD_Modeling Safety_Margin_Calculation Safety Margin Calculation PK_PD_Modeling->Safety_Margin_Calculation Final_Report Comprehensive Safety Report Safety_Margin_Calculation->Final_Report

Figure 2: General Experimental Workflow for Preclinical Safety Assessment.

Detailed Experimental Protocols

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To assess the effect of the test compound on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

Methodology:

  • Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: An automated activity monitoring system consisting of transparent cages equipped with infrared beams to detect movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Rats are randomly assigned to treatment groups (vehicle control, this compound, or first-generation H3 antagonist at various doses).

    • The test compound or vehicle is administered via the intended clinical route (e.g., intraperitoneally or orally).

    • Immediately after administration, each rat is placed in an individual activity monitoring cage.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded continuously for a predefined period (e.g., 2 hours).

  • Data Analysis: Data are typically analyzed in time bins (e.g., 10-minute intervals) to assess the time course of the drug's effect. Total activity over the entire session is also compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Motor Coordination Assessment: Rotarod Test

Objective: To evaluate the effect of the test compound on motor coordination and balance.

Methodology:

  • Animals: Male C57BL/6 mice (20-25g) are used.

  • Apparatus: A rotarod apparatus with a rotating rod of a specified diameter.

  • Procedure:

    • Mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.

    • On the test day, baseline latency to fall is recorded.

    • Mice are then administered the test compound or vehicle.

    • At specified time points post-administration (e.g., 30, 60, 90 minutes), the mice are placed back on the rotating rod, and the latency to fall is recorded. A cut-off time (e.g., 300 seconds) is typically used.

  • Data Analysis: The latency to fall for each animal at each time point is recorded. The data are analyzed to compare the performance of the drug-treated groups to the vehicle control group using statistical methods such as repeated measures ANOVA.

Conclusion

Based on the currently available preclinical data, this compound shows promise as a selective H3 receptor antagonist with potential applications in metabolic disorders. While comprehensive safety data for this compound is not yet publicly available, the known effects of first-generation H3 antagonists highlight potential central nervous system-related side effects, particularly at higher doses, such as altered locomotor activity and impaired motor coordination. The non-imidazole structure of newer antagonists like this compound may offer an improved safety profile by avoiding the off-target effects associated with the imidazole (B134444) core of many first-generation compounds. Further detailed toxicological and comparative studies are warranted to fully elucidate the safety profile of this compound and its potential advantages over older H3 antagonists.

References

Reproducibility of NNC 38-1049's Effects on Weight Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data on NNC 38-1049, a selective histamine (B1213489) H3 receptor antagonist, with other H3 receptor antagonists and alternative weight management therapeutics. The objective is to critically evaluate the reproducibility of this compound's effects on weight management and contextualize its performance within the broader landscape of anti-obesity drug development.

Introduction to this compound and Histamine H3 Receptor Antagonism

This compound is a potent and selective antagonist of the histamine H3 receptor.[1] In the central nervous system, H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, this compound increases the synaptic concentration of histamine in key brain regions, such as the hypothalamus, which is critically involved in the regulation of food intake and energy expenditure.[2][3] The resulting enhancement of histaminergic neurotransmission is believed to suppress appetite and promote weight loss.[3] Preclinical studies in rodent models of obesity have demonstrated the potential of this compound and other H3 receptor antagonists to reduce food intake and body weight.[1][4][5]

Comparative Efficacy of H3 Receptor Antagonists in Preclinical Models

The following table summarizes the quantitative data from key preclinical studies on this compound and a comparable non-imidazole histamine H3 receptor antagonist, A-331440.

Table 1: Preclinical Efficacy of this compound and A-331440 in Rodent Models of Obesity

ParameterThis compoundA-331440
Animal Model Diet-induced obese (DIO) Wistar ratsDiet-induced obese (DIO) C57BL/6J mice
Treatment Duration 28 days28 days
Dose(s) 20 mg/kg, twice daily, oral5 and 15 mg/kg, twice daily, oral
Effect on Food Intake Sustained reduction throughout the studySignificant reduction in long-term food consumption
Effect on Body Weight Significant decrease compared to controls5 mg/kg: comparable to dexfenfluramine (B1670338) (10 mg/kg); 15 mg/kg: reduced weight to a level comparable to low-fat diet controls.[6][7]
Effect on Body Composition Not explicitly reportedThe two higher doses reduced body fat.[6][7]
Metabolic Parameters Not explicitly reportedThe highest dose normalized insulin (B600854) tolerance test results.[6][7]

Comparison with Alternative Weight Management Therapeutics

To provide a broader context, the following table compares the efficacy of this compound (preclinical data) with established clinical data for alternative weight management drugs acting through different mechanisms.

Table 2: Comparative Efficacy of this compound (Preclinical) and Clinically Approved Weight Management Drugs

Drug ClassExample Drug(s)Mechanism of ActionMean Weight Loss (vs. Placebo) in Clinical Trials
Histamine H3 Receptor Antagonist This compoundIncreases hypothalamic histamine, suppressing appetite.Preclinical data shows significant weight loss in rodents.[2][3]
GLP-1 Receptor Agonists Liraglutide, SemaglutideMimic the incretin (B1656795) hormone GLP-1, promoting satiety, slowing gastric emptying, and enhancing insulin secretion.Liraglutide: ~4-6 kg; Semaglutide: ~10-15% of initial body weight.
Lipase (B570770) Inhibitor OrlistatInhibits gastric and pancreatic lipases, reducing the absorption of dietary fats.~2-3 kg more than placebo over one year.
Sympathomimetic/ Antiepileptic Combination Phentermine-topiramatePhentermine suppresses appetite; topiramate's mechanism for weight loss is not fully understood but may involve increasing satiety and energy expenditure.~8-10% of initial body weight.

Experimental Protocols

This compound Preclinical Study in Diet-Induced Obese Rats
  • Animal Model: Male Wistar rats rendered obese by feeding a high-fat diet (60% of calories from fat) for a minimum of 10 weeks.

  • Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during specific measurement periods.

  • Treatment: this compound was administered orally twice daily at a dose of 20 mg/kg for 28 days. A control group received a vehicle.

  • Outcome Measures:

    • Food and Water Intake: Measured daily.

    • Body Weight: Measured daily.

    • Hypothalamic Histamine Levels: Assessed via in vivo microdialysis in a subset of animals to confirm the mechanism of action.

A-331440 Preclinical Study in Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6J mice stabilized on a high-fat diet (45 kcal% lard) prior to the 28-day study.

  • Treatment: A-331440 was administered orally twice daily at doses of 0.5, 5, and 15 mg/kg. A control group received a vehicle, and a positive control group received dexfenfluramine (10 mg/kg).

  • Outcome Measures:

    • Body Weight: Measured regularly throughout the 28-day treatment period.

    • Food Consumption: Monitored to assess effects on appetite.

    • Body Composition: Analyzed to determine changes in fat mass.

    • Insulin Tolerance Test: Performed to evaluate effects on glucose metabolism.

Signaling Pathways and Experimental Workflow

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the histamine H3 receptor and the mechanism of action of this compound.

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Hypothalamus) Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3_Receptor Histamine H3 Autoreceptor Histamine_release->H3_Receptor Negative Feedback Increased_Histamine Increased Synaptic Histamine Histamine_release->Increased_Histamine NNC_38_1049 This compound NNC_38_1049->H3_Receptor Antagonizes Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Increased_Histamine->Postsynaptic_Receptors Appetite_Suppression Appetite Suppression Postsynaptic_Receptors->Appetite_Suppression

Caption: Mechanism of this compound action.

Experimental Workflow for Preclinical Obesity Studies

This diagram outlines the typical workflow for evaluating anti-obesity compounds in preclinical models.

G Animal_Model Selection of Animal Model (e.g., Diet-Induced Obese Rats) Acclimatization Acclimatization and Baseline Measurements (Body Weight, Food Intake) Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment Chronic Drug Administration (e.g., this compound vs. Vehicle) Randomization->Treatment Data_Collection Daily/Weekly Data Collection (Body Weight, Food Intake) Treatment->Data_Collection Terminal_Procedures Terminal Procedures (e.g., Blood Collection, Tissue Harvesting) Data_Collection->Terminal_Procedures Data_Analysis Statistical Analysis of Results Terminal_Procedures->Data_Analysis

Caption: Preclinical anti-obesity drug evaluation workflow.

Comparative Mechanisms of Action in Weight Management

This diagram illustrates the distinct primary mechanisms of action for the compared drug classes.

G cluster_cns Central Nervous System cluster_gitract Gastrointestinal Tract H3_Antagonists H3 Receptor Antagonists (e.g., this compound) Appetite_Control Appetite Control Centers (Hypothalamus) H3_Antagonists->Appetite_Control Increase Histamine GLP1_Agonists_CNS GLP-1 Receptor Agonists GLP1_Agonists_CNS->Appetite_Control Promote Satiety Phentermine_Topiramate_CNS Phentermine-Topiramate Phentermine_Topiramate_CNS->Appetite_Control Suppress Appetite Weight_Loss Weight Loss Appetite_Control->Weight_Loss GLP1_Agonists_GI GLP-1 Receptor Agonists Gastric_Emptying Slowed Gastric Emptying GLP1_Agonists_GI->Gastric_Emptying Orlistat Orlistat Fat_Absorption Reduced Fat Absorption Orlistat->Fat_Absorption Gastric_Emptying->Weight_Loss Fat_Absorption->Weight_Loss

Caption: Diverse mechanisms of anti-obesity medications.

Conclusion

The preclinical data for this compound demonstrate a consistent effect on reducing food intake and body weight in a diet-induced obesity rat model. These findings are supported by similar results from other histamine H3 receptor antagonists, such as A-331440, suggesting a reproducible class effect. The mechanism of action, involving the modulation of hypothalamic histamine levels, provides a strong biological rationale for these observations.

When compared to clinically established weight management drugs, the preclinical efficacy of H3 receptor antagonists appears promising. However, it is crucial to acknowledge the translational challenges from preclinical models to human clinical trials. While GLP-1 receptor agonists and phentermine-topiramate have shown more substantial weight loss in clinical settings, they operate through distinct and multifaceted mechanisms. The gastrointestinal side effects associated with GLP-1 receptor agonists and lipase inhibitors, and the cardiovascular and central nervous system considerations for phentermine-topiramate, highlight the need for diverse therapeutic options.

Further research, including comprehensive clinical trials, is necessary to fully elucidate the efficacy, safety, and long-term reproducibility of this compound's effects on weight management in humans. The preclinical evidence, however, provides a solid foundation for its continued investigation as a potential anti-obesity therapeutic.

References

A Preclinical Comparative Analysis of NNC 38-1049 and Ciproxifan: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical data for two prominent histamine (B1213489) H3 receptor antagonists, NNC 38-1049 and ciproxifan (B1662499). While both compounds target the H3 receptor, their preclinical investigations have largely focused on distinct therapeutic areas, with this compound primarily explored for metabolic disorders and ciproxifan for neurological and cognitive conditions. This document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacy and safety profiles based on available experimental data.

Mechanism of Action: Histamine H3 Receptor Antagonism

Both this compound and ciproxifan exert their primary pharmacological effect by acting as antagonists or inverse agonists at the histamine H3 receptor. This receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal systems. By blocking the H3 receptor, these compounds inhibit the negative feedback mechanism on histamine release, thereby increasing the synthesis and release of histamine and other neurotransmitters in the brain. This modulation of neurotransmitter systems forms the basis for their therapeutic potential in various disorders.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Histaminergic Neuron Histaminergic Neuron Histamine Histamine Histaminergic Neuron->Histamine Release H3R H3 Receptor H3R->Histaminergic Neuron Inhibits Release Histamine->H3R Binds (Negative Feedback) Other Receptors Postsynaptic Receptors Histamine->Other Receptors Activates Postsynaptic Neuron Postsynaptic Neuron This compound / Ciproxifan This compound / Ciproxifan This compound / Ciproxifan->H3R Antagonizes/Blocks

Figure 1: Simplified signaling pathway of H3 receptor antagonists.

Efficacy Data

The preclinical efficacy of this compound and ciproxifan has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Receptor Binding and Functional Activity
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)pA2Reference
This compound Histamine H3 ReceptorCompetitive AntagonismHuman---[1]
Histamine H3 ReceptorCompetitive AntagonismRat---[1]
Ciproxifan Histamine H3 Receptor[3H]HA Release InhibitionRat0.5--[2][3]
Histamine H3 Receptor[125I]iodoproxyfan BindingRat0.7--[2][3]
Histamine H3 ReceptorFunctional AntagonismMouse--7.78 - 9.39[4]
Histamine H3 ReceptorAntagonist--9.2-[2][3]
In Vivo Neurochemical and Behavioral Effects

This compound: Focus on Metabolic Regulation

Animal ModelDosingEffectMagnitude of EffectReference
Normal Rats20 mg/kg (i.p.)Increased extracellular histamine in hypothalamusSignificant increase[1][5]
Dietary Obese Rats20 mg/kg (twice daily)Reduced food intake and body weightSustained reduction over 2 weeks; significant body weight decrease[1][6]
Normal Rats3-60 mg/kg (p.o.)Dose-dependent reduction in food intake-[1][6]

Ciproxifan: Focus on Cognitive and Neurological Effects

Animal ModelDosingEffectMagnitude of EffectReference
Mice0.14 mg/kg (p.o., ED50)Enhanced histamine turnover rate~100% increase[7]
Rats0.09 +/- 0.04 mg/kg (i.p., ID50)Reversed H3-agonist induced water consumption-[7]
Cats0.15-2 mg/kg (p.o.)Induced neocortical EEG activation (wakefulness)Marked signs of activation[2][3][7]
APP Tg2576 Mice (Alzheimer's Model)3.0 mg/kg (i.p.)Alleviated hyperactivity and cognitive deficitsActivity levels comparable to wild-type; reversed impairment in object recognition task[8][9]
Rats3 mg/kg (i.p.)Improved accuracy in five-choice taskSignificant increase in choice accuracy[2]

Safety and Selectivity

An essential aspect of preclinical evaluation is determining the safety profile and receptor selectivity of a drug candidate.

CompoundOff-Target ActivitySafety FindingsReference
This compound Highly specific for H3 receptors.Did not induce conditioned taste aversion, pica behavior, or changes in behavioral satiety sequence in rats at doses effective for reducing food intake.[1][6][1][6]
Ciproxifan At least 1000-fold selectivity for H3 over H1 and H2 receptors.[4] Negligible potency at various aminergic receptors.[7] Reversibly inhibits monoamine oxidase A and B (MAO-A and MAO-B) in the micromolar range.[10][11]Generally well-tolerated in preclinical models. The MAO inhibition is a potential off-target effect to consider at higher doses.[10][11][4][7][10][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols.

This compound: Hypothalamic Microdialysis in Rats
  • Objective: To measure the effect of this compound on extracellular histamine levels in the rat hypothalamus.[1][5]

  • Animals: Male rats.

  • Procedure:

    • Guide cannulas were stereotaxically implanted into the hypothalamus.

    • Following a recovery period, a microdialysis probe was inserted.

    • The probe was perfused with artificial cerebrospinal fluid.

    • Baseline dialysate samples were collected to establish basal histamine levels.

    • This compound (20 mg/kg) was administered via intraperitoneal injection.

    • Post-injection dialysate samples were collected at regular intervals.

    • Histamine concentrations in the dialysate were quantified using a sensitive analytical method (e.g., HPLC with fluorescence detection).

  • Data Analysis: Changes in histamine levels were expressed as a percentage of the baseline.

cluster_procedure Experimental Workflow Surgery Stereotaxic Implantation of Guide Cannula Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Probe Perfusion with aCSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Injection This compound Injection (i.p.) Baseline->Injection Post_Injection Post-Injection Sample Collection Injection->Post_Injection Analysis HPLC Analysis of Histamine Post_Injection->Analysis

Figure 2: Workflow for in vivo microdialysis experiment.

Ciproxifan: Object Recognition Task in a Mouse Model of Alzheimer's Disease
  • Objective: To assess the effect of ciproxifan on cognitive deficits in the APP Tg2576 mouse model.[8][9]

  • Animals: APP Tg2576 transgenic mice and wild-type littermates.

  • Procedure:

    • Habituation: Mice were habituated to the testing arena in the absence of objects.

    • Training (Sample Phase): Each mouse was placed in the arena with two identical objects and allowed to explore for a set period.

    • Inter-trial Interval: A delay was imposed between the training and testing phases.

    • Testing (Choice Phase): One of the familiar objects was replaced with a novel object. The mouse was returned to the arena, and the time spent exploring the novel versus the familiar object was recorded.

    • Drug Administration: Ciproxifan (3.0 mg/kg) or vehicle was administered intraperitoneally before the training or testing phase, depending on the specific experimental design.

  • Data Analysis: A discrimination index was calculated based on the relative time spent exploring the novel object. A higher index indicates better recognition memory.

Conclusion

The preclinical data for this compound and ciproxifan demonstrate that both are potent and selective histamine H3 receptor antagonists. However, their preclinical development paths have diverged, with this compound showing promise in the realm of metabolic disease by reducing food intake and body weight, while ciproxifan has been extensively profiled for its pro-cognitive and wake-promoting effects in models of neurological and psychiatric disorders.

References

Safety Operating Guide

Safe Disposal and Handling of NNC 38-1049: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for NNC 38-1049, a histamine (B1213489) H3 receptor antagonist, to facilitate safe laboratory practices. The following procedures are based on currently available safety data sheets and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Key Safety and Handling Data

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment. The following table summarizes key quantitative data regarding the storage and stability of this compound.

ParameterConditionDuration
Storage of Powder -20°C3 years
4°C2 years
Storage in Solvent -80°C6 months
-20°C1 month
Shipping Room temperature< 2 weeks

Data sourced from the MedChemExpress Safety Data Sheet.[1]

Proper Disposal Procedures

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle its disposal with care to minimize environmental impact and ensure compliance with all applicable regulations.

General Guidance:

  • Regulatory Compliance: All disposal procedures must be in accordance with prevailing country, federal, state, and local regulations.[1] It is the responsibility of the user to be aware of and adhere to these regulations.

  • Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.

  • Avoid Environmental Release: Do not allow the chemical to enter drains, water courses, or the soil.[1]

Step-by-Step Disposal for Unused Material:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal guidelines for chemical waste disposal.

  • Package for Disposal:

    • Ensure the primary container is securely sealed.

    • Label the container clearly with the chemical name ("this compound") and any other required hazard information.

    • Place the primary container in a secondary, leak-proof container.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste contractor to arrange for the collection and disposal of the material.

Disposal of Contaminated Materials:

For materials such as personal protective equipment (PPE), absorbent pads, or labware that have come into contact with this compound, follow these steps:

  • Segregate Waste: Collect all contaminated materials in a designated, clearly labeled, and sealed waste container.

  • Decontamination: Decontaminate surfaces and equipment that may have come into contact with the compound by scrubbing with a suitable solvent, such as alcohol.[1]

  • Disposal: Dispose of the contaminated materials and any cleaning materials as chemical waste, following the same procedures for unused material.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup:

    • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep or scoop the material to avoid dust formation.

    • Collect the absorbed material and place it in a suitable, sealed container for disposal.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of the contaminated material according to the disposal procedures outlined above.[1]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

This compound Disposal Workflow start Start: Disposal of This compound or Contaminated Material spill Accidental Release? start->spill consult_regulations Consult Institutional EHS and Local/State/Federal Regulations package_waste Package and Label Waste in a Sealed Container consult_regulations->package_waste contact_disposal Contact Licensed Waste Disposal Service package_waste->contact_disposal end End: Proper Disposal contact_disposal->end spill->consult_regulations No spill_cleanup Follow Accidental Release Measures: - Wear PPE - Contain Spill - Absorb and Collect - Decontaminate Area spill->spill_cleanup Yes spill_cleanup->consult_regulations

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling NNC 38-1049

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of NNC 38-1049, a histamine (B1213489) H3 receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and are intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, it is imperative to use appropriate personal protective equipment and work in a controlled environment.[1] Although classified as not a hazardous substance or mixture, adherence to safety protocols is essential.

Engineering Controls:

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.

  • An accessible safety shower and eye wash station must be readily available.[1]

Personal Protective Equipment:

  • Eye Protection: Safety goggles with side-shields are required to prevent eye contact.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Impervious clothing should be worn to protect the skin.[1]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]

Health and Safety Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water after removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. A physician should be consulted promptly.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Stability and Storage:

  • This compound is stable under recommended storage conditions.[1]

  • Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible materials.[1]

  • Under fire conditions, the substance may decompose and emit toxic fumes.[1] Suitable extinguishing media include water spray, dry chemical, foam, and carbon dioxide.[1]

Quantitative Data Summary

PropertyValue
Molecular FormulaC19H25ClN2O2
Molecular Weight348.87
CAS Number757183-18-9

Experimental Protocols

While specific experimental protocols for this compound were not detailed in the safety-focused documents, its application as a histamine H3 receptor antagonist has been noted in research concerning obesity models.[2][3] Researchers using this compound should develop a detailed, experiment-specific protocol that incorporates the safety measures outlined in this guide.

Operational and Disposal Plans

Handling and Storage:

  • Avoid inhalation, as well as contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Store in a tightly closed container in a dry, well-ventilated place.

Accidental Release Measures:

  • In the event of a spill, use full personal protective equipment.[1]

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Prevent further leakage and keep the product away from drains and water courses.[1]

  • Absorb solutions with a liquid-binding material such as diatomite.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Disposal:

  • Dispose of contaminated material in accordance with institutional and governmental regulations.

Workflow for Handling this compound

Safe Handling Workflow for this compound A Preparation B Wear Full PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator A->B Step 1 C Handling in Ventilated Area B->C Step 2 D Experimentation C->D Step 3 G Accidental Spill C->G E Decontamination D->E Step 4 D->G F Waste Disposal E->F Step 5 H Evacuate & Secure Area G->H Emergency I Contain & Clean Spill H->I I->F

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NNC 38-1049
Reactant of Route 2
Reactant of Route 2
NNC 38-1049

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。